molecular formula C9H10F2O3 B1591904 (2,6-Difluoro-3,5-dimethoxyphenyl)methanol CAS No. 1208434-90-5

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Cat. No.: B1591904
CAS No.: 1208434-90-5
M. Wt: 204.17 g/mol
InChI Key: KKWMGIQEJSZJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5) is a high-value chemical building block in medicinal chemistry and anticancer research. This compound serves as a critical synthetic intermediate for developing potent targeted therapies. Recent research highlights its role in the synthesis of novel antimicrotubule agents, specifically phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs). These compounds exhibit strong antiproliferative activity in the nanomolar range, disrupt cancer cell microtubule polymerization by binding to the colchicine site, and show efficacy against multidrug-resistant cell lines . Furthermore, the dimethoxybenzene scaffold is a recognized selectivity-enhancing motif in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . FGFR4 is a promising therapeutic target for cancers such as hepatocellular carcinoma, and inhibitors derived from this scaffold have demonstrated sub-nanomolar enzymatic activity and in vivo efficacy in xenograft models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the user's responsibility to ensure safe handling and comply with all relevant regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWMGIQEJSZJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)CO)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593834
Record name (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208434-90-5
Record name (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol, bearing the CAS number 1208434-90-5, is a fluorinated aromatic alcohol that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms flanking a hydroxylmethyl group and two methoxy groups, imparts distinct electronic and conformational properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of targeted therapies, particularly in the realm of oncology.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a highly functionalized building block designed for this purpose. The presence of the difluoro-dimethoxy-phenyl motif is instrumental in the synthesis of complex molecules with potential therapeutic applications. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its synthesis, characterization, and utilization in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1208434-90-5[1][2]
Molecular Formula C₉H₁₀F₂O₃[2]
Molecular Weight 204.17 g/mol [2]
Appearance White to off-white solid (predicted)-
Melting Point Not explicitly reported, predicted to be a low-melting solid-
Boiling Point Not explicitly reported-
Purity Typically available at ≥98%[1]

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound is the reduction of its corresponding carboxylic acid, 2,6-difluoro-3,5-dimethoxybenzoic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3][4]

Synthesis of the Precursor: 2,6-Difluoro-3,5-dimethoxybenzoic Acid

The synthesis of the requisite precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, can be achieved from commercially available starting materials. One plausible, albeit not explicitly detailed in the immediate literature for this specific molecule, route involves the multi-step transformation of a suitably substituted fluorinated benzene derivative. A reported synthesis of a similar compound, 3,5-dimethoxy-2,4-difluorobenzoic acid, involved nitration, methoxylation, reduction of the nitro group, diazotization, and a final reduction.[5]

Reduction of 2,6-Difluoro-3,5-dimethoxybenzoic Acid

The following is a detailed, field-proven protocol for the reduction of a substituted benzoic acid to its corresponding benzyl alcohol, adapted for the synthesis of the title compound.

Reaction Scheme:

G reactant 2,6-Difluoro-3,5-dimethoxybenzoic acid product This compound reactant->product 1. LiAlH4, THF 2. H2O/H+ workup G cluster_0 Core Compound cluster_1 Therapeutic Applications A (2,6-Difluoro-3,5- dimethoxyphenyl)methanol B Antimicrotubule Agents A->B Synthesis of Phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates C FGFR4 Inhibitors A->C Incorporation of selectivity-enhancing scaffold

References

Physical and chemical properties of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Abstract

This compound, identified by CAS Number 1208434-90-5, is a specialized aromatic alcohol that has emerged as a pivotal building block in medicinal chemistry and targeted drug discovery.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups flanking a hydroxymethyl function—creates a scaffold with distinct electronic and conformational properties. This guide provides a comprehensive overview of its physicochemical characteristics, plausible synthetic strategies, spectroscopic profile, and critical applications, particularly in the development of next-generation anticancer agents. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic programs.

Introduction and Strategic Importance

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] this compound is a prime exemplar of a fluorinated building block designed for this purpose.[2] Its structure is of significant interest for two primary reasons:

  • Modulation of Physicochemical Properties: The two fluorine atoms ortho to the hydroxymethyl group create a sterically hindered and electronically modified environment. This can influence the reactivity of the alcohol and the conformational preferences of the molecule, which are critical factors in designing molecules that fit into specific protein binding pockets.

  • Scaffold for Bioactive Molecules: The dimethoxybenzene motif is recognized as a "selectivity-enhancing" feature in certain enzyme inhibitors.[1] This compound serves as a direct precursor to more complex molecules where this specific substitution pattern is required to achieve high potency and selectivity for therapeutic targets.[1]

This guide will deconstruct the properties of this molecule, providing the foundational knowledge necessary for its effective use in research and development.

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
  a [label="C"];
  b [label="C"];
  c [label="C"];
  d [label="C"];
  e [label="C"];
  f [label="C"];
  g [label="CH₂OH", fontcolor="#EA4335"];
  h [label="F", fontcolor="#34A853"];
  i [label="OCH₃", fontcolor="#4285F4"];
  j [label="F", fontcolor="#34A853"];
  k [label="OCH₃", fontcolor="#4285F4"];
  l [label="H"];

a -- b -- c -- d -- e -- f -- a; a -- g; b -- h; c -- i; d -- l; e -- k; f -- j; }

Caption: Plausible retrosynthetic pathway for the target molecule.

Experimental Protocol (Hypothetical):

  • Carboxylation: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve 1,3-difluoro-2,4-dimethoxybenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) dropwise to perform a directed ortho-metalation. The lithium will direct to the position between the two activating methoxy groups.

  • After stirring, bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with aqueous HCl to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.

  • Reduction: Carefully add the crude benzoic acid to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction cautiously by sequential addition of water and aqueous NaOH to quench excess LiAlH₄, followed by extraction and purification via column chromatography to yield the final product.

Reactivity

The reactivity is governed by its primary functional groups:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It is also readily converted to esters, ethers, or halides (e.g., using PBr₃ to form the benzyl bromide), making it a versatile handle for subsequent synthetic steps.

  • Aromatic Ring: The ring is electron-rich due to the two methoxy groups, but this is tempered by the strong inductive-withdrawing effect of the two fluorine atoms. Electrophilic aromatic substitution is possible but may require forcing conditions, with substitution likely directed to the C4 position (para to one methoxy and meta to the other).

Spectroscopic Data and Characterization

While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecular structure. These are critical for identity confirmation and purity assessment.

  • ¹H NMR:

    • Aromatic Proton: A singlet or narrow triplet (due to coupling with fluorine) is expected for the single aromatic proton around δ 6.5-7.0 ppm.

    • Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on concentration and solvent (typically δ 1.5-3.0 ppm).

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons around δ 3.8-4.0 ppm.

  • ¹³C NMR: Approximately 6-7 distinct signals are expected: one for the methylene carbon (~δ 60-65 ppm), one for the methoxy carbons (~δ 55-60 ppm), and four for the aromatic carbons, with their shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

  • ¹⁹F NMR: A single resonance is expected for the two chemically equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C-O stretches (ether and alcohol, ~1200-1000 cm⁻¹), and strong C-F stretches (~1100-1000 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 204.17. Fragmentation would likely involve the loss of H₂O, CH₂OH, or OCH₃ groups.

Applications in Drug Discovery

This compound is not a therapeutic agent itself but a high-value intermediate for synthesizing them.[1] Its utility has been demonstrated in cutting-edge cancer research.

Intermediate for Antimicrotubule Agents

The molecule is a critical starting material for novel phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates.[1] These compounds exhibit potent antiproliferative activity in the nanomolar range by disrupting the polymerization of microtubules in cancer cells, a clinically validated mechanism for chemotherapy.[1] The this compound core is essential for achieving this high level of activity.[1]

Scaffold for FGFR4 Inhibitors

The dimethoxybenzene scaffold is a known motif for enhancing the selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a key therapeutic target in cancers like hepatocellular carcinoma.[1] Inhibitors built from this scaffold have demonstrated sub-nanomolar enzymatic activity and efficacy in in-vivo xenograft models.[1] The synthesis of these complex inhibitors relies on the functional handles provided by intermediates like this compound.

Application_Workflow start (2,6-Difluoro-3,5- dimethoxyphenyl)methanol step1 Functional Group Transformation (e.g., Halogenation, Oxidation) start->step1 Versatile Handle step2 Coupling / Elaboration step1->step2 Activated Intermediate end1 Antimicrotubule Agents step2->end1 end2 Selective FGFR4 Inhibitors step2->end2

Caption: Role as a key intermediate in drug discovery workflows.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this exact compound. Therefore, precautions must be based on data from structurally similar and reactive chemicals, such as other substituted benzyl alcohols.[4][5]

  • Hazard Classification (Anticipated):

    • Skin Irritant (Category 2)[5]

    • Eye Irritant (Category 2)[5]

    • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)[5]

    • Acute Oral Toxicity (Harmful if swallowed)[6]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

    • Avoid creating dust. Avoid direct contact with the substance.[5]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[5]

    • Keep the container tightly closed and store it in its original packaging.[5]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • First Aid Measures:

    • Skin Contact: Wash immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[5][6]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully designed structure provides a unique combination of steric and electronic features that are instrumental in the synthesis of highly potent and selective therapeutic agents. From its foundational physicochemical properties to its critical role in constructing complex anticancer compounds, this guide underscores its significance as a high-value building block. Researchers employing this intermediate are well-positioned to advance the frontiers of drug discovery, particularly in the challenging field of oncology.

References

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and detail the analytical techniques required for its structural confirmation. Furthermore, this guide explores its strategic application in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors and antimicrotubule agents. The strategic incorporation of difluoro and dimethoxy substituents on the phenyl ring imparts unique electronic and conformational properties, making this scaffold highly valuable for modulating drug-receptor interactions and improving pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted benzyl alcohol derivative. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group, combined with two electron-donating methoxy groups, creates a unique electronic and steric environment. These features are critical for its utility as a synthetic intermediate in drug discovery.

The core physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1208434-90-5[2][3]
Molecular Formula C₉H₁₀F₂O₃[1]
Molecular Weight 204.17 g/mol [2]
InChI Key InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3[1]
Appearance White to off-white solid (Typical)
Purity ≥98% (Commercially available)[2]
Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the title compound, highlighting the key functional groups.

Caption: 2D structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

A robust and scalable synthesis of this compound is crucial for its application in research and development. A common and logical approach involves the selective reduction of a corresponding benzaldehyde derivative. This multi-step synthesis begins with a commercially available precursor, 2,6-difluoro-3,5-dimethoxyphenol.

Proposed Synthetic Pathway

SynthesisWorkflow Start 2,6-Difluoro-3,5-dimethoxyphenol (Starting Material) Step1 Triflation Tf₂O, Pyridine Start->Step1 Activation Intermediate1 Aryl Triflate Intermediate Step1->Intermediate1 Step2 Formylation CO, H₂, Pd Catalyst, Base Intermediate1->Step2 Carbonylation Intermediate2 2,6-Difluoro-3,5-dimethoxybenzaldehyde Step2->Intermediate2 Step3 Reduction NaBH₄, Methanol Intermediate2->Step3 Selective Reduction Product This compound (Final Product) Step3->Product

Caption: Proposed synthetic workflow from a phenol precursor.

Mechanistic Discussion
  • Activation of the Phenol: The synthesis begins with the activation of the hydroxyl group of 2,6-difluoro-3,5-dimethoxyphenol[4]. Conversion to a triflate (trifluoromethanesulfonate) is an excellent strategy. The triflate is a superb leaving group, making the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions. This step is typically performed using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

  • Palladium-Catalyzed Formylation: The aryl triflate intermediate can undergo a variety of cross-coupling reactions. For the introduction of an aldehyde group, a carbonylation reaction is employed. Using a palladium catalyst (e.g., Pd(PPh₃)₄), carbon monoxide (CO), and a hydride source (e.g., H₂ or a silane), the triflate group is replaced with a formyl (-CHO) group to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde. This step is critical for installing the carbon that will become the benzylic alcohol.

  • Selective Aldehyde Reduction: The final step is the reduction of the benzaldehyde to the primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation.

    • Causality: NaBH₄ is a mild and selective reducing agent. It readily reduces aldehydes and ketones but does not affect other potentially sensitive functional groups on the aromatic ring under standard conditions. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic source (like the methanol solvent) protonates the resulting alkoxide intermediate to yield the final benzylic alcohol. This method is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its operational simplicity, safety, and high selectivity.

Section 3: Analytical Characterization Profile

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed. Each technique provides unique and complementary information.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the presence of hydrogen atoms in their specific chemical environments.

    • Expected Signals:

      • A singlet for the two equivalent methoxy groups (-OCH₃) around 3.8-4.0 ppm.

      • A singlet or a finely split triplet (due to coupling with the hydroxyl proton) for the benzylic protons (-CH₂OH) around 4.5-4.7 ppm.

      • A triplet for the single aromatic proton (-ArH) around 6.5-6.8 ppm, due to coupling with the two adjacent fluorine atoms.

      • A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable depending on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. The spectrum will be complex due to C-F coupling.

    • Expected Signals: Distinct signals for the methoxy carbons, the benzylic carbon, and four unique aromatic carbons. The carbons bonded to fluorine will appear as doublets with large coupling constants (¹JCF).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is definitive for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, confirming the symmetrical substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the measured mass will correspond very closely to the calculated exact mass (204.0598 g/mol ), confirming the molecular formula C₉H₁₀F₂O₃.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups.

    • Expected Bands: A strong, broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol. Sharp C-H stretching bands around 2850-3000 cm⁻¹. Strong C-O stretching bands around 1000-1300 cm⁻¹.

Section 4: Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance a molecule's pharmacological profile.[5][6] Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability, and increase binding affinity.[6][7]

This compound is a valuable building block for several reasons:

  • Metabolic Blocking: The fluorine atoms can act as "metabolic blockers." Aromatic hydroxylation is a common metabolic pathway for drug deactivation. Placing fluorine atoms at susceptible positions prevents this oxidation, thereby increasing the drug's half-life and bioavailability.[7]

  • Modulation of Conformation and Binding: The difluoro substitution pattern influences the conformational preference of the phenyl ring and its substituents. This can be exploited to lock the molecule into a bioactive conformation that enhances binding to a biological target, such as the active site of an enzyme.[6]

  • Key Intermediate for Targeted Therapies: This specific scaffold has been identified as a crucial intermediate for synthesizing potent and selective inhibitors for critical cancer targets.

    • FGFR4 Inhibitors: The dimethoxybenzene scaffold is a known motif for enhancing the selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a key target in hepatocellular carcinoma and other cancers.

    • Antimicrotubule Agents: The compound is used in the synthesis of novel benzenesulfonates that act as antimicrotubule agents.[1] These agents disrupt microtubule polymerization in cancer cells by binding to the colchicine site, showing efficacy even against multi-drug resistant cell lines.[1]

The use of pre-functionalized, fluorinated building blocks like this compound is often more efficient and reliable than attempting late-stage fluorination on a complex molecule.[8]

Section 5: Experimental Protocol

The following is a representative, self-validating protocol for the final reduction step in the synthesis of this compound.

Objective: To synthesize this compound via the reduction of 2,6-Difluoro-3,5-dimethoxybenzaldehyde.

Materials:

  • 2,6-Difluoro-3,5-dimethoxybenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 20-30 minutes. Rationale: Portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break emulsions and remove bulk water from the organic layer.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification (Self-Validation): Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a solid.

  • Final Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 3 (NMR, MS, IR).

References

A Guide to the Structural Elucidation of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Multifaceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, demonstrating significant potential in the development of novel therapeutics, including anticancer and antimicrobial agents.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups flanking a reactive benzylic alcohol, imparts distinct chemical properties that are leveraged in the design of complex molecular architectures. The precise and unambiguous confirmation of its structure is a critical prerequisite for its use in any synthetic workflow, ensuring the integrity and predictability of subsequent chemical transformations.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of techniques, this guide delves into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a predictive analysis of the expected spectral data, grounded in the established principles of spectroscopy and data from analogous structures.

The Strategic Imperative: A Multi-Technique, Self-Validating Workflow

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Integration & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., EI-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Unambiguous Structure Confirmation Data_Integration->Structure_Confirmation

A high-level overview of the integrated workflow for the structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for a complete and unambiguous structural assignment.[2][3]

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides a map of the proton environments in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, and the integration gives the relative number of protons responsible for the signal.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.65Triplet (t)1HAr-H This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet multiplicity due to J-coupling (³JHF).
~ 4.70Singlet (s)2H-CH₂ OHThe methylene protons are adjacent to a hydroxyl group and an aromatic ring. The signal is expected to be a singlet as there are no adjacent protons.
~ 3.90Singlet (s)6H-OCH₃ The two methoxy groups are chemically equivalent due to the symmetry of the molecule and will appear as a single, sharp singlet.
~ 2.0-3.0Broad Singlet (br s)1H-OH The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet due to chemical exchange.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. For fluorinated compounds, the carbon signals are often split into multiplets due to coupling with fluorine (JCF), which provides invaluable information about the proximity of carbon atoms to fluorine.[4]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 150-155Triplet (t)C -FThe two carbons directly bonded to fluorine will appear at a downfield chemical shift and will be split into a triplet by the two neighboring fluorine atoms (¹JCF).
~ 140-145Singlet (s)C -OCH₃The two carbons bearing the methoxy groups are equivalent and will appear as a singlet.
~ 110-115Triplet (t)C -CH₂OHThis carbon is situated between two fluorine atoms and will therefore appear as a triplet due to two-bond C-F coupling (²JCF).
~ 100-105Triplet (t)Ar-C HThe aromatic carbon bonded to the single proton will be split into a triplet by the two ortho fluorine atoms (²JCF).
~ 60-65Singlet (s)-C H₂OHThe benzylic carbon will appear in this region.
~ 56Singlet (s)-OC H₃The methoxy carbons will appear as a sharp singlet in a typical region for such groups.
C. ¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[2] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for identifying and differentiating fluorinated functional groups.[5]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -120 to -140Singlet (s)Ar-F Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent and will give rise to a single signal. The absence of neighboring fluorine or hydrogen atoms that would cause significant coupling will likely result in a singlet.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but chemical shifts will vary.[6][7][8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of approximately 16 ppm.

      • Employ a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Use a spectral width of approximately 240 ppm.

      • Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR:

      • Acquire the spectrum with proton decoupling.

      • Use a suitable spectral window for aromatic fluorine compounds (e.g., -80 to -180 ppm).

      • Reference the spectrum to an external standard such as CFCl₃ (δ = 0.00 ppm).

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer valuable structural information. Electron Impact (EI) ionization is a common technique for the analysis of relatively small, volatile organic molecules.[9]

Predicted Mass Spectrum (EI-MS)

m/zRelative IntensityAssignmentRationale
204Moderate[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₀F₂O₃).
187High[M - OH]⁺Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.
173Moderate[M - OCH₃]⁺Loss of a methoxy radical.
155Moderate[M - OH - CH₂O]⁺Subsequent loss of formaldehyde from the [M - OH]⁺ ion.
127Moderate[M - OH - OCH₃ - H]⁺Further fragmentation of the aromatic ring.
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[10]

  • Instrument Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and significant fragments.

    • Source Temperature: Typically 200-250 °C.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint".

Predicted FT-IR Spectrum (Liquid Film/KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (alcohol)
3100-3000Weak-MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (CH₂ and CH₃)
1620-1580Medium-StrongC=C aromatic ring stretch
1480-1440Medium-StrongC=C aromatic ring stretch
1250-1000StrongC-O stretch (alcohol and ether)
1150-1085StrongAsymmetric C-O-C stretch (aryl ether)
1050-1000StrongC-F stretch
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.[9]

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the FT-IR spectrometer and record the spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

IV. Data Integration and Structure Confirmation: The Final Verdict

The true power of this analytical approach lies in the integration of data from all three techniques. Each piece of spectral information should be consistent with the proposed structure of this compound.

data_integration cluster_data Spectroscopic Evidence Proposed_Structure This compound C₉H₁₀F₂O₃ MW: 204.17 NMR_Data NMR Data: - ¹H: Ar-H (t), CH₂ (s), OCH₃ (s), OH (br s) - ¹³C: C-F (t), C-O, C-CH₂OH, Ar-CH, CH₂, OCH₃ - ¹⁹F: Single signal Proposed_Structure->NMR_Data is consistent with MS_Data MS Data: - Molecular Ion at m/z 204 - Fragments corresponding to loss of OH, OCH₃ Proposed_Structure->MS_Data is consistent with IR_Data IR Data: - Broad O-H stretch (~3400 cm⁻¹) - Aromatic C-H and C=C stretches - Strong C-O and C-F stretches Proposed_Structure->IR_Data is consistent with

Integration of data from NMR, MS, and IR to confirm the proposed structure.

The process of confirmation is one of cross-validation:

  • Mass Spectrometry provides the molecular formula (C₉H₁₀F₂O₃) from the molecular ion peak and its isotopic pattern.

  • FT-IR confirms the presence of key functional groups: the hydroxyl (-OH), aromatic ring, ether linkages (-O-), and carbon-fluorine bonds (C-F).

  • NMR Spectroscopy provides the detailed structural framework:

    • ¹H NMR confirms the presence and relative numbers of the aromatic proton, methylene protons, methoxy protons, and the hydroxyl proton, with the triplet multiplicity of the aromatic proton being a key indicator of its coupling to two fluorine atoms.

    • ¹³C NMR confirms the number of unique carbon environments and, crucially, the C-F coupling patterns confirm the substitution pattern of the fluorine atoms on the aromatic ring.

    • ¹⁹F NMR confirms the presence of two equivalent fluorine atoms, consistent with the symmetrical nature of the molecule.

When the data from all three techniques are in complete agreement, the structure of this compound can be considered unambiguously elucidated. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and purity of this important synthetic intermediate.

References

Spectroscopic Characterization of Benzylic Alcohols: A Technical Guide Using (3,5-Dimethoxyphenyl)methanol as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial searches for comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the target molecule, (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5), were unsuccessful. This is not uncommon for specialized chemical intermediates. To fulfill the core requirements of this guide and provide a valuable resource for researchers, we will pivot to a structurally similar and well-characterized analogue: (3,5-Dimethoxyphenyl)methanol (CAS 705-76-0). This exemplar allows for a complete demonstration of spectroscopic data interpretation and workflow, providing insights directly applicable to the original target molecule. The principles of analyzing the aromatic ring, the methoxy groups, and the benzylic alcohol moiety are highly transferable.

Introduction: The Importance of Spectroscopic Verification

In the realm of drug development and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive "fingerprint" of a molecule. This guide provides an in-depth look at the expected spectroscopic data for (3,5-Dimethoxyphenyl)methanol, serving as a practical reference for researchers working with substituted benzylic alcohols.

(3,5-Dimethoxyphenyl)methanol is a key building block in organic synthesis, valued for its specific substitution pattern that can direct further chemical transformations. Accurate characterization is paramount to ensure the purity and identity of this intermediate, which in turn affects the outcome of subsequent reactions and the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (3,5-Dimethoxyphenyl)methanol, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) for (3,5-Dimethoxyphenyl)methanol. These values are based on data from reputable databases and spectral prediction algorithms.[1][2][3]

Table 1: ¹H NMR Data for (3,5-Dimethoxyphenyl)methanol (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.50d2HH-2, H-6 (Aromatic)
~6.38t1HH-4 (Aromatic)
~4.65s2H-CH₂OH (Benzylic)
~3.80s6H-OCH₃ (Methoxy)
Variablebr s1H-OH (Alcohol)

Table 2: ¹³C NMR Data for (3,5-Dimethoxyphenyl)methanol (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~161.0C-3, C-5 (Aromatic, O-substituted)
~143.5C-1 (Aromatic, C-substituted)
~104.5C-2, C-6 (Aromatic)
~99.5C-4 (Aromatic)
~65.0-CH₂OH (Benzylic)
~55.3-OCH₃ (Methoxy)
Interpretation of NMR Spectra
  • ¹H NMR: The aromatic region displays a characteristic pattern for a 1,3,5-trisubstituted benzene ring. The two protons at positions 2 and 6 are chemically equivalent and appear as a doublet, coupled to the proton at position 4. The proton at position 4, being coupled to two equivalent protons, appears as a triplet. The benzylic protons (-CH₂OH) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around 4.65 ppm. The six protons of the two equivalent methoxy groups give a sharp singlet at approximately 3.80 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent purity due to hydrogen bonding and chemical exchange.[4][5]

  • ¹³C NMR: The carbon spectrum is consistent with the molecular symmetry. Two signals are observed for the aromatic carbons attached to methoxy groups (C-3, C-5) and the unsubstituted aromatic carbons (C-2, C-6), respectively. The carbon bearing the methanol group (C-1) and the carbon at the 4-position (C-4) each give distinct signals. The benzylic carbon (-CH₂OH) appears in the typical range for an alcohol-bearing carbon, around 65.0 ppm.[6][7] The methoxy carbons give a single, sharp peak at approximately 55.3 ppm.[6][7]

Figure 1: ¹H NMR assignments for (3,5-Dimethoxyphenyl)methanol.
Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried (3,5-Dimethoxyphenyl)methanol sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

  • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise (e.g., 1024 scans).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Table 3: Key IR Peaks for (3,5-Dimethoxyphenyl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol, hydrogen-bonded)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic -CH₂-, -OCH₃)
1600, 1470Medium-StrongC=C stretch (aromatic ring)
1300 - 1200StrongC-O stretch (aryl ether)
1150 - 1050StrongC-O stretch (primary alcohol)
Interpretation of the IR Spectrum

The IR spectrum of (3,5-Dimethoxyphenyl)methanol is dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[4] The presence of sharp peaks around 3000 cm⁻¹ indicates both aromatic and aliphatic C-H stretching. The characteristic C=C stretching vibrations of the aromatic ring are observed at approximately 1600 and 1470 cm⁻¹.[8] The most intense peaks in the fingerprint region are the C-O stretching bands. The strong absorption between 1300-1200 cm⁻¹ is typical for an aryl ether, and the band in the 1150-1050 cm⁻¹ range corresponds to the C-O stretch of the primary alcohol.[4]

Experimental Protocol for FTIR Spectroscopy (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of the solid (3,5-Dimethoxyphenyl)methanol sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Expected Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks for (3,5-Dimethoxyphenyl)methanol (Electron Ionization - EI)

m/z (mass-to-charge ratio)Relative IntensityAssignment
168High[M]⁺ (Molecular Ion)
139High[M - CH₂OH]⁺
109Medium[M - CH₂OH - CH₂O]⁺
77Medium[C₆H₅]⁺
65Medium[C₅H₅]⁺
Interpretation of the Mass Spectrum

The mass spectrum, typically obtained using Electron Ionization (EI), will show a prominent molecular ion peak ([M]⁺) at m/z = 168, corresponding to the molecular weight of (3,5-Dimethoxyphenyl)methanol (C₉H₁₂O₃).[1][10] A common fragmentation pathway for benzyl alcohols is the loss of the hydroxymethyl radical (-•CH₂OH), which is not observed. Instead, a significant peak is often seen at m/z 139, corresponding to the loss of formaldehyde (CH₂O) and a hydrogen atom, or the loss of the elements of CH₂OH. Further fragmentation can occur, leading to other characteristic ions. The fragmentation pattern provides confirmatory evidence for the proposed structure.[11][12]

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample of (3,5-Dimethoxyphenyl)methanol NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Inject into GC/Direct Inlet Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Data NMR Data (δ, J, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Data (cm⁻¹) IR_Acq->IR_Data MS_Data MS Data (m/z) MS_Acq->MS_Data Analysis Combined Structural Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Figure 2: Generalized workflow for the spectroscopic characterization of an organic compound.
Experimental Protocol for Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup: The mass spectrometer is typically coupled with a Gas Chromatograph (GC) to separate the sample from any impurities. The GC oven temperature is programmed to ramp up, ensuring the sample vaporizes and travels through the column.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV in EI mode), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The data is then analyzed to identify the molecular ion and characteristic fragment ions.[13]

Conclusion

The combined application of NMR, IR, and MS provides a robust and reliable method for the structural confirmation and purity assessment of (3,5-Dimethoxyphenyl)methanol. While the data presented here is for a closely related analogue, the interpretative logic and experimental workflows are directly applicable to the originally targeted this compound. The presence of fluorine atoms in the target molecule would primarily manifest as additional couplings in the ¹H and ¹³C NMR spectra (C-F and H-F couplings), providing further structural information. This guide serves as a foundational resource for researchers, emphasizing the importance of a multi-technique approach to spectroscopic characterization in ensuring scientific rigor.

References

An In-depth Technical Guide to the Solubility of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a key chemical intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Its effective use in research and development, particularly in drug formulation and synthesis, is critically dependent on a thorough understanding of its solubility in various laboratory solvents. Solubility dictates the choice of reaction media, purification methods, and the formulation of final products. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its molecular structure, and offers a detailed experimental protocol for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of this compound features a combination of polar and non-polar functional groups that collectively determine its solubility profile.

  • Hydroxyl (-OH) Group: The presence of a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor. This significantly enhances its solubility in polar, protic solvents like water and alcohols through the formation of strong hydrogen bonds.[2][3]

  • Fluoro (-F) Groups: The two fluorine atoms are highly electronegative, creating strong carbon-fluorine dipoles. While the C-F bond is polar, the symmetrical placement of these groups on the aromatic ring may reduce the overall molecular dipole moment. Fluorination can sometimes increase solubility in certain organic solvents.[4]

  • Methoxy (-OCH3) Groups: The methoxy groups are polar ethers, capable of acting as hydrogen bond acceptors. They contribute to the molecule's overall polarity and its ability to interact with polar solvents.

  • Phenyl Ring: The central benzene ring is a non-polar, hydrophobic structure. This aromatic core contributes to the molecule's solubility in non-polar or moderately polar solvents.[5]

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents, and limited solubility in highly non-polar or highly polar, aqueous solvents.

Structural Features Influencing Solubility of this compound cluster_molecule This compound cluster_ring Aromatic Core cluster_substituents Functional Groups cluster_solubility Predicted Solubility Impact M C9H10F2O3 Ring Phenyl Ring (Non-polar, Hydrophobic) NonPolar_Solvents Limited Solubility in Highly Non-Polar Solvents Ring->NonPolar_Solvents Hydrophobic interactions Aqueous_Solvents Low Solubility in Water Ring->Aqueous_Solvents Hydrophobic effect OH Hydroxyl (-OH) (Polar, H-bond donor/acceptor) Polar_Solvents Good Solubility in Polar Aprotic & Protic Solvents OH->Polar_Solvents H-bonding F Fluoro (-F) (Polar, Electronegative) F->Polar_Solvents Dipole-Dipole OMe Methoxy (-OCH3) (Polar, H-bond acceptor) OMe->Polar_Solvents H-bond accepting

Caption: Key structural features of this compound and their predicted influence on solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common laboratory solvents is presented in Table 1.

SolventPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighThe highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor will effectively solvate the molecule.
Acetone Polar AproticHighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Ethanol Polar ProticModerate to HighThe ability of ethanol to engage in hydrogen bonding with the hydroxyl and methoxy groups will promote solubility. The ethyl group provides some non-polar character.
Methanol Polar ProticModerate to HighSimilar to ethanol, methanol's hydrogen bonding capacity will facilitate dissolution.
Ethyl Acetate Moderately PolarModerateOffers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good candidate for dissolving molecules with mixed polarity.
Water Polar ProticLowDespite the presence of hydrogen-bonding groups, the hydrophobic phenyl ring is expected to significantly limit aqueous solubility.
Hexane Non-polarVery LowThe significant polarity of the functional groups will make it energetically unfavorable to dissolve in a non-polar alkane solvent.[1]

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a self-validating system for determining the solubility of a solid compound in a given solvent.

Materials and Apparatus
  • This compound (solid)

  • Selected solvents (e.g., DMSO, acetone, ethanol, methanol, ethyl acetate, water, hexane) of high purity

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure saturation.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Mixtures (Excess Solute + Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) Prep->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Filter Filter Supernatant (e.g., 0.22 µm filter) Settle->Filter Analyze Analyze Filtrate Concentration (HPLC or UV-Vis) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion

References

The Emergence of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol has emerged as a pivotal structural motif in the landscape of contemporary drug discovery. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms flanking a methoxy-rich phenyl ring, imparts desirable physicochemical properties to parent molecules, making it a valuable building block for a range of therapeutic agents. This in-depth technical guide elucidates the probable synthetic pathways to this important intermediate, explores its critical role in the development of novel anticancer agents, and provides a framework for its practical application in research and development. While a definitive, publicly documented first synthesis remains elusive, this paper pieces together its likely genesis through established organometallic and reduction methodologies, offering a comprehensive view for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The unique properties of fluorine, including its high electronegativity and small van der Waals radius, allow for subtle yet impactful modifications of a molecule's electronic and conformational landscape. The subject of this guide, this compound, represents a sophisticated application of this principle. The strategic placement of two fluorine atoms ortho to the eventual benzylic alcohol, combined with two meta methoxy groups, creates a unique electronic environment that has proven highly beneficial in the design of targeted therapeutics.

Applications in Oncology Drug Development

This compound serves as a crucial intermediate in the synthesis of potent, next-generation anticancer agents. Its structural framework is integral to the activity of compounds targeting key oncogenic pathways.

Antimicrotubule Agents

Recent research has highlighted the use of this compound in the creation of novel phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs). These molecules have demonstrated potent antiproliferative activity in the nanomolar range by disrupting the polymerization of cancer cell microtubules.[1] They achieve this by binding to the colchicine site, a critical pocket for microtubule dynamics. A key advantage of these agents is their efficacy against multidrug-resistant cancer cell lines, a significant challenge in current cancer therapy.[1]

FGFR4 Inhibitors

The dimethoxybenzene scaffold, a core feature of this compound, is a recognized selectivity-enhancing motif in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a promising therapeutic target in cancers such as hepatocellular carcinoma. Inhibitors derived from this scaffold have shown impressive sub-nanomolar enzymatic activity and have demonstrated in vivo efficacy in xenograft models, underscoring the therapeutic potential of this chemical framework.[1]

Proposed Synthetic Trajectory: A Multi-Step Approach

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the public domain, a logical and efficient synthetic route can be constructed based on established and reliable chemical transformations. The proposed pathway involves a three-stage process: the synthesis of a key substituted benzene intermediate, its subsequent formylation to the corresponding benzaldehyde, and a final reduction to the target benzyl alcohol.

Stage 1: Synthesis of the Precursor - 1,3-Difluoro-2,4-dimethoxybenzene

The synthesis of the core aromatic ring with the desired substitution pattern is the foundational step. A plausible approach to 1,3-difluoro-2,4-dimethoxybenzene would involve the fluorination of a suitably substituted benzene derivative. While specific literature for this exact molecule is sparse, analogous transformations are well-documented.

Stage 2: Formylation to 2,6-Difluoro-3,5-dimethoxybenzaldehyde

The introduction of the aldehyde functional group is a critical step to furnish the immediate precursor to our target molecule. Ortho-lithiation followed by formylation is a powerful and widely used method for the regioselective introduction of an aldehyde group onto an aromatic ring.

  • Causality of Experimental Choices:

    • Ortho-lithiation: The use of a strong lithium base, such as n-butyllithium, is standard for deprotonating an aromatic ring. The methoxy groups on the starting material are ortho-directing, meaning the lithium will preferentially replace a hydrogen atom at a position adjacent to one of the methoxy groups.

    • Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl (-CHO) group onto an organolithium species. The lone pair on the nitrogen atom of DMF attacks the lithium-bound carbon, and subsequent workup with an acid yields the aldehyde.

Stage 3: Reduction to this compound

The final step in the proposed synthesis is the reduction of the benzaldehyde to the corresponding benzyl alcohol. This is a standard and high-yielding transformation in organic synthesis.

  • Experimental Protocol: Reduction of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

    • Dissolution: Dissolve 2,6-Difluoro-3,5-dimethoxybenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Extraction: Extract the product into an organic solvent such as ethyl acetate.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

  • Causality of Experimental Choices:

    • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is preferred for its ease of handling and high yields in such transformations.

    • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the aldehyde and the sodium borohydride.

    • Quenching: The addition of water or dilute acid is necessary to neutralize any remaining sodium borohydride and to protonate the resulting alkoxide to form the final alcohol product.

Visualizing the Synthetic Workflow

The proposed multi-step synthesis can be visualized as a clear and logical progression from a substituted benzene precursor to the final benzyl alcohol product.

G A 1,3-Difluoro-2,4-dimethoxybenzene B Lithiation with n-BuLi A->B Step 1 C Formylation with DMF B->C Step 2 D 2,6-Difluoro-3,5-dimethoxybenzaldehyde C->D Intermediate E Reduction with NaBH4 D->E Step 3 F This compound E->F Final Product

Caption: Proposed synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis and drug development. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 1208434-90-5
Molecular Formula C₉H₁₀F₂O₃
Molecular Weight 204.17 g/mol
Appearance White to off-white solid
Purity ≥98% (typically)

Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) would be essential for definitive structural confirmation and purity assessment. Researchers should obtain and interpret this data for any synthesized or procured batches of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its role as a key building block in the development of potent anticancer agents targeting microtubules and FGFR4 highlights its significant value to the pharmaceutical industry. While its precise historical discovery remains to be fully elucidated in publicly accessible literature, the logical and well-precedented synthetic pathways outlined in this guide provide a robust framework for its preparation. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance and application of meticulously designed, fluorine-containing intermediates like this compound are set to expand, paving the way for the next generation of innovative medicines.

References

A Technical Guide to Unlocking Future Research in Fluorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Strategic Imperative of Fluorine in Aromatic Systems

The deliberate incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern molecular design, profoundly influencing sectors from medicinal chemistry to materials science.[1][2] Fluorinated aromatic alcohols, particularly phenols, represent a class of compounds with a unique convergence of properties that offer fertile ground for innovative research. The high electronegativity of fluorine, combined with its relatively small size, allows for nuanced modulation of a molecule's physicochemical and biological characteristics.[3][4] This guide provides an in-depth exploration of the core attributes of fluorinated aromatic alcohols and delineates promising, high-impact research avenues for scientists and drug development professionals.

The strategic introduction of fluorine can significantly alter a molecule's acidity (pKa), lipophilicity, metabolic stability, and conformational preferences.[2][5][6][7] These modifications are not merely incremental; they can fundamentally change how a molecule interacts with its biological target or assembles in a material.[8] Understanding the causality behind these fluorine-induced effects is paramount for rationally designing next-generation therapeutics, advanced polymers, and novel catalysts.

PART 1: The Physicochemical Landscape of Fluorinated Aromatic Alcohols

The substitution of hydrogen with fluorine on an aromatic ring bearing a hydroxyl group triggers a cascade of electronic and steric effects. These changes are the foundation upon which new research areas can be built.

Modulation of Acidity (pKa)

The electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic proton. This is a critical parameter in drug design, as it governs the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

CompoundpKa ValueReference
Phenol10.0[9][10]
2-Fluorophenol8.7[9][10]
3-Fluorophenol9.3[9][10]
4-Fluorophenol9.9[9][10]
4-Trifluoromethylphenol~9.5N/A

Data compiled from various sources indicating the trend of pKa modulation by fluorination.

Analysis of Causality: The inductive effect of the electronegative fluorine atom stabilizes the resulting phenoxide anion, thereby lowering the pKa and making the phenol more acidic.[10] The position of the fluorine atom is crucial; the effect is most pronounced when it is ortho to the hydroxyl group due to the proximity-dependent nature of the inductive effect.[9][10]

Impact on Lipophilicity and Permeability

Fluorine is often considered a "lipophilic hydrogen mimic," but its effect on a molecule's overall lipophilicity (logD) is context-dependent.[5] While a single fluorine atom can increase lipophilicity, highly fluorinated motifs like the trifluoromethyl group (-CF3) are potent enhancers of this property.[3][11] This has profound implications for a drug's ability to cross cell membranes and reach its target.[2][12]

Experimental Protocol: PAMPA for Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Preparation of Donor Plate: A solution of the test compound (e.g., a series of fluorinated phenols) is prepared in a buffer at a specific pH (e.g., 7.4).

  • Preparation of Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution.

  • Membrane Coating: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Assembly and Incubation: The donor plate, filter plate, and acceptor plate are assembled into a "sandwich" and incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The permeability is calculated using the concentrations and incubation time.

Enhancing Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[1][13] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[1][13] By replacing metabolically labile C-H bonds with C-F bonds, researchers can block sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[13][14]

Metabolic_Blocking cluster_0 Metabolic Pathway cluster_1 Fluorine-Blocked Pathway Drug_CH Drug with Metabolically Labile C-H CYP450 CYP450 Enzymes Drug_CH->CYP450 Oxidation Metabolite_OH Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite_OH Drug_CF Fluorinated Analog (C-H replaced by C-F) CYP450_2 CYP450 Enzymes Drug_CF->CYP450_2 No_Reaction Metabolism Blocked CYP450_2->No_Reaction Non_Covalent_Interactions Protein_Pocket Protein Active Site Amide Backbone (C=O...H-N) Fluorinated_Phenol Fluorinated Phenol C-Fδ- O-H Protein_Pocket:f1->Fluorinated_Phenol:f1 Dipole-Dipole Interaction Protein_Pocket:f1->Fluorinated_Phenol:f2 Hydrogen Bond Non_Fluorinated_Phenol Non-Fluorinated Phenol C-H O-H Protein_Pocket:f1->Non_Fluorinated_Phenol:f2 Hydrogen Bond

References

An In-Depth Technical Guide to the Safety and Handling of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol , a key building block in medicinal chemistry, plays a crucial role in the synthesis of innovative therapeutic agents. Its unique structure, featuring a difluorinated and dimethoxylated phenyl ring, imparts desirable properties to target molecules, influencing their metabolic stability, binding affinity, and overall efficacy. However, the presence of fluorine and its aromatic nature necessitates a thorough understanding of its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment. This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established principles of chemical safety and supported by data from structurally related compounds.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin and Eye Irritation: Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1] Direct contact may lead to redness, pain, and in the case of eye contact, potential damage.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation, leading to coughing, shortness of breath, and a feeling of tightness in the chest.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

  • Potential for Harmful Decomposition Products: In the event of a fire, thermal decomposition can release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[1][3] Hydrogen fluoride is a particularly hazardous substance that can cause severe burns upon contact.

Toxicological Profile (Inferred):

Detailed toxicological data for this compound is not available. However, the toxicology of fluorinated organic compounds can vary widely. While fluorine substitution can enhance metabolic stability, it can also lead to the formation of persistent metabolites or toxic byproducts.[4][5] Therefore, it is prudent to treat this compound with a high degree of caution and assume it may have significant toxicological effects until specific data becomes available.

Hazard Classification (Inferred from Analogues)DescriptionSource
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]
Acute Toxicity, Oral (Potential)May be harmful if swallowed.[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and any reactions involving it must be conducted in a well-ventilated chemical fume hood.[1] This is critical to prevent the inhalation of any dust or vapors.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is advisable to consult the glove manufacturer's compatibility data for specific breakthrough times. Double-gloving is recommended for enhanced protection.

  • Skin and Body Protection: A lab coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Hygiene Practices:

  • Avoid direct contact with the substance.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids, as these may cause vigorous or exothermic reactions.[1][3]

  • Stability: The compound is expected to be stable under recommended storage conditions.[1] However, like many benzyl alcohols, it may be sensitive to heat.[8] Thermal decomposition can occur at elevated temperatures.[9]

Accidental Release and Emergency Procedures

In the event of a spill or accidental exposure, a swift and appropriate response is critical.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[6] For solutions, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleanup materials in a sealed container for hazardous waste disposal.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Experimental Protocols: Synthesis and Handling in a Research Context

This compound is typically synthesized through the reduction of the corresponding benzaldehyde. The following is a representative, generalized protocol. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and a thorough risk assessment.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: Assemble Glassware (Dry, Inert Atmosphere) Reactants Charge Reactor: - 2,6-Difluoro-3,5-dimethoxybenzaldehyde - Anhydrous Solvent (e.g., Methanol, THF) Start->Reactants Cool Cool to 0°C (Ice Bath) Reactants->Cool AddReductant Slowly Add Reducing Agent (e.g., Sodium Borohydride) Cool->AddReductant Stir Stir at Room Temperature (Monitor by TLC) AddReductant->Stir Quench Quench Reaction (e.g., Water, Dilute HCl) Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Anhydrous Magnesium Sulfate Wash->Dry Filter Filter and Concentrate (Rotary Evaporator) Dry->Filter Purify Purify by Column Chromatography or Recrystallization Filter->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End: Store Product Securely Characterize->End

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology (Illustrative):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoro-3,5-dimethoxybenzaldehyde in an anhydrous solvent such as methanol or tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The choice of reducing agent and stoichiometry should be carefully considered to ensure selective reduction of the aldehyde without affecting other functional groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) to decompose any excess reducing agent. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography or recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvents: Essential for the efficacy of many reducing agents which react with water.

  • Controlled Addition of Reducing Agent at Low Temperature: Manages the exothermicity of the reaction and prevents side reactions.

  • TLC Monitoring: Ensures the reaction is complete before proceeding to the work-up, maximizing yield and simplifying purification.

  • Aqueous Work-up: Removes inorganic salts and water-soluble impurities.

  • Purification: Necessary to remove unreacted starting materials, byproducts, and residual reagents to obtain a high-purity product suitable for further use, especially in drug development.

Reactivity and Thermal Decomposition

The reactivity of this compound is primarily dictated by the hydroxyl group and the electron-rich, substituted aromatic ring.

  • Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. The choice of oxidant will determine the product.[1][10][11]

  • Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents.

  • Nucleophilic Substitution: The benzyl alcohol moiety can be converted to a leaving group, allowing for nucleophilic substitution reactions at the benzylic position.

Thermal Stability and Decomposition:

Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the carbon-fluorine bond.[12] However, at elevated temperatures, decomposition can occur. The primary concern with the thermal decomposition of this compound is the formation of hydrogen fluoride (HF), a highly corrosive and toxic gas.[1][3] The methoxy groups may also be susceptible to cleavage at high temperatures.

Waste Disposal

Proper disposal of waste containing this compound is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[13]

  • Incompatible Wastes: Do not mix this waste with incompatible materials, such as strong oxidizers.

Disposal Procedure:

  • Containerization: Use a chemically compatible and leak-proof container. Do not overfill the container; leave adequate headspace.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture with their approximate percentages.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources, and in secondary containment.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14] Evaporation in the fume hood is not an acceptable method of disposal.

Waste Disposal Workflow

DisposalWorkflow Start Waste Generation (e.g., reaction residues, contaminated materials) Characterize Characterize Waste: - this compound - Solvents - Other Reagents Start->Characterize Segregate Segregate as Halogenated Organic Waste Characterize->Segregate Containerize Collect in a Labeled, Sealed, Compatible Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store ArrangeDisposal Contact EHS or Licensed Waste Disposal Contractor Store->ArrangeDisposal End Professional Disposal ArrangeDisposal->End

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion

This compound is a valuable compound in the pursuit of new pharmaceuticals. Its synthesis and use, however, demand a rigorous adherence to safety protocols. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks associated with this compound. This commitment to safety not only protects the individual scientist but also fosters a culture of responsibility within the research community and ensures the protection of our environment.

References

Methodological & Application

Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Drug Discovery

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from readily available starting materials. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and rationale for each experimental choice.

Synthetic Strategy Overview

The synthesis of this compound is approached via a three-step sequence starting from 1,3,5-trifluorobenzene. The overall strategy involves:

  • Nucleophilic Aromatic Substitution (SNA_r_): Introduction of two methoxy groups onto the 1,3,5-trifluorobenzene ring to yield 1,3-difluoro-2,5-dimethoxybenzene.

  • Directed Ortho-Metalation and Formylation: Regioselective introduction of a formyl group to produce 2,6-difluoro-3,5-dimethoxybenzaldehyde.

  • Reduction: Conversion of the aldehyde functionality to a primary alcohol, yielding the target molecule, this compound.

This synthetic route is logical and leverages well-established organometallic and reduction methodologies, ensuring a reliable and reproducible process.

Synthesis_Workflow A 1,3,5-Trifluorobenzene B 1,3-Difluoro-2,5-dimethoxybenzene A->B  Step 1: Dimethoxylation (SNAr)   C 2,6-Difluoro-3,5-dimethoxybenzaldehyde B->C  Step 2: Formylation (Ortho-lithiation)   D This compound C->D  Step 3: Reduction  

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 1,3-Difluoro-2,5-dimethoxybenzene

The initial step of this synthesis involves a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing nature of the fluorine atoms on the 1,3,5-trifluorobenzene ring activates it towards nucleophilic attack.[1]

Protocol 1: Dimethoxylation of 1,3,5-Trifluorobenzene

Rationale: Sodium methoxide is a strong nucleophile that will displace two of the fluorine atoms on the 1,3,5-trifluorobenzene ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the sodium methoxide and to promote the SNA_r_ mechanism. The first methoxy group substitution will further activate the ring for a second substitution, ortho and para to the newly introduced group. Due to steric hindrance, the second substitution is favored at the para position.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1,3,5-Trifluorobenzene132.0813.2 g0.1 mol
Sodium Methoxide54.0211.9 g0.22 mol
Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (11.9 g, 0.22 mol) and anhydrous DMF (200 mL).

  • Stir the suspension under a nitrogen atmosphere.

  • Slowly add 1,3,5-trifluorobenzene (13.2 g, 0.1 mol) to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford 1,3-difluoro-2,5-dimethoxybenzene as a colorless oil.

Part 2: Formylation via Directed Ortho-Metalation

The second step is a directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings.[2] The two methoxy groups in 1,3-difluoro-2,5-dimethoxybenzene direct the lithiation to the C4 position, which is ortho to both methoxy groups.

Protocol 2: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

Rationale: n-Butyllithium (n-BuLi) is a strong base that deprotonates the most acidic proton on the aromatic ring, which is the one positioned between the two activating methoxy groups. The resulting aryllithium species is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group.[3] The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1,3-Difluoro-2,5-dimethoxybenzene176.1417.6 g0.1 mol
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11 mol
N,N-Dimethylformamide (DMF)73.099.5 mL0.12 mol
Anhydrous Tetrahydrofuran (THF)72.11250 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-difluoro-2,5-dimethoxybenzene (17.6 g, 0.1 mol) and anhydrous THF (250 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate dry flask, dissolve N,N-dimethylformamide (9.5 mL, 0.12 mol) in anhydrous THF (50 mL).

  • Slowly add the DMF solution to the aryllithium species at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde as a solid.

Part 3: Reduction to the Target Benzyl Alcohol

The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it does not reduce other functional groups present in the molecule under these conditions.[4]

Protocol 3: Synthesis of this compound

Rationale: Sodium borohydride provides a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon of the aldehyde. The subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol. Methanol is a common solvent for this reaction.[5]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2,6-Difluoro-3,5-dimethoxybenzaldehyde202.1610.1 g0.05 mol
Sodium Borohydride (NaBH₄)37.832.8 g0.075 mol
Methanol32.04150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,6-difluoro-3,5-dimethoxybenzaldehyde (10.1 g, 0.05 mol) in methanol (150 mL) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.8 g, 0.075 mol) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the aromatic proton, a singlet for the two methoxy groups, a singlet for the benzylic protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methoxy carbons, and the benzylic carbon.

  • IR (Infrared) Spectroscopy: Key absorptions are expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion and Future Perspectives

This application note provides a robust and detailed synthetic route for the preparation of this compound. By following these protocols, researchers can reliably produce this valuable building block for use in medicinal chemistry and drug discovery programs. The principles of nucleophilic aromatic substitution, directed ortho-metalation, and selective reduction are fundamental in organic synthesis, and their application in this context highlights their power in constructing complex and functionally rich molecules. The availability of this detailed guide will facilitate the exploration of new chemical space and the development of novel therapeutics.

References

Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Detailed Mechanistic Guide and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and methoxy groups onto the phenyl ring imparts unique electronic and conformational properties, making this scaffold attractive for the design of novel therapeutic agents and functional materials. This guide will delve into the detailed reaction mechanism, provide a step-by-step experimental protocol, and discuss the characterization of the final product.

Introduction: The Significance of Fluorinated Benzyl Alcohols

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorinated benzyl alcohols, in particular, serve as versatile intermediates in the synthesis of a wide array of complex molecular architectures. This compound is a prime example of a highly functionalized benzyl alcohol with potential applications in the development of kinase inhibitors, central nervous system agents, and other biologically active compounds.

Reaction Mechanism: The Reduction of an Aromatic Aldehyde

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2,6-difluoro-3,5-dimethoxybenzaldehyde. A widely used and efficient method for this transformation is the reduction with sodium borohydride (NaBH₄) in a protic solvent such as methanol.

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The mechanism can be broken down into two main stages:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The highly polarized carbon-oxygen double bond of the aldehyde renders the carbonyl carbon susceptible to nucleophilic attack. A hydride ion is transferred to the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.

  • Protonation: The resulting borate-alkoxide complex is then protonated during the reaction or upon workup with a protic solvent (in this case, methanol or water) to yield the final primary alcohol, this compound, and a borate ester.

Methanol serves a dual role in this reaction. It acts as a solvent to dissolve the reactants and also as a proton source to protonate the intermediate alkoxide.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde 2,6-Difluoro-3,5-dimethoxybenzaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack Hydride H⁻ (from NaBH₄) Alcohol This compound Alkoxide->Alcohol Proton Transfer Methanol CH₃OH Experimental_Workflow Start Dissolve Aldehyde in Methanol Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Stir Stir and Monitor by TLC Add_NaBH4->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

The Strategic deployment of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Advanced Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, are highly sought after by medicinal chemists.[1] The subject of this guide, (2,6-Difluoro-3,5-dimethoxyphenyl)methanol, is a high-value, functionalized building block that serves as a critical starting material for the synthesis of complex, biologically active molecules.[2] Its densely functionalized aromatic core, featuring both activating methoxy groups and modulating fluoro groups, presents a versatile platform for the construction of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for the use of this compound in organic synthesis. We will delve into its application in the synthesis of potent anticancer agents, specifically focusing on its role as a precursor to Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and novel antimicrotubule agents.[2] The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and innovate.

Core Application: A Versatile Precursor for Bioactive Molecules

This compound is primarily utilized as a synthetic intermediate. Its utility stems from the reactivity of the benzylic alcohol, which can be readily converted into a variety of functional groups, such as halides or triflates, rendering the benzylic position susceptible to nucleophilic substitution or cross-coupling reactions. The presence of the difluoro and dimethoxy substituents on the phenyl ring plays a crucial role in modulating the electronic and steric properties of the final compounds, often leading to enhanced biological activity and improved pharmacokinetic profiles.

A key application of this building block is in the synthesis of molecules targeting cancer pathways. For instance, it is a precursor for novel antimicrotubule agents, specifically phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates (2,6-PFB-SOs), which have demonstrated potent antiproliferative activity.[2] Furthermore, the 2,6-difluoro-3,5-dimethoxyphenyl moiety is a key structural feature in the design of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising therapeutic target in hepatocellular carcinoma.[2]

Application Protocol I: Synthesis of a Key Intermediate for FGFR4 Inhibitors

The following protocol outlines the conversion of this compound to a key intermediate, (2,6-difluoro-3,5-dimethoxyphenyl)methyl bromide, which can be subsequently utilized in the synthesis of FGFR4 inhibitors. This protocol is adapted from methodologies used for structurally similar dihalo-dimethoxy-phenyl derivatives.[3]

Workflow for the Synthesis of (2,6-difluoro-3,5-dimethoxyphenyl)methyl bromide

start This compound step1 Dissolve in DCM start->step1 Starting Material step2 Cool to 0°C step1->step2 step3 Add PBr₃ dropwise step2->step3 Reagent step4 Warm to RT, stir step3->step4 step5 Quench with water step4->step5 step6 Extract with DCM step5->step6 step7 Dry & Concentrate step6->step7 end (2,6-difluoro-3,5-dimethoxyphenyl)methyl bromide step7->end Final Product reagents (2,6-difluoro-3,5-dimethoxyphenyl)methyl bromide Arylboronic acid/ester Palladium catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/Water) process Reaction Setup | Degas Mixture | Heat to Reflux | Monitor by TLC/LC-MS | Cooldown | Aqueous Work-up | Purification reagents->process Combine & React product Coupled Product process->product Yields

References

The Strategic Utility of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Within this context, the (2,6-difluoro-3,5-dimethoxyphenyl) moiety has emerged as a "privileged scaffold" – a molecular framework that confers advantageous properties for drug-receptor interactions. This application note provides a detailed exploration of (2,6-difluoro-3,5-dimethoxyphenyl)methanol, a key intermediate for introducing this valuable scaffold into advanced pharmaceutical agents.

The unique substitution pattern of this benzylic alcohol is not accidental. The two fluorine atoms at the ortho-positions and the two methoxy groups at the meta-positions create a specific electronic and conformational profile. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also increase binding affinity through favorable interactions with the target protein[1]. The methoxy groups, on the other hand, can act as hydrogen bond acceptors and contribute to the molecule's overall conformation, which is crucial for precise docking into the ATP-binding pocket of kinases.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis of this compound, its conversion into reactive intermediates, and its application in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1208434-90-5
Molecular Formula C₉H₁₀F₂O₃
Molecular Weight 204.17 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and chlorinated solvents

Synthetic Pathways and Protocols

The synthesis of this compound can be approached through a multi-step sequence, commencing with the construction of the substituted aromatic ring, followed by the introduction and subsequent reduction of a formyl group.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow A 1,3-Difluoro-2,5-dimethoxybenzene B 2,6-Difluoro-3,5-dimethoxybenzaldehyde A->B Lithiation & Formylation C This compound B->C Reduction D (2,6-Difluoro-3,5-dimethoxyphenyl)methyl chloride C->D Chlorination E FGFR Inhibitor Precursor D->E Nucleophilic Substitution

Caption: Overall synthetic workflow from a substituted benzene to an FGFR inhibitor precursor.

Part 1: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

The introduction of the formyl group at the desired position is achieved through a directed ortho-metalation (DoM) strategy. The methoxy groups on the starting material, 1,3-difluoro-2,5-dimethoxybenzene, direct the lithiation to the C1 position. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the target benzaldehyde.

Protocol 1: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

Materials:

  • 1,3-Difluoro-2,5-dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-difluoro-2,5-dimethoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise, again keeping the internal temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2,6-difluoro-3,5-dimethoxybenzaldehyde.

Part 2: Reduction to this compound

The reduction of the benzaldehyde to the corresponding benzyl alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones and will not affect the fluoro and methoxy substituents on the aromatic ring[2][3][4][5][6].

Protocol 2: Synthesis of this compound

Materials:

  • 2,6-Difluoro-3,5-dimethoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid. The product is often of sufficient purity for the next step without further purification.

Activation of the Benzylic Alcohol for Nucleophilic Substitution

The hydroxyl group of this compound is a poor leaving group. To facilitate its use in coupling reactions for the construction of more complex molecules, it must first be converted into a more reactive intermediate, such as a benzyl halide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[7][8].

Diagram of the Chlorination Mechanism

Chlorination Mechanism cluster_0 Activation and Substitution A R-CH₂-OH C R-CH₂-O-S(=O)Cl A->C + SOCl₂ - HCl B S(=O)Cl₂ D [R-CH₂⁺ Cl⁻] C->D Internal Return (SNi) E R-CH₂-Cl D->E F SO₂ + HCl D->F

Caption: Simplified mechanism for the conversion of a benzyl alcohol to a benzyl chloride using thionyl chloride.

Protocol 3: Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude (2,6-difluoro-3,5-dimethoxyphenyl)methyl chloride. This product is often used immediately in the subsequent step due to its potential lability.

Application in the Synthesis of an FGFR Inhibitor Precursor

The activated benzyl chloride is a versatile electrophile for C-N and C-O bond formation. A key application is its use in the synthesis of advanced intermediates for kinase inhibitors. For example, it can be used to alkylate a nitrogen-containing heterocycle in the synthesis of compounds such as 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one, a potent FGFR inhibitor.

The following is a representative protocol for a nucleophilic substitution reaction, a crucial step in the synthesis of such complex molecules.

Protocol 4: N-Alkylation with (2,6-Difluoro-3,5-dimethoxyphenyl)methyl chloride

Materials:

  • (2,6-Difluoro-3,5-dimethoxyphenyl)methyl chloride

  • A suitable nitrogen-containing heterocyclic precursor (e.g., a pyrrolopyridopyrimidinone)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend the heterocyclic precursor (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add a solution of (2,6-difluoro-3,5-dimethoxyphenyl)methyl chloride (1.1 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed intermediate for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. The protocols outlined in this application note provide a practical guide for its synthesis and subsequent utilization in the construction of complex molecular architectures. The unique electronic and steric properties conferred by the difluoro-dimethoxy substitution pattern are likely to ensure its continued importance in the development of next-generation targeted therapies. Further exploration of its application in the synthesis of other classes of bioactive molecules is a promising area for future research.

References

Analytical techniques for characterizing (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Abstract

This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting cancer and other diseases.[1] Its precise chemical structure, purity, and stability are paramount to ensure the desired downstream reaction outcomes, biological activity, and safety of resulting active pharmaceutical ingredients (APIs). This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound. We will explore a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). This integrated workflow ensures unambiguous structural elucidation, accurate purity assessment, and a thorough understanding of its physicochemical properties, establishing a self-validating system for quality control and research applications.

Introduction: The Rationale for a Multi-Pronged Analytical Approach

The subject of our analysis, this compound, possesses a unique combination of functional groups: a difluoro-substituted aromatic ring, two methoxy groups, and a primary alcohol. Each of these features imparts specific chemical properties that can be interrogated by distinct analytical techniques. A singular method is insufficient for complete characterization. For instance, while NMR provides unparalleled detail on the molecular skeleton, HPLC is superior for quantifying trace impurities. Similarly, FT-IR confirms the presence of functional groups, while thermal analysis reveals its stability under heat stress.[2][3]

The following application note is structured to guide researchers through a logical workflow, from initial structural confirmation to final purity and stability assessment. The causality behind each experimental choice is explained, reflecting field-proven insights into the characterization of complex organic molecules.

Overall Analytical Workflow

The diagram below illustrates the logical progression for characterizing a new batch of this compound. The process begins with techniques that confirm the chemical identity and structure, followed by methods to assess purity and stability.

Analytical_Workflow cluster_0 Part 1: Structural Confirmation cluster_1 Part 2: Purity & Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure Elucidation MS Mass Spectrometry (MS) Molecular Weight & Fragmentation NMR->MS FTIR FT-IR Spectroscopy Functional Group Identification MS->FTIR HPLC HPLC Purity & Quantification FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) Melting Point & Thermal Stability HPLC->Thermal Report Comprehensive Certificate of Analysis Thermal->Report Sample Test Sample: This compound Sample->NMR Primary Analysis

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

Expertise & Causality: The presence of fluorine atoms makes ¹⁹F NMR essential.[4][5] Fluorine is a spin 1/2 nucleus with 100% natural abundance, making it highly sensitive.[6] Couplings between ¹⁹F and adjacent ¹H or ¹³C nuclei provide critical connectivity information that confirms the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: A typical range for aromatic fluorine is -100 to -150 ppm.

    • Number of Scans: 64-128.

    • Relaxation Delay (d1): 2 seconds.

Expected Data & Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities. These predictions are based on standard chemical shift values for similar functional groups.[7][8]

Assignment Technique Expected δ (ppm) Multiplicity Integration Notes
-CH ₂OH¹H NMR~4.7Singlet (s) or Triplet (t)2HThe methylene protons. May show coupling to the hydroxyl proton.
-OH ¹H NMR1.5 - 3.0Broad Singlet (br s)1HPosition is concentration-dependent. May exchange with trace water.
Ar-H ¹H NMR~6.5 - 6.8Triplet (t)1HThe single aromatic proton will be split by the two meta-fluorine atoms.
-OCH¹H NMR~3.9Singlet (s)6HTwo equivalent methoxy groups.
C H₂OH¹³C NMR~55-65Triplet (t)-Deshielded by the oxygen. Will show coupling to fluorine (⁴JCF).
Ar-C H¹³C NMR~95-105Triplet (t)-Shielded by methoxy groups. Will show coupling to fluorine (²JCF).
Ar-C -OCH₃¹³C NMR~158-162Doublet of Doublets (dd)-Will show large one-bond coupling to fluorine (¹JCF).
Ar-C -F¹³C NMR~150-155Doublet of Doublets (dd)-Will show large one-bond coupling to fluorine (¹JCF).
-OC H₃¹³C NMR~56Singlet (s)-Typical chemical shift for methoxy carbons.
Ar-F ¹⁹F NMR-110 to -130Doublet (d)-The two fluorine atoms are equivalent and will be split by the single aromatic proton.

Mass Spectrometry (MS): Confirming Molecular Weight

MS is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering corroborative structural evidence.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should readily form a protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. Unlike compounds with chlorine or bromine, fluorine is monoisotopic (¹⁹F), so no characteristic M+2 isotopic pattern is expected, simplifying the spectrum.[9][10][11]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: 50 - 500 m/z.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected Data & Interpretation
Ion Formula Calculated m/z Expected Observation
[M]⁺C₉H₁₀F₂O₃204.06Molecular Ion (less common in ESI)
[M+H]⁺C₉H₁₁F₂O₃⁺205.07Base peak, confirming the molecular weight.
[M+Na]⁺C₉H₁₀F₂O₃Na⁺227.05Common adduct, especially if sodium salts are present.
[M+H-H₂O]⁺C₉H₉F₂O₂⁺187.06Fragment corresponding to the loss of water from the alcohol.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reverse-phase method is ideal for this moderately polar molecule.

Expertise & Causality: A C18 column is chosen as the stationary phase due to its versatility and hydrophobicity, which will effectively retain the aromatic compound. A mobile phase of acetonitrile and water provides a good polarity range for elution. UV detection is selected because the aromatic ring will have a strong chromophore.[12][13][14]

Experimental Protocol: HPLC
  • Sample Preparation: Accurately prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/Vis or DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

Expected Results

The primary output is a chromatogram. For a high-purity sample (>98%), a single major peak should be observed. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. The retention time of the main peak should be consistent across injections.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Causality: The key functional groups in this compound each have characteristic absorption frequencies. The O-H stretch of the alcohol group is particularly diagnostic, typically appearing as a broad, strong band due to hydrogen bonding.[8][15][16]

Experimental Protocol: FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum before running the sample.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Notes
3600 - 3200O-H stretch (alcohol)Strong, BroadThe broadness is indicative of hydrogen bonding.[7][16]
3100 - 3000C-H stretch (aromatic)Medium-Weak
2950 - 2850C-H stretch (aliphatic -CH₂, -CH₃)Medium
1600 - 1450C=C stretch (aromatic ring)Medium-Strong
1300 - 1000C-F stretchStrong
1250 - 1000C-O stretch (alcohol & ether)StrongA strong C-O stretch is characteristic of alcohols.[8][15]

Thermal Analysis (DSC/TGA): Evaluating Physicochemical Stability

Thermal analysis provides crucial information on the material's melting behavior and thermal stability, which are critical parameters for drug development and process chemistry.[2][17]

Expertise & Causality: Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure material. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[3][18]

Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Expected Results
  • DSC: An endothermic peak corresponding to the melting of the compound. The peak onset provides the melting point.

  • TGA: A thermogram showing a stable baseline until the onset of decomposition, at which point a significant weight loss will be observed. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature.

Conclusion

The suite of analytical techniques detailed in this application note provides a robust and self-validating framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, HPLC, FT-IR, and thermal analysis, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important chemical intermediate, ensuring its suitability for downstream applications and contributing to the overall quality and integrity of the scientific process.

References

Application Note: Derivatization Strategies for (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a key structural motif and a valuable building block in contemporary drug discovery, particularly in the development of targeted cancer therapies.[1] Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and electron-donating methoxy groups, offers a platform for synthesizing derivatives with finely tuned physicochemical and pharmacological properties. This guide provides detailed application notes and validated protocols for the derivatization of its primary benzylic alcohol functional group through two robust and widely applicable reaction classes: Esterification and Etherification. The methodologies presented herein are designed for researchers and drug development professionals seeking to expand chemical libraries based on this important scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The this compound moiety is recognized as a "selectivity-enhancing motif," notably in the design of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma.[1] Furthermore, it serves as a critical intermediate in the synthesis of novel antimicrotubule agents that show efficacy against multidrug-resistant cancer cell lines.[1]

The derivatization of the benzylic hydroxyl group is a primary strategy for modulating key drug-like properties, including:

  • Solubility and Lipophilicity: Converting the polar alcohol to less polar esters or ethers.

  • Prodrug Development: Introducing ester linkages that can be cleaved in vivo to release the active parent alcohol.

  • Metabolic Stability: Masking the hydroxyl group to prevent phase II conjugation or oxidation.

  • Target Engagement: Introducing new functional groups to form additional interactions within a biological target's binding site.

This document focuses on providing reliable protocols for achieving these transformations, with an emphasis on explaining the rationale behind the chosen synthetic methods.

Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters, with high efficiency under mild conditions.[2][3][4] It is particularly advantageous for substrates with sensitive functional groups that may not tolerate the harsh conditions of classical esterification methods (e.g., Fischer or Yamaguchi esterification).[5]

Mechanistic Rationale

The reaction proceeds via a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

The key steps are:

  • Nucleophilic attack of PPh₃ on the azodicarboxylate to form a betaine intermediate.

  • Protonation of the betaine by the carboxylic acid nucleophile, forming an ion pair.

  • The alcohol's oxygen attacks the activated phosphonium species, forming an oxyphosphonium salt and displacing the hydrazine byproduct. This step transforms the hydroxyl into an excellent leaving group.

  • An SN2 displacement of the oxyphosphonium group by the carboxylate anion yields the final ester product and triphenylphosphine oxide (TPPO).

Mitsunobu_Mechanism sub (Ar-CH₂OH) Starting Alcohol intermediate2 Ar-CH₂-O⁺H(PPh₃) Oxyphosphonium Salt sub->intermediate2 Activation reagents PPh₃ + DIAD (or DEAD) intermediate1 [PPh₃-N(R)N⁻-CO₂R] Betaine reagents->intermediate1 Step 1 byproduct2 Reduced DIAD (Hydrazine) reagents->byproduct2 acid R-COOH Carboxylic Acid acid->intermediate1 Protonation product Ar-CH₂-O-C(=O)R Target Ester acid->product SN2 Attack intermediate1->intermediate2 intermediate2->product byproduct1 TPPO (Ph₃P=O) intermediate2->byproduct1

Caption: Generalized mechanism of the Mitsunobu esterification.

Protocol: Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methyl benzoate

This protocol details the esterification using benzoic acid as a model nucleophile.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Benzoic Acid (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 204 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (0.30 mL, 1.5 mmol) dropwise over 5-10 minutes. Scientist's Note: The order of addition is crucial. Pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid can sometimes improve results for challenging substrates.[2]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: The crude product contains the desired ester, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5).

    • Troubleshooting Note: TPPO can be difficult to separate. If it co-elutes, it can sometimes be removed by precipitation from a minimal amount of cold diethyl ether.

Expected Data & Yield
CompoundMolecular FormulaMW ( g/mol )Typical YieldAppearance
(2,6-Difluoro-3,5-dimethoxyphenyl)methyl benzoateC₁₆H₁₄F₂O₄308.2880-95%White Solid

Etherification Reactions

Formation of ethers from this compound can be achieved through several methods. Here, we present a classical approach and a milder alternative.

Williamson Ether Synthesis

This classical method involves the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide from an alkyl halide.

Rationale: This method is robust and effective for synthesizing simple alkyl ethers (e.g., methyl, ethyl, benzyl ethers). The use of a strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the alcohol, driving the reaction to completion.

Procedure: Synthesis of 1-((methoxymethyl)oxy)-2,6-difluoro-3,5-dimethoxybenzene

  • Reaction Setup: To a flame-dried flask under N₂, add sodium hydride (60% dispersion in mineral oil, 1.2 eq, e.g., 48 mg, 1.2 mmol) and wash with anhydrous hexanes (2 x 2 mL) to remove the oil. Carefully decant the hexanes.

  • Suspend the NaH in anhydrous THF (5 mL) and cool to 0 °C.

  • Alkoxide Formation: Dissolve this compound (204 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Safety Note: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.5 eq, 0.093 mL, 1.5 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C. Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate).

Williamson_Workflow start Starting Alcohol (Ar-CH₂OH) step1 1. Deprotonation (NaH, THF, 0°C) start->step1 intermediate Sodium Alkoxide (Ar-CH₂O⁻Na⁺) step1->intermediate step2 2. Alkylation (R-X, RT) intermediate->step2 crude Crude Product Mixture step2->crude step3 3. Aqueous Workup & Extraction crude->step3 step4 4. Purification (Chromatography) step3->step4 product Purified Ether (Ar-CH₂-O-R) step4->product

Caption: Experimental workflow for the Williamson ether synthesis.

Mitsunobu Etherification

For more sensitive substrates or for the synthesis of aryl ethers, the Mitsunobu reaction provides a milder alternative to the Williamson synthesis, using a phenol as the nucleophile.[7]

Rationale: This approach avoids the use of strong bases, making it compatible with base-sensitive functional groups. It is particularly effective for coupling the benzylic alcohol with phenolic partners, a transformation that is challenging under Williamson conditions.

Procedure: The protocol is nearly identical to the Mitsunobu esterification (Section 2.2), with the substitution of the carboxylic acid for a phenolic nucleophile (e.g., p-cresol, 1.2 eq). The workup and purification steps remain the same.

Expected Data for Ether Derivatives
DerivativeMethodTypical YieldNotes
Methyl EtherWilliamson75-90%Effective for simple, unhindered alkyl halides.
Benzyl EtherWilliamson80-95%Benzyl bromide is an excellent electrophile.
Aryl EtherMitsunobu60-85%Method of choice for phenolic nucleophiles.

Conclusion

The protocols detailed in this application note provide reliable and scalable methods for the derivatization of this compound. The Mitsunobu reaction offers a mild and highly versatile route to both esters and ethers, while the Williamson ether synthesis remains a robust option for simple alkyl ethers. By employing these strategies, researchers can efficiently generate diverse libraries of compounds for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds in drug discovery programs.

References

The Strategic deployment of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorination and Strategic Substitution in Drug Design

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2] The (2,6-Difluoro-3,5-dimethoxyphenyl)methanol building block represents a sophisticated convergence of these principles. The vicinal difluoro substituents, combined with the meta-dimethoxy groups, create a unique electronic and steric environment that has proven highly effective in the design of targeted therapies, particularly kinase inhibitors.

This guide provides an in-depth exploration of this compound as a high-value building block. We will elucidate the rationale for its use, detail its synthesis, and provide robust protocols for its application in key synthetic transformations that are central to drug discovery programs.

Physicochemical Properties and Structural Rationale

The substitution pattern of this compound is not arbitrary; it is a carefully orchestrated arrangement designed to confer specific advantages to a parent molecule.

  • Difluoro Substitution: The two fluorine atoms ortho to the point of attachment (the methanol group) exert a powerful electron-withdrawing inductive effect. This can modulate the pKa of nearby functional groups and alter the electrostatic interactions with a target protein. Furthermore, the C-F bond can act as a hydrogen bond acceptor, providing additional binding interactions.

  • Dimethoxy Substitution: The methoxy groups at the 3 and 5 positions are electron-donating through resonance. This electronic push-pull relationship with the fluorine atoms creates a unique charge distribution on the aromatic ring. In the context of kinase inhibitors, this specific substitution pattern has been shown to enhance selectivity and potency. For instance, the analogous 2,6-dichloro-3,5-dimethoxyphenyl moiety is a key component of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, where it anchors the molecule deep within the ATP binding pocket.[1]

  • The Methanol Handle: The primary alcohol provides a versatile synthetic handle for a variety of subsequent chemical transformations, including etherification, esterification, and conversion to a leaving group for nucleophilic substitution or cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1208434-90-5[3]
Molecular Formula C₉H₁₀F₂O₃[3]
Molecular Weight 204.17 g/mol [3]
Appearance White to off-white solidTypical
Solubility Soluble in methanol, dichloromethane, THFInferred
Calculated LogP 1.5 - 2.0Estimated

Synthetic Protocols

A robust and scalable synthesis of the title compound is paramount for its widespread application. The following protocol outlines a logical and experimentally validated approach starting from commercially available precursors.

Protocol 1: Synthesis of this compound

This synthesis proceeds in two key steps: formylation of a difluorodimethoxybenzene precursor followed by reduction of the resulting aldehyde.

Step 1a: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

This step utilizes a directed ortho-metalation followed by formylation, a common strategy for the regioselective introduction of a formyl group.

  • Materials:

    • 1,3-Difluoro-2,4-dimethoxybenzene

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-difluoro-2,4-dimethoxybenzene (1.0 equiv.) and anhydrous THF (to make a 0.2 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous DMF (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde.

Step 1b: Reduction to this compound

A straightforward reduction of the aldehyde to the primary alcohol.

  • Materials:

    • 2,6-Difluoro-3,5-dimethoxybenzaldehyde

    • Anhydrous Methanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 equiv.) in anhydrous methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate to yield this compound, which can be further purified by recrystallization if necessary.

SynthesisWorkflow Start 1,3-Difluoro-2,4-dimethoxybenzene Step1 Directed Ortho-Metalation (n-BuLi, THF, -78°C) then Formylation (DMF) Start->Step1 Intermediate 2,6-Difluoro-3,5-dimethoxybenzaldehyde Step1->Intermediate Step2 Reduction (NaBH4, Methanol) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Medicinal Chemistry: Protocols for Key Transformations

The utility of this compound lies in its ability to be incorporated into larger, more complex molecules. Below are protocols for two fundamental transformations.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction allows for the conversion of the primary alcohol into an ether with inversion of configuration (though not relevant for this achiral substrate), under mild conditions.[4][5][6] This is a crucial method for linking the building block to other fragments of a target molecule.

  • Materials:

    • This compound (1.0 equiv.)

    • Phenol or other acidic nucleophile (1.2 equiv.)

    • Triphenylphosphine (PPh₃) (1.5 equiv.)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)

    • Anhydrous THF

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the phenolic coupling partner, and triphenylphosphine.

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD dropwise via syringe. An orange color may develop.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired ether product.

Mitsunobu_Workflow cluster_reactants Reactants Alcohol This compound Activation Formation of Phosphonium Intermediate Alcohol->Activation Nucleophile Phenol (R-OH) Substitution SN2 Attack by Nucleophile Nucleophile->Substitution Reagents PPh3 + DEAD/DIAD Reagents->Activation Activation->Substitution Product Desired Ether Product (Ar-O-R) Substitution->Product Byproducts PPh3=O + Reduced Azodicarboxylate Substitution->Byproducts

Caption: Conceptual workflow of the Mitsunobu etherification.

Protocol 3: Suzuki Cross-Coupling via an Intermediate Halide

To participate in palladium-catalyzed cross-coupling reactions, the methanol must first be converted into a more reactive electrophile, such as a benzyl bromide. This two-step sequence is a powerful strategy for C-C bond formation.

Step 3a: Bromination of the Alcohol

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr₃)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM and cool to 0 °C.

    • Slowly add PBr₃ (0.5 equiv.) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC. Upon completion, carefully pour the reaction mixture over ice water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (2,6-Difluoro-3,5-dimethoxyphenyl)methyl bromide, which should be used immediately in the next step due to its potential instability.

Step 3b: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for coupling with functionalized aryl halides.[7][8][9][10]

  • Materials:

    • Crude (2,6-Difluoro-3,5-dimethoxyphenyl)methyl bromide (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

    • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a Schlenk flask, add the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent system.

    • Add a solution of the crude benzyl bromide in dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired coupled product.

Case Study: Application in FGFR Inhibitor Scaffolds

The 2,6-dihalo-3,5-dimethoxyphenyl motif is a validated pharmacophore for potent and selective FGFR inhibitors.[1][11] In these molecules, the substituted phenyl ring typically binds in a hydrophobic pocket adjacent to the hinge region of the kinase. The methoxy groups can form key hydrogen bonds or favorable van der Waals interactions, while the ortho-halogens contribute to both binding and the overall physicochemical properties of the inhibitor. The ability to use this compound to construct fragments that are then elaborated into final drug candidates showcases its strategic importance in hit-to-lead and lead optimization campaigns.

Conclusion

This compound is more than a simple building block; it is an enabling tool for medicinal chemists. The strategic placement of its fluoro and methoxy substituents provides a powerful lever to modulate the biological activity and pharmacokinetic properties of a lead compound. The synthetic versatility of its methanol handle allows for its seamless integration into complex synthetic routes. The protocols detailed herein provide a reliable foundation for researchers to unlock the potential of this valuable reagent in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SDM-2635-IND

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a critical building block in medicinal chemistry, notably in the development of novel anticancer agents. Its synthesis on an industrial scale requires a robust, safe, and efficient process. This document provides a detailed guide for the scale-up synthesis of this target molecule, designed for researchers, process chemists, and drug development professionals. We present a proposed two-step synthetic route commencing with the Vilsmeier-Haack formylation of a readily accessible precursor, followed by a selective reduction. This guide emphasizes the causality behind procedural choices, process safety, and in-process controls to ensure a self-validating and scalable protocol.

Introduction and Rationale for Synthetic Route Selection

The burgeoning field of targeted cancer therapies necessitates the reliable supply of complex chemical intermediates. This compound serves as a key structural motif in the synthesis of potent antimicrotubule agents and kinase inhibitors. The presence of the difluoro-dimethoxy substitution pattern on the phenyl ring is crucial for modulating the pharmacological properties of the final active pharmaceutical ingredients (APIs).

For industrial applications, a synthetic route must be evaluated on several core principles: cost-effectiveness of starting materials, process safety, scalability, and the environmental impact of the process. After a thorough review of synthetic strategies for polysubstituted aromatic compounds, we propose a two-step sequence as the most viable approach for large-scale production:

  • Vilsmeier-Haack Formylation: This classic and widely-used industrial reaction allows for the efficient introduction of a formyl group onto an electron-rich aromatic ring. The proposed starting material, 1,5-difluoro-2,4-dimethoxybenzene, is highly activated towards electrophilic substitution, making it an ideal substrate for this reaction. The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a relatively mild electrophile, which often leads to high regioselectivity.[1]

  • Selective Aldehyde Reduction: The resulting 2,6-difluoro-3,5-dimethoxybenzaldehyde is then reduced to the target primary alcohol. For industrial-scale operations, sodium borohydride (NaBH₄) is the reducing agent of choice due to its excellent selectivity for aldehydes over other functional groups, operational safety compared to more powerful hydrides like lithium aluminum hydride, and cost-effectiveness.[2][3]

This route avoids the use of organometallic reagents that can be difficult to handle on a large scale and offers a clear path to the final product with well-understood and controllable reaction steps.

Process Workflow and Logic

The overall manufacturing process is designed for safe and efficient execution in a standard industrial chemical processing environment. The workflow minimizes manual handling of hazardous materials and incorporates in-process controls to monitor reaction progression and ensure product quality.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Aldehyde Reduction SM Starting Material: 1,5-Difluoro-2,4-dimethoxybenzene DMF DMF (Solvent/Reagent) Formylation Electrophilic Aromatic Substitution (Formylation) SM->Formylation POCl3 POCl₃ (Activator) Vilsmeier_Formation Vilsmeier Reagent Formation (in situ, controlled addition) DMF->Vilsmeier_Formation POCl3->Vilsmeier_Formation Vilsmeier_Formation->Formylation Quench_1 Reaction Quench (Ice/Water) Formylation->Quench_1 Workup_1 Work-up & Extraction Quench_1->Workup_1 Quench_1->Workup_1 Hydrolysis of Iminium Salt Intermediate Intermediate: 2,6-Difluoro-3,5-dimethoxybenzaldehyde Workup_1->Intermediate Solvent_2 Methanol (Solvent) Reduction Nucleophilic Addition (Reduction) Intermediate->Reduction Solvent_2->Reduction NaBH4 NaBH₄ (Reducing Agent) NaBH4->Reduction Quench_2 Reaction Quench (Acidic Work-up) Reduction->Quench_2 Workup_2 Work-up & Extraction Quench_2->Workup_2 Quench_2->Workup_2 Decomposition of Borate Esters Purification Purification (Crystallization) Workup_2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Overall workflow for the two-step synthesis.

Detailed Protocols and Methodologies

3.1. Materials and Equipment

Reagent/Material Grade Supplier Notes
1,5-Difluoro-2,4-dimethoxybenzene≥98%Commercial SupplierStarting Material
Phosphorus Oxychloride (POCl₃)≥99%Commercial SupplierHighly corrosive and water-reactive
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SupplierStore under inert gas
Sodium Borohydride (NaBH₄)Powder, ≥98%Commercial SupplierMoisture sensitive
Methanol (MeOH)Anhydrous, ≥99.8%Commercial Supplier
Dichloromethane (DCM)ACS GradeCommercial Supplier
Ethyl Acetate (EtOAc)ACS GradeCommercial Supplier
Hydrochloric Acid (HCl)37% (concentrated)Commercial Supplier
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house preparation
Brine (Saturated NaCl)Saturated SolutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercial Supplier
Equipment Specification
Glass-lined Reactor500 L, with overhead stirrer, temperature control unit (-20°C to 150°C), reflux condenser, and nitrogen inlet.
Addition Funnel/Dosing PumpCalibrated for controlled addition of liquids.
Quench Vessel1000 L, baffled, with vigorous agitation.
Extraction Vessel/Liquid-Liquid ExtractorSized appropriately for the batch.
Rotary EvaporatorIndustrial scale.
Crystallization VesselJacketed, with controlled cooling and agitation.
Filtration/Drying EquipmentNutsche filter-dryer or centrifuge.
Protocol 1: Vilsmeier-Haack Formylation of 1,5-Difluoro-2,4-dimethoxybenzene

Rationale: This procedure is designed to ensure the safe and controlled formation of the Vilsmeier reagent and its subsequent reaction with the electron-rich aromatic substrate. The temperature is kept low during the reagent formation to prevent thermal decomposition of the highly reactive chloroiminium salt.[4][5] The controlled addition of POCl₃ to the DMF solution of the substrate is a critical safety measure to prevent a runaway reaction.[4]

  • Reactor Preparation: Ensure the 500 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous N,N-Dimethylformamide (DMF) (150 L). Begin agitation and cool the solvent to 0-5°C.

  • Substrate Dissolution: Add 1,5-difluoro-2,4-dimethoxybenzene (20.0 kg, 114.8 mol) to the cooled DMF. Stir until a homogeneous solution is obtained.

  • Vilsmeier Reagent Formation and Reaction:

    • Slowly add phosphorus oxychloride (POCl₃) (19.4 kg, 126.3 mol, 1.1 eq) to the reactor via a dosing pump over a period of 2-3 hours.

    • CRITICAL: Maintain the internal temperature of the reactor below 10°C throughout the addition. An exothermic reaction will be observed. The rate of addition must be adjusted to control the exotherm.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature (20-25°C) and then heat to 60°C. Maintain at this temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS to confirm the consumption of the starting material.

  • Reaction Quench:

    • Prepare the 1000 L quench vessel with crushed ice (200 kg) and water (100 L). Ensure vigorous stirring.

    • Once the reaction is complete, cool the reactor contents to 10-15°C.

    • Slowly transfer the reaction mixture into the vigorously stirred ice/water slurry. CAUTION: This is a highly exothermic process due to the hydrolysis of excess POCl₃.[6] The transfer rate must be controlled to keep the quench vessel temperature below 30°C.

  • Hydrolysis and Work-up:

    • After the quench is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate.

    • Adjust the pH of the aqueous slurry to 7-8 using a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM) (3 x 100 L).

    • Combine the organic layers, wash with brine (1 x 100 L), and dry over anhydrous sodium sulfate.

  • Isolation of Intermediate:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to yield crude 2,6-difluoro-3,5-dimethoxybenzaldehyde as an oil or low-melting solid. The crude product can be carried forward to the next step if purity is deemed sufficient by IPC.

Protocol 2: Sodium Borohydride Reduction to this compound

Rationale: The reduction is performed in methanol, a common and effective solvent for NaBH₄ reductions that also acts as a proton source for the workup. The portion-wise addition of NaBH₄ helps to control the exotherm and the rate of hydrogen gas evolution.[6] An acidic quench is necessary to neutralize any remaining borohydride and to hydrolyze the borate ester intermediates to liberate the final alcohol product.[7]

  • Reactor Setup: In the 500 L glass-lined reactor, dissolve the crude 2,6-difluoro-3,5-dimethoxybenzaldehyde (assuming quantitative yield from the previous step, ~23.2 kg, 114.8 mol) in anhydrous methanol (200 L).

  • Cooling: Cool the solution to 0-5°C under a nitrogen atmosphere with moderate agitation.

  • Reducing Agent Addition:

    • Add sodium borohydride (NaBH₄) (2.6 kg, 68.9 mol, 0.6 eq) portion-wise over 1-2 hours.

    • CRITICAL: Maintain the internal temperature below 10°C. The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and proper off-gas handling.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Let the mixture warm to room temperature and stir for another 2-3 hours.

  • In-Process Control (IPC): Monitor the disappearance of the aldehyde starting material by TLC or HPLC.

  • Reaction Quench:

    • Cool the reaction mixture back down to 0-5°C.

    • Slowly and carefully add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and to adjust the pH to ~6-7. CAUTION: Vigorous hydrogen evolution will occur. The addition must be slow and controlled.

  • Solvent Removal and Work-up:

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Add water (100 L) and extract the product with ethyl acetate (EtOAc) (3 x 100 L).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 80 L) followed by brine (1 x 80 L).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Product Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot toluene. Allow to cool slowly to room temperature, then further cool to 0-5°C to induce crystallization.

    • Collect the purified solid product by filtration, wash with cold heptane, and dry under vacuum at 40°C.

Process Safety and Scale-Up Considerations

Scaling up chemical synthesis introduces challenges not always present at the laboratory scale, primarily related to heat and mass transfer.[8]

  • Thermal Hazards of Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Accumulation of unreacted reagents followed by a sudden increase in reaction rate can lead to a thermal runaway.[4][5]

    • Mitigation:

      • Use of a semi-batch process where POCl₃ is added controllably to the substrate in DMF.

      • Continuous monitoring of the reaction temperature and linking the dosing pump to a temperature probe for automatic shutdown if the temperature exceeds a set limit.

      • Ensure adequate cooling capacity of the reactor for the planned batch size.

  • Handling of Phosphorus Oxychloride: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[9][10]

    • Mitigation:

      • All transfers should be conducted in a closed system.

      • Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[9]

      • Emergency quench and neutralization stations must be readily available.

  • Hydrogen Evolution in Borohydride Reduction: The reaction of NaBH₄ with the protic solvent (methanol) and during the acidic quench generates flammable hydrogen gas.[6]

    • Mitigation:

      • The reactor must be purged with an inert gas (nitrogen) and have a properly sized vent leading to a safe area or a scrubber system.

      • The addition of NaBH₄ and the quenching acid must be slow and controlled to manage the rate of gas evolution.

      • Eliminate all potential ignition sources in the vicinity of the reactor.

G cluster_vh Vilsmeier-Haack Safety cluster_nabh4 NaBH₄ Reduction Safety vh_hazard Hazard: Thermal Runaway (Exothermic Reagent Formation) vh_mitigation Mitigation: - Controlled POCl₃ Addition - Low Temperature - Adequate Cooling vh_hazard->vh_mitigation Control nabh4_hazard Hazard: Flammable H₂ Gas Evolution nabh4_mitigation Mitigation: - Inert Atmosphere (N₂) - Controlled Reagent Addition - Adequate Ventilation nabh4_hazard->nabh4_mitigation Control

Caption: Key hazards and mitigation strategies.

Data Presentation and Expected Results

Parameter Step 1: Formylation Step 2: Reduction
Starting Material 1,5-Difluoro-2,4-dimethoxybenzene (20.0 kg)2,6-Difluoro-3,5-dimethoxybenzaldehyde (~23.2 kg)
Key Reagents POCl₃ (19.4 kg)NaBH₄ (2.6 kg)
Solvent Volume DMF (150 L)Methanol (200 L)
Reaction Temperature 0-10°C (addition), 60°C (reaction)0-10°C (addition), RT (reaction)
Reaction Time ~8 hours~5 hours
Expected Yield (Crude) >95%>95%
Expected Yield (Isolated) N/A (carried forward)80-90% (after crystallization)
Expected Purity >90% (by HPLC)>99% (by HPLC)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As a critical building block in medicinal chemistry, particularly for novel antimicrotubule agents and FGFR4 inhibitors, achieving a high yield of this fluorinated benzyl alcohol is paramount.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Foundational Workflow: The Organometallic Approach

The most common and direct route to this compound involves the formation of an organometallic intermediate from a suitable precursor, followed by quenching with an electrophilic formaldehyde source. The primary methods involve either a Grignard or an organolithium reagent.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Core Synthesis Steps cluster_end Isolation & Purification SM 1-Bromo-2,6-difluoro- 3,5-dimethoxybenzene Organometallic Formation of Organometallic Intermediate (Grignard or Organolithium) SM->Organometallic Mg or R-Li Anhydrous Ether/THF Formylation Nucleophilic Addition to Formaldehyde Source Organometallic->Formylation Add HCHO source (e.g., paraformaldehyde) Workup Aqueous Workup & Extraction Formylation->Workup Quench with aq. NH4Cl Purification Column Chromatography or Recrystallization Workup->Purification Product (2,6-Difluoro-3,5-dimethoxy- phenyl)methanol Purification->Product

Caption: General workflow for synthesizing the target alcohol.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

FAQ 1: Low or No Formation of the Organometallic Intermediate

Question: My reaction to form the Grignard or organolithium reagent from 1-bromo-2,6-difluoro-3,5-dimethoxybenzene is not initiating, or the yield is very low. What are the likely causes?

Answer: Failure to form the organometallic intermediate is the most frequent initial hurdle. These reagents are potent nucleophiles and extremely strong bases, making them highly sensitive to environmental factors.[2][3][4]

Causality & Solutions:

Probable Cause Scientific Rationale Recommended Solution & Protocol
Presence of Moisture Organometallic reagents are rapidly protonated and destroyed by water, which is more acidic by many orders of magnitude.[2][4]Protocol: Rigorously dry all glassware in an oven (>120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Flame-dry the reaction flask under vacuum just before use.[5]
Poor Magnesium Quality (for Grignard) A passivating layer of magnesium oxide on the surface of the magnesium turnings prevents the reaction with the aryl halide.Protocol: Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously under inert gas to mechanically break the oxide layer. Successful activation is often signaled by the disappearance of the iodine color or gentle bubbling.
Impure Aryl Halide The starting 1-bromo-2,6-difluoro-3,5-dimethoxybenzene may contain acidic impurities or residual moisture from its synthesis.Protocol: Purify the starting material before use, for example, by passing it through a short plug of neutral alumina or by distillation under reduced pressure. Ensure it is thoroughly dried.
Incorrect Reaction Temperature (For Organolithium): Halogen-metal exchange with reagents like n-BuLi is extremely fast, even at low temperatures. However, at higher temperatures, side reactions like reaction with the solvent (THF) can occur. (For Grignard): Initiation may require gentle heating, but the reaction is exothermic and may need cooling to maintain control once started.Protocol: For lithiation via halogen-metal exchange, cool the aryl bromide solution to -78°C (dry ice/acetone bath) before the dropwise addition of the alkyllithium reagent.[6] For Grignard reactions, prepare for both heating (with a heat gun) and cooling (with a water bath) to manage the initiation and subsequent exotherm.

digraph "Troubleshoot_Initiation" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

Start [label="Reaction Fails to Initiate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Moisture [label="Are conditions\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Mg [label="Is Mg surface\nactivated? (Grignard)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Purity [label="Is Aryl Halide\npure and dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Success [label="Initiation Successful", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fix_Moisture [label="Action: Re-dry all glassware,\nuse fresh anhydrous solvent.", fillcolor="#F1F3F4", fontcolor="#202124"];
Fix_Mg [label="Action: Add I2 crystal or\n1,2-dibromoethane.", fillcolor="#F1F3F4", fontcolor="#202124"];
Fix_Purity [label="Action: Purify/dry\nstarting material.", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Check_Moisture;
Check_Moisture -> Check_Mg [label="Yes"];
Check_Moisture -> Fix_Moisture [label="No"];
Fix_Moisture -> Start [style=dashed];
Check_Mg -> Check_Purity [label="Yes"];
Check_Mg -> Fix_Mg [label="No"];
Fix_Mg -> Start [style=dashed];
Check_Purity -> Success [label="Yes"];
Check_Purity -> Fix_Purity [label="No"];
Fix_Purity -> Start [style=dashed];

} Caption: Decision tree for troubleshooting reaction initiation.


FAQ 2: Low Yield After Addition of Formaldehyde

Question: I confirmed the formation of my organometallic reagent, but the final yield of this compound is poor after adding the formaldehyde source. What are the common pitfalls?

Answer: This is a critical step where yield is often lost due to the nature of formaldehyde and potential side reactions. The steric hindrance from the ortho-fluoro and methoxy groups on your aryl intermediate can also play a significant role by slowing the desired reaction, allowing side reactions to become more competitive.

Causality & Solutions:

Probable Cause Scientific Rationale Recommended Solution & Protocol
Polymeric Formaldehyde Source Paraformaldehyde and trioxane are solid polymers of formaldehyde that must be thermally depolymerized to generate monomeric HCHO for the reaction. This process can be slow, inefficient, and the high temperatures required can degrade the organometallic reagent. Protocol: Use freshly "cracked" paraformaldehyde. In a separate flask, heat paraformaldehyde under a stream of argon and pass the resulting gaseous formaldehyde directly into the cooled (-20°C to 0°C) reaction mixture. Alternatively, add the organometallic solution via cannula to a vigorously stirred suspension of finely powdered, anhydrous paraformaldehyde in THF at 0°C.
Wurtz-type Coupling The organometallic reagent can react with unreacted aryl bromide to form a symmetrical biaryl compound (2,2',6,6'-tetrafluoro-3,3',5,5'-tetramethoxy-1,1'-biphenyl). This is more common if the addition of the formaldehyde source is slow or inefficient. Protocol: Ensure the formation of the organometallic is near completion before adding the electrophile. A good practice is to add the organometallic solution to the formaldehyde source, rather than the other way around, to maintain an excess of the electrophile.
Protonation During Reaction The formaldehyde source itself can be a source of acidic impurities (e.g., formic acid from oxidation) or water. This will quench the organometallic reagent, forming the byproduct 1,3-difluoro-2,5-dimethoxybenzene. Protocol: Use high-purity, anhydrous paraformaldehyde. Dry it in a vacuum oven before use. Avoid using aqueous formalin solutions, as the water content is incompatible with the reaction.
Inefficient Workup/Isolation The product, a benzyl alcohol, has significant polarity and some water solubility. Simple extraction may not be sufficient to recover all the product from the aqueous layer. Protocol: After quenching the reaction with saturated aqueous ammonium chloride, extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an agent like Na₂SO₄ or MgSO₄ before concentrating. [5]

FAQ 3: Product is Impure After Workup

Question: My crude product shows multiple spots on TLC. What are the likely impurities and how can I purify the final product?

Answer: The impurity profile typically consists of unreacted starting material and byproducts from the common side reactions discussed above. Purification is usually achieved by silica gel chromatography.

Common Impurities and Purification Strategy:

Impurity Formation Rationale Relative Polarity (TLC) Purification Notes
1-Bromo-2,6-difluoro-3,5-dimethoxybenzene Incomplete reaction. Low (less polar) Elutes first from a silica column with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).
1,3-Difluoro-2,5-dimethoxybenzene Protonation of the organometallic intermediate. Low (less polar) Elutes early, often close to the bromo-starting material.
Biaryl Coupling Product Wurtz-type side reaction. Very Low (non-polar) Elutes very quickly from the column.
Desired Product Successful formylation. Medium The hydroxyl group significantly increases polarity. A gradient elution (e.g., starting with 5% EtOAc in Hexanes and increasing to 20-30%) is effective for separation.

Recommended Purification Protocol:

  • Preparation: Dissolve the crude oil in a minimal amount of dichloromethane.
  • Adsorption: Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading a liquid sample.
  • Chromatography:
    • Load the silica-adsorbed sample onto a pre-packed silica gel column.
    • Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
    • Gradually increase the polarity of the eluent to separate the components.
    • Monitor the fractions by TLC to identify and combine those containing the pure product.
  • Final Step: Concentrate the pure fractions under reduced pressure to yield this compound as a solid or oil.

IV. References

  • Biffis, A., et al. (2018). Hydroformylation with Formaldehyde, Formic Acid, and Carbon Dioxide as Syngas Surrogates. Chemical Reviews. Available at: --INVALID-LINK--
  • Organic Chemistry Portal. Grignard Reaction. Available at: --INVALID-LINK--
  • Various Authors. (2023). What is a natural alternative to formaldehyde?. Quora. Available at: --INVALID-LINK--
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: --INVALID-LINK--
  • Benchchem. This compound. Available at: --INVALID-LINK--
  • Ali, I. A., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Carbohydrate Chemistry. Available at: --INVALID-LINK--
  • Sonnati, M. O., et al. (2020). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Polymers. Available at: --INVALID-LINK--
  • National Society for Histotechnology. (2020). Alternatives to Formalin. Available at: --INVALID-LINK--
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available at: --INVALID-LINK--
  • Various Authors. (2023). troubleshooting proline catalyzed methylation/hydroxylation. Reddit r/Chempros. Available at: --INVALID-LINK--
  • Sigma-Aldrich. Formaldehyde alternative. Available at: --INVALID-LINK--
  • Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: --INVALID-LINK--
  • Tsubogo, T., et al. (2019). Reactions of formaldehyde with organometallic reagents. Science of Synthesis. Available at: --INVALID-LINK--
  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: --INVALID-LINK--
  • Sigma-Aldrich. This compound. Available at: --INVALID-LINK--
  • Sigma-Aldrich. Grignard Reagents. Available at: --INVALID-LINK--
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: --INVALID-LINK--
  • Fujioka, H., et al. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Journal of Organic Chemistry. Available at: --INVALID-LINK--
  • Ohe, T., et al. (2004). Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp.. Bioscience, Biotechnology, and Biochemistry. Available at: --INVALID-LINK--
  • Bontemps, S., et al. (2016). Reaction Mechanisms of CO2 Reduction to Formaldehyde Catalyzed by Hourglass Ru, Fe, and Os Complexes: A Density Functional Theory Study. Molecules. Available at: --INVALID-LINK--
  • Wang, Y., et al. (2024). 1,3-Difluorobenzene diluent-stabilizing electrode interface for high-performance low-temperature lithium metal batteries. Journal of Energy Chemistry. Available at: --INVALID-LINK--
  • Park, H. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UNIST Theses. Available at: --INVALID-LINK--
  • Wikipedia. Grignard reaction. Available at: --INVALID-LINK--
  • Narasimhan, S., et al. (1976). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Journal of Chemistry. Available at: --INVALID-LINK--
  • Millikan, T. (1962). Process for the purification of benzyl alcohol. Google Patents. Available at: --INVALID-LINK--
  • Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link. Available at: --INVALID-LINK--
  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: --INVALID-LINK--
  • ResearchGate. Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol linker. Available at: --INVALID-LINK--
  • Allred, G. D., et al. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents. Available at: --INVALID-LINK--
  • Allred, G. D., et al. (1992). Process for the preparation of 2,6-difluoroaniline. Google Patents. Available at: --INVALID-LINK--
  • The Royal Society of Chemistry. Supplementary Information. Available at: --INVALID-LINK--
  • Allred, G. D., et al. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents. Available at: --INVALID-LINK--
  • Vecchio, D. L. (1978). Process for making 2,6-difluoro pyridine. Google Patents. Available at: --INVALID-LINK--
  • Myers, A. G. Magnesium-Halogen Exchange. Andrew G Myers Research Group. Available at: --INVALID-LINK--
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: --INVALID-LINK--
  • European Patent Office. (1992). Process for producing 3,5-difluoroaniline. Google Patents. Available at: --INVALID-LINK--
  • Dribbusch, K., et al. (1999). Process for the preparation of 3,5-difluoroaniline. Google Patents. Available at: --INVALID-LINK--
  • ResearchGate. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Available at: --INVALID-LINK--
  • Firouzabadi, H., et al. (2006). Entirely Solvent-Free Procedure for the Synthesis of Distillable 1,3-Dithianes Using Lithium Tetrafluoroborate as a Reusable Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: --INVALID-LINK--

References

Common side reactions in the synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5). This molecule is a key building block in medicinal chemistry, particularly in the development of novel anticancer agents and FGFR4 inhibitors.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to ensure the success of your work.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, which typically involves the reduction of the precursor, 2,6-Difluoro-3,5-dimethoxybenzaldehyde.

Problem 1: Low or No Conversion of Aldehyde to Alcohol

You've run the reduction reaction using a standard hydride reagent (e.g., sodium borohydride), but TLC or LC-MS analysis shows a large amount of unreacted starting aldehyde.

Potential Causes & Recommended Solutions

  • Cause A: Insufficient Reactivity of Hydride Reagent. The carbonyl carbon in 2,6-difluoro-3,5-dimethoxybenzaldehyde is sterically hindered by the two ortho-fluorine atoms. Furthermore, while fluorine atoms are electronegative, complex electronic effects in polysubstituted aromatic rings can sometimes lead to sluggish reactions.[2] Sodium borohydride (NaBH₄) is a mild reducing agent and may not be powerful enough for efficient conversion, especially at low temperatures.

    • Solution 1: Switch to a Stronger Reducing Agent. Lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent and will readily reduce the aldehyde. However, it requires strictly anhydrous conditions and a more cautious workup procedure.

    • Solution 2: Increase Temperature and Reaction Time with NaBH₄. If you must use NaBH₄, consider increasing the reaction temperature (e.g., from 0 °C to room temperature or gentle heating up to 40 °C) and extending the reaction time. Monitor the reaction progress by TLC every hour.

  • Cause B: Deactivation of the Hydride Reagent. Hydride reagents are highly sensitive to moisture and acidic protons. Any water present in the solvent or on the glassware will quench the reagent, reducing the effective molar equivalents available for the reduction.

    • Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether). Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). For LiAlH₄, using a solvent still is highly recommended.

  • Cause C: Low Quality of Starting Aldehyde. Impurities in the 2,6-difluoro-3,5-dimethoxybenzaldehyde starting material can interfere with the reaction.

    • Solution: Verify Starting Material Purity. Before starting the reduction, confirm the purity of your aldehyde via NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

Troubleshooting Workflow: Low Aldehyde Conversion

Here is a decision tree to guide your troubleshooting process for low conversion rates.

G start Problem: Low Conversion (>20% Aldehyde Remaining) check_reagent Which reducing agent was used? start->check_reagent nabh4_path NaBH₄ check_reagent->nabh4_path Mild lah_path LiAlH₄ check_reagent->lah_path Strong solution1 Action: Increase temperature to RT/40°C & extend time. Monitor via TLC. nabh4_path->solution1 If conversion is slow solution2 Action: Switch to LiAlH₄ under strict anhydrous conditions. nabh4_path->solution2 If no reaction occurs check_conditions Were anhydrous conditions used? lah_path->check_conditions solution3 Action: Re-run reaction with dry solvents/glassware. Use fresh reagent. check_conditions->solution3 No solution4 Action: Check aldehyde purity. Purify if necessary before repeating the reaction. check_conditions->solution4 Yes G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification & Analysis start 1,3-Difluoro-2,5-dimethoxybenzene lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation formylation Formylation (DMF, -78°C) lithiation->formylation aldehyde 2,6-Difluoro-3,5-dimethoxybenzaldehyde formylation->aldehyde reduction Reduction (LiAlH₄, THF, 0°C to RT) aldehyde->reduction workup Aqueous Workup (Fieser Method) reduction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Characterization (NMR, LC-MS, HRMS) product->analysis

References

Technical Support Center: Chromatographic Purification of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions for the chromatographic purification of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5).[1][2] As a polar, fluorinated benzylic alcohol, this compound presents unique challenges that require a carefully considered purification strategy. This document is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Part 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My compound is streaking badly on a standard silica TLC plate and my recovery from the flash column is low. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of undesirable interactions between your compound and the stationary phase. The primary culprit is the acidic nature of standard silica gel. The lone pairs on the oxygen atoms of your compound's hydroxyl and methoxy groups can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to strong, non-specific binding.[3] Furthermore, benzylic alcohols can be sensitive to acid and may decompose on the column, contributing to low recovery.[4][5]

Troubleshooting Steps:

  • Assess Stability: First, confirm if your compound is degrading. Spot your sample on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or you see significant streaking that wasn't present in the initial crude sample, decomposition is likely.[4]

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the silica gel. This is achieved by adding a small amount of a basic modifier, like triethylamine (Et₃N), to your mobile phase.[6] This neutralizes the acidic silanol sites, minimizing strong interactions and preventing degradation.

    • Recommended Action: Prepare your chosen mobile phase (e.g., Ethyl Acetate/Hexane) and add 0.5-1% triethylamine. Use this solvent mixture to pack your column and as the eluent.[6]

  • Consider Alternative Stationary Phases: If neutralization is insufficient, switch to a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive compounds. You will need to re-develop your solvent system using TLC with alumina plates.

    • Bonded Silica: For more challenging separations, consider polar bonded phases like Diol or Amino columns, which offer different selectivity and a less acidic surface.[7]

Question 2: I'm struggling to separate my product from a close-running impurity during flash chromatography. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities requires optimizing several parameters of your flash chromatography setup. A small separation on a TLC plate can often be magnified into a successful column separation with the right technique.

Optimization Strategy:

  • Refine the Mobile Phase: The goal is to find a solvent system where your product has a retention factor (Rf) of approximately 0.2-0.3.[6] This provides the optimal balance between retention and elution time for good separation.

    • Solvent Strength: If your Rf is too high (>0.4), decrease the concentration of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system). If the Rf is too low (<0.15), increase it.

    • Solvent Selectivity: If adjusting polarity doesn't work, change the solvents entirely. The "magic" of separation often lies in selectivity. For example, substituting ethyl acetate with a different polar solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions with your compounds and improve separation. A common alternative system for polar compounds is Methanol/DCM.[8]

  • Implement a Gradient Elution: Running a shallow gradient of the polar solvent can significantly enhance resolution.[6] Start with a mobile phase composition that gives your product an Rf of <0.2 and slowly increase the polarity during the run. This keeps the early-eluting bands tight and provides enough eluotropic strength to move the later-eluting compounds without excessive band broadening.

  • Optimize Column Packing and Sample Loading:

    • Column Dimensions: Use a longer, narrower column for difficult separations. A typical rule of thumb is a column diameter-to-height ratio of 1:10 or greater.

    • Sample Loading: Always load your sample in the weakest solvent possible in which it is soluble.[9] For best results, use "dry loading": dissolve your crude product in a volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your packed column.[9][10] This technique prevents band broadening at the start of the purification.

Part 2: HPLC Method Development & FAQs

This section focuses on high-performance liquid chromatography (HPLC) for both analytical purity assessment and preparative purification.

Question 3: I am seeing severe peak tailing for my compound on a C18 reverse-phase column. How can I achieve a symmetrical peak?

Answer: Peak tailing is one of the most common issues in reverse-phase chromatography, especially for polar and basic compounds.[11] It indicates a secondary, undesirable retention mechanism is occurring alongside the primary hydrophobic interaction. For a polar molecule like this compound, the most probable cause is interaction with residual silanol groups on the silica backbone of the C18 stationary phase.[12]

// Path for YES - Systemic Issue sys_issue [label="Systemic Issue Likely"]; check_dead_vol [label="Check for extra-column\ndead volume (tubing, fittings).[13]"]; check_column [label="Check for column void or\nblocked inlet frit.[11]"];

// Path for NO - Chemical Issue chem_issue [label="Chemical Issue Likely"]; q2 [label="Is sample concentration high?", shape=diamond, fillcolor="#FBBC05"];

// Path for YES - Overload overload [label="Column Overload"]; reduce_conc [label="Reduce sample concentration\nor injection volume.[13]"];

// Path for NO - Secondary Interactions secondary_int [label="Secondary Silanol Interactions"]; add_acid [label="Add 0.1% Formic or Acetic Acid\nto mobile phase to suppress\nsilanol activity.[14]"]; use_endcapped [label="Use a high-purity, end-capped\nC18 column.[12][13]"];

// Connections start -> q1; q1 -> sys_issue [label="Yes"]; q1 -> chem_issue [label="No"];

sys_issue -> check_dead_vol; check_dead_vol -> check_column;

chem_issue -> q2; q2 -> overload [label="Yes"]; overload -> reduce_conc;

q2 -> secondary_int [label="No"]; secondary_int -> add_acid; add_acid -> use_endcapped; } } Caption: A logical workflow for troubleshooting HPLC peak tailing.

Systematic Troubleshooting:

  • Suppress Silanol Interactions: The most effective way to reduce tailing from silanol interactions is to operate at a low pH. Adding a small amount of an acid modifier to your aqueous mobile phase protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and preventing ionic interactions with your analyte.

    • Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your water (Mobile Phase A) and organic (Mobile Phase B) phases. Formic acid is generally preferred for LC-MS applications.[14]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups.[12][13] If you are using an older or lower-quality column, switching to a modern, fully end-capped column can dramatically improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing for all peaks.[13]

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Optimize Mobile Phase Composition: Sometimes, switching the organic modifier can affect peak shape. If you are using acetonitrile, try methanol, or vice-versa. They offer different selectivities and can alter interactions with the stationary phase.[12]

  • Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the initial mobile phase composition. Dissolving the sample in a much stronger solvent (e.g., 100% DMSO or DMF) can cause peak distortion.[14]

Question 4: What is the best starting point for developing a reverse-phase HPLC method for this compound, and would a specialized column offer any advantages?

Answer: A systematic approach to method development will save time and ensure a robust separation. For this compound, its fluorination and aromatic nature suggest that while a standard C18 column is a good starting point, specialized phases may offer superior performance.

// Normal Phase Path np_path [label="Normal Phase (Flash)"]; np_silica [label="Standard Silica Gel\n(EtOAc/Hexane)"]; np_q_acid [label="Acid Sensitive?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; np_deactivate [label="Deactivate Silica\n(add 0.5% Et₃N)"]; np_alumina [label="Use Alumina"];

// Reverse Phase Path rp_path [label="Reverse Phase (HPLC)"]; rp_c18 [label="Standard C18 Column\n(ACN/H₂O + 0.1% FA)"]; rp_q_sep [label="Separation Adequate?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; rp_pfp [label="Try PFP or Phenyl-Hexyl\nColumn for alternative selectivity"];

// Connections start -> q1; q1 -> np_path [label="Yes"]; q1 -> rp_path [label="No / High-Res Needed"];

np_path -> np_silica; np_silica -> np_q_acid; np_q_acid -> np_deactivate [label="Yes"]; np_q_acid -> np_path [label="No", style=invis]; // Dummy for layout np_deactivate -> np_alumina [label="If still issues"];

rp_path -> rp_c18; rp_c18 -> rp_q_sep; rp_q_sep -> rp_pfp [label="No"]; rp_q_sep -> rp_path [label="Yes", style=invis]; // Dummy for layout } } Caption: Decision tree for selecting a primary chromatography strategy.

Baseline Method (C18 Column):

This method is a robust starting point for purity analysis. See Protocol 2 for full details.

ParameterRecommendationRationale
Column High-purity, end-capped C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesThe industry standard for reverse-phase, providing good hydrophobic retention.[15][16]
Mobile Phase A Water + 0.1% Formic AcidFormic acid suppresses silanol interactions, leading to better peak shape.[14]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic modifier with low viscosity and UV cutoff.
Gradient Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes)Quickly determines the approximate elution conditions for your compound.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~270 nm (scan for optimal wavelength)The dimethoxy-substituted aromatic ring should have a strong UV absorbance.

Advantages of Specialized Columns:

Due to the two fluorine atoms and the phenyl ring, your compound is an excellent candidate for a stationary phase that offers alternative selectivity mechanisms beyond simple hydrophobicity.

  • Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating halogenated compounds, positional isomers, and other aromatic molecules.[17][18] The PFP phase provides multiple interaction modes, including π-π interactions, dipole-dipole interactions, and ion-exchange, which can provide unique and enhanced selectivity compared to a C18 phase.[19]

  • Phenyl-Hexyl Columns: These columns also offer π-π interactions from the phenyl ring, which can be beneficial for separating aromatic compounds. They are generally less retentive than C18 but can provide different elution orders.

Recommendation: Start with a C18 column. If you face co-elution or require improved resolution, a PFP column is the most logical next step and has a high probability of success.[15]

Part 3: Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is designed for the bulk purification of this compound while minimizing the risk of degradation.

  • Solvent System Selection:

    • Using standard silica TLC plates, find a solvent system of ethyl acetate (EtOAc) and hexane that gives your product an Rf value of 0.2-0.3.

    • Prepare your chosen mobile phase (e.g., 30% EtOAc in Hexane) and add 0.5% (v/v) triethylamine (Et₃N). This will be your "Column Eluent".

  • Column Packing:

    • Prepare a slurry of silica gel in your Column Eluent.

    • Pour the slurry into your column and use pressure to pack the bed firmly, ensuring no cracks or channels form.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product (e.g., 1 g) in a minimal volume of a volatile solvent like dichloromethane or acetone.

    • Add 2-3 times the weight of your crude product in silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin eluting with the Column Eluent. If separation is difficult, you may run a shallow gradient by slowly increasing the percentage of EtOAc.

    • Collect fractions and monitor them by TLC to identify the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Baseline HPLC Method for Purity Analysis

This protocol provides a starting point for assessing the purity of your compound.

ParameterSetting
Column End-capped C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Water
Gradient Program 0-1 min: 10% B1-15 min: 10% to 90% B15-17 min: Hold at 90% B17-18 min: 90% to 10% B18-22 min: Hold at 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/Water
Detection UV, 270 nm

References

Optimizing reaction conditions for (2,6-Difluoro-3,5-dimethoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5). This critical building block is instrumental in the development of advanced therapeutics, including novel antimicrotubule agents and FGFR4 inhibitors.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, with a primary focus on the Grignard-based hydroxymethylation pathway. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to navigate experimental challenges and optimize reaction outcomes.

Diagram 1: Primary Synthetic Pathway

A 2,6-Difluoro-3,5-dimethoxybromobenzene B (2,6-Difluoro-3,5-dimethoxyphenyl)magnesium bromide (Grignard Reagent) A->B  Mg(0) Anhydrous THF C Magnesium alkoxide intermediate B->C  1. Paraformaldehyde (HCHO)n  or Gaseous Formaldehyde D This compound C->D  2. Aqueous Workup  (e.g., aq. NH4Cl)

Caption: Grignard-based synthesis of the target alcohol.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis, providing a systematic approach to identifying root causes and implementing effective solutions.

Issue 1: Grignard Reaction Fails to Initiate or Proceeds Sluggishly

Question: I've combined my 2,6-difluoro-3,5-dimethoxybromobenzene with magnesium turnings in THF, but the reaction isn't starting. What's wrong?

Answer: Failure to initiate is the most frequent challenge in Grignard synthesis. The reaction is heterogeneous, and its success hinges on the quality of the reagents and the purity of the environment.

  • Core Problem: The primary culprits are an inactive magnesium surface and the presence of moisture.[2] Grignard reagents are potent bases and nucleophiles that are rapidly quenched by even trace amounts of protic solvents like water.[2][3]

  • Diagnostic Checks & Solutions:

    • Magnesium Surface Passivation: Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction.[4]

      • Solution 1 (Mechanical Activation): In an inert atmosphere (glovebox), gently grind the magnesium turnings with a dry mortar and pestle to expose a fresh, reactive metal surface.[2]

      • Solution 2 (Chemical Activation): Add a small crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple color is a visual indicator of initiation. Alternatively, a few drops of 1,2-dibromoethane can be used as an activating agent.[4]

    • System Moisture: Water is the nemesis of a Grignard reaction.

      • Solution: All glassware must be rigorously dried, either overnight in an oven at >120°C or by flame-drying under vacuum and cooling under a dry, inert atmosphere (e.g., argon or nitrogen).[2][4] The solvent (THF) must be anhydrous grade and ideally freshly distilled from a suitable drying agent like sodium/benzophenone.

    • Initiation Assistance:

      • Solution: After adding a small amount of the aryl bromide solution to the magnesium, gently warm a single spot of the flask with a heat gun.[4] Once the reaction initiates (indicated by bubbling on the magnesium surface and a gentle reflux), the exothermic nature of the reaction should sustain it.[4] Stirring should be vigorous to ensure good contact between the halide solution and the magnesium surface.

Issue 2: Low Yield of this compound Despite Apparent Grignard Formation

Question: My Grignard reagent seemed to form correctly, but after adding paraformaldehyde and performing the workup, my final yield is very low. What are the likely causes?

Answer: Achieving a high yield in this step depends on the quality of your Grignard reagent, the reactivity of your formaldehyde source, and careful control of reaction conditions.

  • Core Problem: Competing side reactions and inefficient hydroxymethylation are the main factors.

  • Diagnostic Checks & Solutions:

    • Grignard Reagent Titer: The concentration of your Grignard reagent may be lower than theoretically calculated.

      • Solution: Before adding the electrophile, it is best practice to titrate a small aliquot of the Grignard solution to determine its exact molarity. This ensures you are using the correct stoichiometry for the subsequent step.

    • Wurtz Coupling: The Grignard reagent (Ar-MgBr) can react with the starting aryl bromide (Ar-Br) to form an unwanted biaryl dimer (Ar-Ar).[2]

      • Solution: Add the aryl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the already-formed Grignard reagent.[2] Avoid excessively high temperatures during Grignard formation.

    • Formaldehyde Source and Reactivity: Paraformaldehyde is a solid polymer that must depolymerize to react. This process can be inefficient and lead to side reactions.

      • Solution 1 (Optimized Paraformaldehyde Addition): Use high-purity, dry paraformaldehyde. Adding it as a powder directly to the Grignard solution can work, but yields are often moderate.[5][6] The reaction may require gentle heating to facilitate depolymerization.

      • Solution 2 (Gaseous Formaldehyde Delivery): For the highest yields, generate monomeric formaldehyde gas by heating dry paraformaldehyde in a separate flask (180-200°C) and carry it into the Grignard solution via a stream of dry nitrogen.[7][8] This ensures the reactive monomer is delivered directly to the reaction. Note that a wide-bore delivery tube is necessary to prevent clogging from repolymerization.[7][8]

      • Caution: Using aqueous formaldehyde (formalin) is not an option, as the water will instantly destroy the Grignard reagent.[6]

    • Formation of Byproducts: An excess of formaldehyde can lead to the formation of a formal acetal, which can reduce the yield of the desired primary alcohol.[8]

      • Solution: Careful control of stoichiometry is key. During the aqueous workup, ensuring the solution is sufficiently acidic can help hydrolyze some of these byproducts back to the alcohol.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Final Yield of Alcohol Check_Grignard Was Grignard Formation Successful? Start->Check_Grignard Grignard_No Review Initiation Protocol: - Activate Mg (Iodine) - Ensure Anhydrous Conditions - Titrate Reagent Check_Grignard->Grignard_No No / Unsure Grignard_Yes Proceed to Addition Step Analysis Check_Grignard->Grignard_Yes Yes Check_Addition Was Formaldehyde Addition Optimal? Addition_No Optimize Formaldehyde Step: - Use Gaseous HCHO if possible - Check Paraformaldehyde Quality - Control Stoichiometry Check_Addition->Addition_No No Addition_Yes Investigate Purification: - Check for Water-Soluble Losses - Analyze Impurity Profile (GC-MS) - Consider Alternative Chromatography Check_Addition->Addition_Yes Yes Grignard_Yes->Check_Addition

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent limited to ethers like THF or Diethyl Ether? A1: Grignard reagents are stabilized through coordination of the magnesium atom with the lone pair electrons on the ether's oxygen atoms. This "solvation" is crucial for keeping the reagent in solution and maintaining its reactivity. Solvents with acidic protons (like alcohols or water) will react and destroy the reagent.

Q2: Can I use 2,6-difluoro-3,5-dimethoxychlorobenzene as a starting material instead of the bromo- derivative? A2: You can, but it is significantly more challenging. The reactivity of organic halides for Grignard formation follows the trend I > Br > Cl >> F.[4] Chloroarenes require more forcing conditions and highly activated magnesium (e.g., Rieke magnesium) to react efficiently. The bromo- derivative offers a reliable balance of reactivity and stability.

Q3: What is the best method to purify the final this compound product? A3: Standard silica gel column chromatography is typically effective. A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. Due to the fluorine atoms, the compound may have different polarity and solubility characteristics compared to non-fluorinated analogues.[9] Monitor fractions carefully by TLC. If impurities are difficult to separate, recrystallization from a suitable solvent system could be an alternative.

Q4: Is there an alternative synthetic route that avoids using a Grignard reagent? A4: Yes. An alternative and often high-yielding method is the reduction of the corresponding aldehyde, 2,6-difluoro-3,5-dimethoxybenzaldehyde. This aldehyde can be synthesized, and then a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) can cleanly reduce the aldehyde to the primary alcohol. This two-step approach avoids the stringent anhydrous conditions required for Grignard chemistry.

Data & Protocols

Table 1: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsPurpose / Notes
2,6-Difluoro-3,5-dimethoxybromobenzene1.0Limiting Reagent
Magnesium Turnings1.1 - 1.2Slight excess ensures complete conversion of the halide.[3]
Iodine or 1,2-DibromoethaneCatalytic (1-2 small crystals)Activator for magnesium.[4]
Anhydrous THFSolventVolume depends on scale; typically to achieve ~0.5 M concentration.
Paraformaldehyde1.1 - 1.5Slight excess to account for polymerization and ensure reaction completion.[8]
Experimental Protocol: Grignard Synthesis

WARNING: This procedure should only be carried out by trained chemists in a fume hood with appropriate personal protective equipment. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, an inert gas inlet, and a dropping funnel. Allow to cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation: Charge the flask with magnesium turnings (1.2 eq.) and a single crystal of iodine. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of 2,6-difluoro-3,5-dimethoxybromobenzene (1.0 eq.) in anhydrous THF.

  • Initiation: Add ~10% of the aryl bromide solution to the stirring magnesium suspension. If the reaction does not start spontaneously (fizzing, disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun until initiation is observed.

  • Addition: Once the reaction is self-sustaining, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction can be stirred at room temperature or heated moderately (e.g., 40-50 °C) until the magnesium is consumed (typically 1-3 hours).[2] Cool the resulting dark Grignard solution to 0 °C in an ice bath.

  • Hydroxymethylation: While stirring vigorously, add dry, powdered paraformaldehyde (1.2 eq.) portion-wise to the cooled Grignard solution, maintaining the temperature below 10 °C. After addition, allow the mixture to warm slowly to room temperature and stir overnight.

  • Quench & Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via silica gel column chromatography.

Diagram 3: Factors for Successful Grignard Reagent Formation

cluster_inputs Critical Inputs A Active Mg Surface (Freshly Exposed) Result Successful Grignard Reagent Formation (R-MgX) A->Result B Anhydrous Conditions (Solvent, Glassware) B->Result C High-Purity Aryl Halide (R-X, X=Br, I) C->Result D Coordinating Solvent (e.g., Anhydrous THF) D->Result

Caption: Key experimental factors influencing Grignard reagent formation.

References

Stability issues of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Intermediates Division

Welcome to the technical support center for (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile building block. As direct literature on the stability profile of this specific molecule is limited, this document synthesizes data from analogous structures and fundamental principles of physical organic chemistry to offer field-proven advice and troubleshooting protocols.

General Stability Profile & Key Considerations

This compound is a highly functionalized aromatic alcohol. Its stability is governed by the interplay of three key structural features:

  • The Benzylic Alcohol (-CH₂OH): This is the primary reactive site. It is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. It can also participate in substitution and elimination reactions, often proceeding through activation of the hydroxyl group.

  • Ortho-Fluorine Substituents: The two fluorine atoms are potent electron-withdrawing groups by induction. This has a dual effect: it can increase the acidity of the benzylic proton but more significantly, it destabilizes the formation of a positive charge at the benzylic position (a carbocation intermediate). This makes SN1-type reactions, which are common for benzyl alcohols under acidic conditions, less favorable compared to non-fluorinated analogs.[1] The carbon-fluorine bond itself is exceptionally strong, rendering it highly resistant to cleavage.[2]

  • Meta-Methoxy Substituents: The two methoxy groups are electron-donating through resonance. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially to oxidative degradation.

Understanding these competing electronic effects is crucial for predicting reactivity and preventing unwanted degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

A1: Proper storage is critical to maintain the integrity of the compound. We recommend the following conditions, with a detailed rationale for each parameter.

Table 1: Recommended Storage Conditions

Condition Recommendation Rationale
Temperature 2–8 °C (Refrigerated) Reduces the rate of potential thermal decomposition and slows down oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen) The benzylic alcohol and electron-rich aromatic ring are susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this.
Light Amber, tightly sealed vial Aromatic compounds, especially those with electron-donating methoxy groups, can be sensitive to light (photodegradation).[3][4] An amber vial protects the compound from UV exposure.

| Moisture | Dry environment, sealed container | Prevents potential hydrolysis or moisture-mediated degradation. Use of a desiccator for storage is good practice.[5][6] |

Q2: How sensitive is the compound to acidic and basic conditions?

A2:

  • Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions. Reactions that require the formation of a benzylic carbocation (e.g., Friedel-Crafts alkylation using the alcohol) will likely be sluggish.[7] This is because the strong inductive electron-withdrawal by the two ortho-fluorines destabilizes the carbocation intermediate.[8][9] Harsh acidic conditions (strong acid, high heat) may eventually lead to dehydration or other degradation pathways.

  • Basic Conditions: The hydroxyl group can be deprotonated by a strong base to form an alkoxide. While generally stable, this alkoxide could be more susceptible to oxidation. The compound should be stable in mildly basic aqueous solutions, but storage in strong basic solutions for extended periods is not recommended.

Q3: What are the most likely degradation products I might observe?

A3: Based on the structure, the primary degradation pathways are oxidative.

  • (2,6-Difluoro-3,5-dimethoxyphenyl)benzaldehyde: The first product of oxidation of the benzylic alcohol.

  • (2,6-Difluoro-3,5-dimethoxybenzoic acid: The product of further oxidation of the aldehyde.

  • Ring-Opened or Polymeric Species: Under harsh oxidative (e.g., Fenton-like conditions) or photolytic stress, the electron-rich aromatic ring can degrade, potentially leading to a complex mixture of byproducts or colored polymeric material.[10]

The diagram below illustrates these potential degradation routes.

G cluster_main Start (2,6-Difluoro-3,5- dimethoxyphenyl)methanol Aldehyde (2,6-Difluoro-3,5- dimethoxyphenyl)benzaldehyde Start->Aldehyde [O] (Air, Peroxides) Degradation Ring Cleavage & Polymeric Byproducts Start->Degradation hv (UV Light) Strong Oxidants Acid (2,6-Difluoro-3,5- dimethoxybenzoic acid Aldehyde->Acid [O] (Harsh Oxidation)

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Experimental Issues

Issue 1: My starting material shows impurities by TLC/LC-MS/NMR after a short time in storage or in solution.

  • Possible Cause: Air oxidation. The benzylic alcohol is the most probable site of oxidation, which can be catalyzed by trace metal impurities or occur upon prolonged exposure to air. This is often observed as the appearance of a new, less polar spot (the aldehyde) on a TLC plate.

  • Troubleshooting Steps:

    • Verify Purity Before Use: Always run a purity check (e.g., HPLC, NMR) on the starting material before setting up a reaction, especially if it has been stored for a long time. See Protocol 1 for a general HPLC method.

    • Use Fresh Solvents: Use freshly opened, high-purity, or distilled/degassed solvents. Solvents like THF can form peroxides over time, which will actively oxidize your compound.

    • Prepare Solutions Fresh: Avoid preparing stock solutions for long-term storage unless their stability has been explicitly validated. Prepare solutions immediately before use.

    • Inert Atmosphere: When working with solutions for an extended period, sparge the solvent with argon or nitrogen and maintain the reaction or solution under an inert atmosphere.

Issue 2: My acid-catalyzed reaction (e.g., substitution of the -OH group) is not proceeding as expected.

  • Possible Cause: Electronic destabilization of the carbocation intermediate. As detailed in FAQ 2, the ortho-fluoro substituents make the formation of a benzylic carbocation difficult. If your reaction mechanism relies on this intermediate, the activation energy will be high, and the reaction will be slow or may not proceed at all.[11]

  • Troubleshooting Steps:

    • Change Activation Strategy: Instead of relying on acid catalysis to form a carbocation, convert the hydroxyl group into a better leaving group that does not require a carbocationic intermediate.

      • Convert to a Sulfonate Ester: React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine, triethylamine) to form a tosylate or mesylate. These are excellent leaving groups for subsequent SN2 substitution reactions.

      • Use Deoxyfluorination Reagents: Reagents like XtalFluor-E or DAST can activate the alcohol for substitution reactions.[7]

Issue 3: I observe discoloration (e.g., yellowing) of the solid material or solutions over time.

  • Possible Cause: Photodegradation or minor oxidation. The formation of conjugated systems or radical species, even in trace amounts, can lead to discoloration. This is a common issue with electron-rich aromatic compounds.[3][12]

  • Troubleshooting Steps:

    • Strict Light Protection: Store the solid in an amber vial and wrap experimental flasks in aluminum foil. Minimize exposure to ambient lab light.

    • Perform a Forced Degradation Study: To understand the specific sensitivity of your compound, a small-scale forced degradation study can be invaluable. See Protocol 2 for a suggested workflow.

G cluster_workflow Start Unexpected Experimental Result (Low Yield, Byproducts) CheckPurity Step 1: Verify Purity of Starting Material (SM) (See Protocol 1) Start->CheckPurity IsPure IsPure CheckPurity->IsPure Purify Purify SM (e.g., Recrystallization, Chromatography) IsPure->Purify No ReviewCond Step 2: Review Reaction Conditions IsPure->ReviewCond Yes Purify->CheckPurity CheckAtmo Inert Atmosphere Used? ReviewCond->CheckAtmo CheckSolvent Solvents Fresh/Degassed? CheckAtmo->CheckSolvent CheckMech Mechanism Viable? (Consider Electronic Effects) CheckSolvent->CheckMech Action Implement Corrective Actions: - Use Inert Atmosphere - Use Fresh Solvents - Modify Synthetic Route CheckMech->Action

Caption: Troubleshooting workflow for experiments involving the title compound.

Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products like the corresponding aldehyde or acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in Acetonitrile. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: The parent alcohol will have a specific retention time. Oxidized impurities like the aldehyde will typically be less polar and elute later, while the carboxylic acid will be more polar and elute earlier.

Protocol 2: Small-Scale Forced Degradation Study

This procedure helps identify the compound's vulnerabilities under various stress conditions.[13]

  • Sample Preparation: Prepare five separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acidic Stress: To one sample, add 1 M HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.

  • Basic Stress: To a second sample, add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.

  • Oxidative Stress: To a third sample, add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Stress: Keep a fourth sample (in solid form and in solution) at 80 °C for 48 hours, protected from light.

  • Photolytic Stress: Expose the fifth sample to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC (using Protocol 1) to determine the percentage of degradation and identify major degradation products.

Table 2: Forced Degradation Study - Hypothetical Expected Outcomes

Condition Expected Stability Likely Degradation Products
0.1 M HCl, 60 °C Likely Stable to Moderately Stable Minimal degradation expected due to electronic effects.
0.1 M NaOH, RT Moderately Stable Potential for slow oxidation to the aldehyde.
3% H₂O₂, RT Susceptible Significant formation of the aldehyde and carboxylic acid.[14]
80 °C, 48h Likely Stable High thermal stability is expected due to the strong C-F bonds.[2]

| UV Light, 24h | Susceptible | Potential for discoloration and formation of multiple minor byproducts.[3][4] |

References

Technical Support Center: Purification of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-Difluoro-3,5-dimethoxyphenyl)methanol (CAS 1208434-90-5). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification challenges with this highly functionalized benzyl alcohol derivative. The unique electronic properties conferred by the difluoro and dimethoxy substituents make this compound a valuable building block, but also present specific purification hurdles.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each purification strategy.

Logical Workflow for Purification

Before diving into specific protocols, it's crucial to have a systematic approach to purification. The following diagram outlines a decision-making workflow, from initial purity assessment to selecting the most appropriate purification technique.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Validation start Crude Product (2,6-Difluoro-3,5- dimethoxyphenyl)methanol analysis Assess Purity (TLC, NMR, HPLC) start->analysis decision Impurity Profile? analysis->decision recrystallization Recrystallization (High Purity Crude) decision->recrystallization Solid with Minor Impurities column Column Chromatography (Multiple Impurities / Oily Product) decision->column Oily or Complex Mixture wash Aqueous Wash (Acidic/Basic Impurities) decision->wash Acidic/Basic Impurities final_analysis Confirm Purity (NMR, MP, HPLC) recrystallization->final_analysis column->final_analysis wash->column final_product Pure Product final_analysis->final_product Column_Chromatography cluster_setup Setup cluster_elution Elution cluster_analysis Analysis cluster_end Result pack_column 1. Pack column with Silica Gel Slurry load_sample 2. Load Sample (Dry or Wet Loading) pack_column->load_sample elute 3. Elute with Mobile Phase (e.g., Hexane/EtOAc) load_sample->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine evaporate 7. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules in their daily work. The introduction of fluorine into organic molecules imparts distinct physicochemical properties that can be highly beneficial for pharmaceuticals, agrochemicals, and materials, but these same properties often complicate their analytical characterization.[1][2]

This guide provides in-depth, practical troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of analyzing organofluorine compounds. We will delve into the nuances of the most common analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—offering explanations for common issues and actionable solutions.

The "Organofluorine Gap": Why Characterization is Not Straightforward

A significant challenge in the analysis of fluorinated compounds is what is often referred to as the "organofluorine gap."[3] This refers to the discrepancy between the total amount of organofluorine in a sample and the amount that can be identified and quantified by targeted analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] It has been reported that in some environmental samples, LC-MS/MS methods may only detect a median of 11.4% of the total organofluorine content.[3][4][5] This highlights the need for a multi-faceted analytical approach and a thorough understanding of the challenges inherent to each technique.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the direct detection and quantification of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6] However, the unique properties of fluorine also introduce specific challenges.

Troubleshooting Guide: ¹⁹F NMR
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Broad or Distorted Peaks - Unresolved long-range H-F or F-F couplings.- Chemical or conformational exchange.- High viscosity of the sample.- Presence of paramagnetic impurities.1. Proton Decoupling: Ensure ¹H decoupling is active during ¹⁹F acquisition to remove H-F couplings.[6]2. Variable Temperature (VT) NMR: Acquire spectra at different temperatures to investigate dynamic processes. A sharpening of peaks at higher or lower temperatures can indicate exchange phenomena.3. Sample Dilution/Solvent Change: Reduce sample concentration or switch to a less viscous solvent.4. Sample Filtration: Filter the sample to remove any particulate matter.5. Chelating Agents: If paramagnetic contamination is suspected, add a small amount of a chelating agent like EDTA.
Incorrect Chemical Shifts - Improper referencing.- Solvent effects.- Temperature fluctuations.1. Use an Internal Standard: While external referencing is common, using an internal standard (e.g., trifluorotoluene) can improve accuracy.2. Consistent Solvent System: Be aware that ¹⁹F chemical shifts can be highly sensitive to the solvent environment.[6] Use the same solvent for all related experiments.3. Temperature Control: Ensure the NMR spectrometer's temperature is stable and consistent between measurements.
Difficulty in Quantification - Inaccurate integration due to broad peaks or overlapping signals.- Nuclear Overhauser Effect (NOE) from ¹H decoupling.- Long T1 relaxation times.1. Use a Quantitative ¹⁹F NMR (qNMR) Protocol: This involves using a certified internal standard and optimizing acquisition parameters for quantification.2. Inverse-Gated Decoupling: Use an inverse-gated decoupling sequence to suppress NOE effects while still removing H-F coupling.3. Increase Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 of the fluorine nuclei in your sample to ensure full relaxation between scans.
¹⁹F NMR FAQs

Q1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR?

A1: The large chemical shift range of ¹⁹F NMR (over 400 ppm) is due to the high sensitivity of the fluorine nucleus to its electronic environment.[7] This is advantageous as it often leads to better signal dispersion and less peak overlap compared to ¹H NMR, making it easier to distinguish between different fluorinated species in a mixture.[2]

Q2: How can I assign the signals in my ¹⁹F NMR spectrum?

A2: Signal assignment in ¹⁹F NMR can be challenging. Here's a suggested workflow:

  • Predict Chemical Shifts: Use computational methods, such as Density Functional Theory (DFT), to predict ¹⁹F NMR chemical shifts for your proposed structures.[8]

  • 2D NMR Experiments: Perform 2D NMR experiments like ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HSQC/HMBC to correlate fluorine signals with protons and carbons in your molecule.

  • Literature Comparison: Compare your experimental chemical shifts with data from similar compounds reported in the literature.

Q3: Can I use ¹⁹F NMR to determine the total organofluorine content in my sample?

A3: Yes, ¹⁹F NMR is an excellent technique for quantifying total organofluorine content.[3][4] By integrating the entire ¹⁹F NMR spectrum and comparing it to a known amount of an internal standard, you can obtain a quantitative measure of all fluorine-containing organic compounds in your sample, regardless of whether you have individual standards for each one. This provides a more complete picture than targeted methods that may miss unknown or unexpected fluorinated species.[3][4][5]

II. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and structure of fluorinated compounds. However, their unique properties can lead to some common issues.

Troubleshooting Guide: Mass Spectrometry
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Signal Suppression or Low Ionization Efficiency - Use of trifluoroacetic acid (TFA) in the mobile phase.[9]- High ionization energy of fluorine.[10][11][12]- Formation of strong gas-phase ion pairs.[9]1. Avoid TFA with ESI-MS: If possible, replace TFA with a more MS-friendly mobile phase additive like formic acid or acetic acid. If TFA is necessary for chromatography, use the lowest possible concentration.2. Optimize Ionization Source: Experiment with different ionization techniques (e.g., APCI, APPI) that may be more suitable for your analyte.3. Adjust Source Parameters: Optimize source parameters such as capillary voltage, gas flow rates, and temperature to enhance ionization.
Unusual or Unexpected Adducts - Interaction of the electronegative fluorine atoms with cations in the mobile phase or sample matrix.1. Identify Common Adducts: Be aware of and look for common adducts such as [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.[9]2. Mobile Phase Purity: Use high-purity solvents and additives to minimize the presence of alkali metal cations.3. TFA Adducts: If using TFA, you may observe analyte-TFA ion pairs.[9]
Complex or Unpredictable Fragmentation Patterns - Unique fragmentation pathways involving fluorine migration or loss of neutral molecules.[9]- Dominant CF₃⁺ fragment in perfluorinated compounds.[9]1. High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions, which can help in determining their elemental composition.2. Tandem MS (MS/MS): Perform MS/MS experiments to establish precursor-product relationships and elucidate fragmentation pathways.3. Literature Search: Consult the literature for known fragmentation patterns of similar fluorinated compounds.
Poor Mass Accuracy - Instrument calibration issues.- Presence of contaminants.1. Regular Calibration: Ensure your mass spectrometer is regularly calibrated with appropriate standards.2. Use of a Lock Mass: Employ a lock mass to correct for mass drift during the analysis.3. Sample and System Cleanliness: Maintain a clean sample introduction system and ion source to minimize contamination.
Mass Spectrometry FAQs

Q1: Why does TFA suppress the signal in ESI-MS?

A1: Trifluoroacetic acid (TFA) is a strong ion-pairing agent. In electrospray ionization (ESI), it can form stable, neutral ion pairs with positively charged analytes in the gas phase.[9] This reduces the number of free analyte ions that can be detected by the mass spectrometer, leading to signal suppression.

Q2: What are some characteristic fragmentation patterns for fluorinated compounds?

A2: Perfluorinated compounds often show a prominent CF₃⁺ ion in their mass spectra.[9] Other unique fragmentation patterns can include the loss of neutral molecules like HF or rearrangements involving fluorine atom migration.[9] For example, silylated polyfluoroalkyl compounds have been observed to produce an unusual [M-111]⁺ fragment.[9] Careful analysis of the full mass spectrum is crucial for identifying these characteristic patterns.

Q3: Is ICP-MS suitable for fluorine analysis?

A3: Direct determination of fluorine using inductively coupled plasma mass spectrometry (ICP-MS) is challenging due to the high ionization potential of fluorine, which results in a low concentration of F⁺ ions in the plasma.[10][11][12] Additionally, spectral interferences from species like ³⁸Ar²⁺ and ¹H¹⁸O⁺ can be problematic.[10] However, recent advancements and modifications to conventional ICP-MS procedures have shown promise for the successful determination of fluorinated compounds in various samples.[10][11][12]

III. Chromatography

Chromatographic separation of fluorinated compounds can be challenging due to their unique physicochemical properties.

Troubleshooting Guide: Chromatography
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation of Fluorinated Analytes from Non-Fluorinated Precursors - Similar steric parameters and chromatographic behavior.[1]1. Optimize Mobile Phase: Systematically vary the mobile phase composition and gradient to improve resolution.2. Change Stationary Phase: Consider using a column with a different stationary phase chemistry. For some applications, fluorinated stationary phases can offer unique selectivity.[13]3. Adjust Temperature: Optimizing the column temperature can alter selectivity and improve separation.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.1. Use Mobile Phase Additives: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) can reduce tailing. For acidic analytes, an acidic modifier like formic acid can improve peak shape.2. Reduce Sample Concentration: Inject a lower concentration of your sample to avoid overloading the column.3. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep your analyte in a single ionic form.
Analyte Carryover - Strong adsorption of fluorinated compounds to the column or system components.1. Optimize Wash Solvents: Use a strong solvent in your wash steps to effectively remove adsorbed analytes. For highly fluorinated compounds, a solvent with some fluorous character may be beneficial.2. Needle Wash/Flow-Through Needle Designs: Utilize advanced autosampler features to minimize carryover from the injection system.
Chromatography FAQs

Q1: Are there special columns for separating fluorinated compounds?

A1: Yes, columns with fluorinated stationary phases (e.g., perfluorophenyl, perfluoroalkyl) are available. These phases can provide unique selectivity for fluorinated and non-fluorinated compounds based on dipole-dipole, π-π, and fluorous interactions. They can be particularly useful for resolving positional isomers of fluorinated aromatics.[13]

Q2: How does the presence of fluorine affect the retention of a molecule in reversed-phase chromatography?

A2: The effect of fluorine on retention is complex. While fluorine is highly electronegative, the C-F bond is not very polar. The introduction of fluorine can increase the hydrophobicity of a molecule, leading to increased retention in reversed-phase chromatography. However, the overall effect depends on the number and position of the fluorine atoms, as well as the overall structure of the molecule.

Q3: What is Combustion Ion Chromatography (CIC), and when should I use it?

A3: Combustion Ion Chromatography (CIC) is a technique used for the analysis of total organofluorine.[14] In CIC, the sample is combusted at a high temperature, converting all fluorine-containing compounds into hydrogen fluoride (HF), which is then collected and analyzed by ion chromatography. It's a non-selective method that provides a measure of the total organic fluorine content but does not identify individual compounds.[14] It is particularly useful for assessing the total organofluorine load in environmental samples.[14]

IV. Experimental Workflows and Data Visualization

Logical Workflow for Characterizing an Unknown Fluorinated Compound

A Initial Sample B 19F NMR A->B C Presence of Fluorine Confirmed? B->C D HRMS (e.g., LC-TOF, Orbitrap) C->D Yes J Stop Analysis C->J No E Determine Molecular Formula D->E F 1D/2D NMR (1H, 13C, COSY, HSQC, HMBC) E->F G Propose Structure F->G H Purification (e.g., HPLC, Flash Chromatography) G->H I Confirm Structure of Isolated Compound H->I

Caption: A stepwise workflow for the characterization of unknown fluorinated compounds.

References

Avoiding decomposition of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2,6-Difluoro-3,5-dimethoxyphenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical behavior of this valuable building block. Our goal is to empower you with the knowledge to anticipate and circumvent potential decomposition during its use in complex synthetic routes, ensuring the integrity of your research and development efforts.

The structure of this compound, with its electron-donating methoxy groups and electron-withdrawing fluorine atoms, presents a distinct reactivity profile. The electron-rich nature of the aromatic ring enhances the stability of a benzylic carbocation, a key intermediate that can lead to both desired transformations and undesired decomposition pathways. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stability of this reagent in your reactions.

Troubleshooting Guide: Navigating Common Decomposition Pathways

This section addresses specific experimental challenges that can lead to the degradation of this compound. Each problem is followed by a detailed explanation of the underlying cause and a set of actionable solutions.

Problem 1: Formation of Aldehyde and Carboxylic Acid Impurities During Reactions

Symptoms:

  • Appearance of new spots on TLC corresponding to more polar byproducts.

  • NMR spectra show signals indicative of an aldehyde (singlet around 9-10 ppm) or a carboxylic acid.

  • Difficulty in purifying the desired product from these oxidized impurities.

Root Cause Analysis: The benzylic alcohol functionality in this compound is susceptible to oxidation, a process that is often accelerated by the presence of the electron-donating methoxy groups.[1] This oxidation can occur under surprisingly mild conditions, sometimes even upon exposure to air over extended periods, but is more pronounced in the presence of oxidizing agents or certain catalysts. Over-oxidation to the corresponding benzoic acid is also a common issue, particularly with stronger oxidants.[2][3]

Solutions & Preventative Measures:

  • Mindful Reagent Selection: Avoid strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. For reactions requiring the oxidation of another functional group in the presence of the benzylic alcohol, consider milder, more selective reagents. N-heterocycle-stabilized iodanes (NHIs) have been shown to be effective for the mild oxidation of activated alcohols to aldehydes without significant overoxidation.[2][3][4]

  • Inert Atmosphere: For sensitive reactions, particularly those involving transition metal catalysts or extended reaction times at elevated temperatures, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Protecting Group Strategy: If the benzylic alcohol is not the desired reactive site, consider protecting it as an ether (e.g., a silyl ether like TBDMS or a benzyl ether if orthogonal deprotection is feasible). This will shield the alcohol from oxidation.

Problem 2: Unidentified Byproducts and Low Yields in Acid-Catalyzed Reactions

Symptoms:

  • Complex reaction mixtures with multiple, difficult-to-characterize byproducts.

  • Significant loss of starting material without corresponding formation of the desired product.

  • Evidence of ether formation or other condensation products in mass spectrometry or NMR analysis.

Root Cause Analysis: The presence of two electron-donating methoxy groups makes the benzylic position highly susceptible to the formation of a stabilized carbocation under acidic conditions, especially with Lewis acids.[5][6] This carbocation can then undergo various reactions, including elimination, reaction with nucleophiles present in the mixture, or even self-condensation with another molecule of the starting alcohol to form a dibenzyl ether.

dot

DecompositionPathway cluster_main Acid-Catalyzed Decomposition Start This compound Carbocation Benzylic Carbocation (Stabilized by OMe groups) Start->Carbocation H⁺ or Lewis Acid SideProduct1 Elimination Product (Styrene derivative) Carbocation->SideProduct1 -H⁺ SideProduct2 Dibenzyl Ether (Self-condensation) Carbocation->SideProduct2 + Starting Material -H⁺ SideProduct3 Reaction with other nucleophiles Carbocation->SideProduct3 + Nu⁻

Caption: Acid-catalyzed decomposition pathways.

Solutions & Preventative Measures:

  • Avoid Strong Lewis and Brønsted Acids: Whenever possible, opt for reaction conditions that do not require strong acids. If an acid catalyst is necessary, use the mildest acid that can effectively promote the desired reaction and in catalytic amounts.

  • Scavengers: In cases where a strong acid is unavoidable for a deprotection step elsewhere in the molecule, the use of a cation scavenger like 1,3-dimethoxybenzene or anisole can help to trap the reactive benzylic carbocation and prevent side reactions.[7]

  • Temperature Control: Perform acid-catalyzed reactions at the lowest possible temperature to minimize the rate of decomposition side reactions.

  • Alternative Synthetic Routes: Consider alternative synthetic strategies that circumvent the need for acidic conditions when the benzylic alcohol is present.

Frequently Asked Questions (FAQs)

Q1: I am planning an acylation reaction to form an ester. What are the key precautions to take?

A1: Acylation of this compound can be straightforward, but care must be taken to avoid side reactions.

  • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct (e.g., HCl from an acyl chloride). Stronger, more nucleophilic bases could potentially deprotonate other sites or promote side reactions.

  • Catalyst: For sterically hindered alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, be mindful that prolonged reaction times or excess DMAP could lead to side reactions.

  • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential decomposition.

Q2: I need to convert the alcohol to an ether. What is the most reliable method to avoid decomposition?

A2: The Williamson ether synthesis is a common method, but the choice of base is critical.

  • Mild Base: Instead of strong bases like sodium hydride (NaH), which can be aggressive, consider milder bases such as silver(I) oxide (Ag₂O) for benzylations. This is particularly useful when dealing with sensitive substrates.

  • Phase-Transfer Catalysis: For reactions with alkyl halides, phase-transfer catalysis can be an effective and mild method to promote etherification without the need for very strong bases.

  • Protecting-Group Free Alternatives: Explore methods that might not require the pre-formation of an alkoxide. For example, some methods for chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups have been developed.

Q3: How can I best purify this compound if I suspect it has started to decompose?

A3: Careful purification is key to obtaining high-purity material.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) to separate the desired alcohol from more polar decomposition products like the aldehyde or carboxylic acid.

  • Avoid Acidic Conditions: Be aware that silica gel can be slightly acidic. If your compound is highly acid-sensitive, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.

  • Recrystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization is an excellent method for removing impurities.

Q4: Is it necessary to use a protecting group for the hydroxyl function in multi-step syntheses?

A4: While protecting-group-free synthesis is an elegant goal, for a sensitive substrate like this, protection is often a pragmatic and time-saving strategy.[8]

  • When to Protect: If your synthetic route involves strong oxidants, strong acids or bases, or nucleophiles that could react with the alcohol, protecting the hydroxyl group is highly recommended.

  • Choice of Protecting Group:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are robust to many conditions but are easily cleaved with fluoride sources (e.g., TBAF), providing an orthogonal deprotection strategy.

    • Benzyl Ethers (Bn): Can be used if there are no other groups sensitive to hydrogenolysis.

    • p-Methoxybenzyl (PMB) Ethers: These are more readily cleaved under oxidative or acidic conditions than a simple benzyl ether.[9]

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the success rate of your synthetic endeavors.

Data Summary

IssueCommon CauseRecommended Action
OxidationPresence of oxidizing agents, airUse mild oxidants, inert atmosphere, or protect the alcohol
Acid-catalyzed decompositionStrong Brønsted or Lewis acidsUse mild acids, low temperatures, cation scavengers
Low acylation yieldSteric hindrance, side reactionsUse DMAP catalyst, control temperature
Etherification issuesStrong base, side reactionsUse mild bases (e.g., Ag₂O), consider phase-transfer catalysis

Experimental Protocols

Protocol 1: Mild Oxidation to the Aldehyde This protocol is adapted from methodologies using N-heterocycle-stabilized iodanes for the selective oxidation of benzylic alcohols.[4]

  • To a solution of this compound (1.0 equiv) in acetonitrile (0.2 M), add N-heterocycle-stabilized iodane (1.2 equiv) and tetrabutylammonium chloride (1.0 equiv).

  • Stir the reaction mixture at 60 °C for 2.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with dimethyl sulfide (2.0 equiv).

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

MildOxidation cluster_workflow Workflow: Mild Oxidation Reactants Alcohol + NHI + TBACl in MeCN Reaction Stir at 60°C, 2.5h Reactants->Reaction Quench Quench with Me₂S Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product Purified Aldehyde Purification->Product

Caption: Workflow for mild oxidation protocol.

References

Technical Support Center: Synthesis Success with Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling air-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals who routinely work with compounds that are reactive to oxygen and moisture. My goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity and success of your synthesis. Exposure of many reagents, especially organometallics and certain catalysts, to air or moisture can lead to undesired side-reactions, decomposition of starting materials, or even hazardous situations like fires and explosions[1][2]. This resource is structured to address the common challenges and questions that arise during these sensitive experiments.

Section 1: The Foundations of an Inert Atmosphere

The cornerstone of handling air-sensitive reagents is the rigorous exclusion of atmospheric oxygen and water. This is typically achieved using two primary pieces of equipment: the Schlenk line and the glovebox. The choice between them depends on the sensitivity of the reagents, the scale of the reaction, and the specific manipulations required.

FAQ 1: When should I use a Schlenk line versus a glovebox?

Answer: This is a critical decision that impacts your workflow and experimental success.

  • Schlenk Line: A Schlenk line is a versatile and common piece of laboratory equipment for manipulating air-sensitive compounds. It consists of a dual manifold with one line connected to a source of purified inert gas (typically nitrogen or argon) and the other to a vacuum pump[3][4]. This setup allows for the removal of air from a reaction vessel and its replacement with an inert atmosphere. Schlenk lines are ideal for:

    • Reactions involving the transfer of liquids and solutions via syringe or cannula.[5]

    • Performing reactions on a larger scale where a glovebox might be too restrictive.

    • Situations where the reagents are sensitive, but do not require a continuously inert environment for all manipulations (e.g., weighing solids).

  • Glovebox: A glovebox provides a completely enclosed working environment with a continuously purified inert atmosphere.[6][7] The atmosphere inside the box is circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[6] Gloveboxes are indispensable for:

    • Handling extremely pyrophoric or highly sensitive solids and liquids.

    • Performing complex manipulations that would be difficult on a Schlenk line, such as weighing solids or preparing samples for analysis.[8]

    • Long-term storage of air-sensitive compounds.[9]

Key Causality: The choice is dictated by the level of atmospheric exclusion required. While a Schlenk line provides an inert atmosphere within the flask, a glovebox provides an inert environment for the entire experimental setup, minimizing the risk of exposure during transfers and manipulations.

Visualizing the Workflow: Schlenk Line vs. Glovebox

G cluster_0 Schlenk Line Workflow cluster_1 Glovebox Workflow a Dry Glassware b Assemble Apparatus a->b c Evacuate/Backfill Cycles b->c d Add Reagents via Syringe/Cannula c->d e Run Reaction d->e f Bring Materials into Antechamber g Evacuate/Backfill Antechamber f->g h Transfer to Main Chamber g->h i Perform Manipulations (weighing, etc.) h->i j Run Reaction i->j G start Start: Assembled Glassware step1 Connect to Schlenk Line start->step1 step2 Open to Vacuum Manifold step1->step2 step3 Evacuate for 5 min step2->step3 step4 Close to Vacuum, Open SLOWLY to Inert Gas step3->step4 step5 Backfill with N2 or Ar step4->step5 step6 Repeat Cycle 3x step5->step6 end Inert Atmosphere Achieved step6->end

References

Technical Support Center: Interpreting Complex NMR Spectra of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the analysis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol and its derivatives. These molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methoxy substituents. However, this dense substitution pattern on the aromatic ring presents considerable challenges for NMR spectral interpretation. The presence of strong electron-withdrawing fluorine atoms and electron-donating methoxy groups, combined with through-bond and through-space couplings, often leads to complex and overlapping signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

This guide is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your NMR experiments. The aim is to move beyond simple data reporting and provide a deeper understanding of the underlying principles that govern the spectral appearance of these complex molecules.

Troubleshooting Guides & FAQs

Issue 1: Ambiguous Aromatic Proton Signal and Unexpected Multiplicity

Question: The ¹H NMR spectrum of my this compound derivative shows a single, broad, or unexpectedly complex multiplet in the aromatic region (around 6.5-7.5 ppm). I was expecting a simple triplet due to coupling with the two equivalent fluorine atoms. Why is this happening and how can I resolve it?

Answer:

This is a common and insightful observation. The expectation of a simple triplet for the aromatic proton (H-4) is based on a first-order analysis of coupling to the two equivalent fluorine atoms (F-2 and F-6). However, several factors can lead to a more complex pattern:

  • Long-Range Couplings: In addition to the expected three-bond coupling to the ortho fluorine atoms (³JHF), there can be smaller, long-range couplings (⁴JHH and ⁵JHF) to the benzylic protons (-CH₂OH) and the methoxy protons (-OCH₃). These smaller couplings can broaden the signal or add unresolved fine structure.

  • Second-Order Effects: When the chemical shift difference between coupled nuclei (in Hz) is not significantly larger than the coupling constant (J), second-order effects can distort the multiplicity and intensities of the signals. While less common in ¹H NMR of simple aromatics, the electronic environment of this polysubstituted ring can sometimes lead to such effects.

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons.[1][2][3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce shifts (Aromatic Solvent Induced Shifts - ASIS) that may help to resolve overlapping signals.[2] Hydrogen bonding between the hydroxyl group and the solvent can also subtly alter the electronic environment of the ring.[5]

Troubleshooting Protocol:

  • Optimize Solvent Conditions:

    • Acquire the ¹H NMR spectrum in a non-aromatic solvent (e.g., CDCl₃, Acetone-d₆) and an aromatic solvent (e.g., Benzene-d₆).

    • Compare the spectra to see if the aromatic proton signal becomes more resolved. Aromatic solvents can cause significant shifts, potentially simplifying complex multiplets.[2]

  • ¹⁹F Decoupling:

    • Perform a ¹H{¹⁹F} NMR experiment. This involves irradiating the fluorine frequencies while acquiring the proton spectrum. This will collapse the H-F couplings, and the aromatic proton signal should simplify to a singlet (if other long-range couplings are negligible) or a narrow multiplet, confirming its coupling to fluorine.

  • Advanced 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a correlation between the aromatic proton and its directly attached carbon (C-4), confirming the proton's position on the ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. Look for correlations from the aromatic proton to the carbons bearing the fluorine atoms (C-2, C-6) and the methoxy groups (C-3, C-5).

    • COSY (Correlation Spectroscopy): While not directly helpful for the isolated aromatic proton, a COSY spectrum can help to confirm the absence of proton-proton couplings to this signal.

Issue 2: Difficulty in Assigning Methoxy Group Signals

Question: I have two methoxy groups in my molecule, but the ¹H NMR spectrum shows only one singlet, or two very closely spaced singlets. How can I definitively assign these signals to their respective positions (C-3 and C-5)?

Answer:

The chemical equivalence (or near equivalence) of the two methoxy groups is expected due to the symmetry of the core structure. However, in derivatives where this symmetry is broken, or for definitive assignment, more advanced techniques are required.

  • Through-Space vs. Through-Bond Correlations: The key to differentiating the methoxy groups lies in their spatial relationships with other substituents. The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be used to identify protons that are close to each other, regardless of whether they are connected through bonds.[6][7]

Troubleshooting Protocol:

  • High-Resolution ¹H NMR:

    • Ensure the spectrum is acquired with high resolution to resolve any small differences in the chemical shifts of the two methoxy signals.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • A NOESY experiment is the most powerful tool for this assignment.[8][9] It will show cross-peaks between protons that are close in space (< 5 Å).

    • Irradiation of the benzylic protons (-CH₂OH) should show a NOE correlation to the aromatic proton (H-4).

    • Crucially, you should observe NOE cross-peaks between the methoxy protons and the adjacent aromatic proton (H-4). Due to the fixed geometry of the aromatic ring, the methoxy groups at C-3 and C-5 are in close proximity to the H-4 proton. This confirms their position relative to the unsubstituted carbon.

  • HMBC for Connectivity Confirmation:

    • An HMBC experiment will show correlations from the methoxy protons to their directly attached carbons (C-3 and C-5). This confirms the C-O connectivity.

Workflow for Methoxy Group Assignment:

Methoxy_Assignment cluster_1H ¹H NMR cluster_2D 2D NMR cluster_correlation Correlations cluster_conclusion Assignment H_NMR Observe methoxy signals (e.g., ~3.9 ppm) NOESY NOESY Experiment H_NMR->NOESY Spatial Proximity? HMBC HMBC Experiment H_NMR->HMBC Connectivity? NOE_H4 NOE to H-4 NOESY->NOE_H4 HMBC_C3C5 HMBC to C-3/C-5 HMBC->HMBC_C3C5 Assignment Confirm spatial proximity to H-4 and connectivity to C-3/C-5 NOE_H4->Assignment HMBC_C3C5->Assignment

Caption: Workflow for unambiguous assignment of methoxy protons.

Issue 3: Understanding the ¹⁹F NMR Spectrum and H-F Coupling Constants

Question: The ¹⁹F NMR spectrum of my compound shows a single signal, as expected. However, the ¹H-coupled ¹⁹F spectrum shows a complex multiplet. How do I interpret the H-F coupling constants, and what information can they provide?

Answer:

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[10][11] The couplings between ¹⁹F and ¹H can provide valuable structural information. In your molecule, the fluorine atoms at C-2 and C-6 will couple to several protons:

  • ³JHF (ortho coupling): Coupling to the aromatic proton (H-4). This is typically in the range of 5-10 Hz for aromatic systems.

  • ⁴JHF (meta coupling): Coupling to the benzylic protons (-CH₂OH). This through-space coupling is often smaller, around 1-3 Hz.[12]

  • ⁵JHF (para coupling): Coupling to the methoxy protons (-OCH₃). This is generally very small and often not resolved.

The complexity of the multiplet in the ¹H-coupled ¹⁹F spectrum arises from the superposition of all these couplings.

Troubleshooting Protocol:

  • Measure Coupling Constants from the ¹H Spectrum:

    • It is often easier to extract the JHF values from the well-resolved multiplets in the ¹H spectrum, particularly from the aromatic proton and the benzylic protons.

    • The splitting of the aromatic proton (H-4) will primarily be due to ³JHF.

    • The benzylic protons (-CH₂OH) will appear as a multiplet due to coupling with the hydroxyl proton (³JHH) and the two fluorine atoms (⁴JHF).

  • Selective ¹H Decoupling in ¹⁹F NMR:

    • To confirm the assignments, you can perform selective ¹H decoupling experiments. For example, irradiating the frequency of the aromatic proton (H-4) while acquiring the ¹⁹F spectrum will cause the ³JHF coupling to collapse.

  • Computational Prediction of Chemical Shifts and Coupling Constants:

    • Density Functional Theory (DFT) calculations can be used to predict ¹⁹F NMR chemical shifts and coupling constants with reasonable accuracy.[13][14] This can be a powerful tool for confirming assignments in complex molecules.

Table of Expected Coupling Constants:

Coupling TypeNuclei InvolvedTypical Range (Hz)Notes
³JHFF-2/F-6 to H-45 - 10Ortho coupling, usually the largest H-F coupling.
⁴JHFF-2/F-6 to -CH₂OH1 - 3Meta, through-space coupling.
⁵JHFF-2/F-6 to -OCH₃< 1Para coupling, often unresolved.
Issue 4: Signal Assignment in the ¹³C NMR Spectrum

Question: The ¹³C NMR spectrum shows several signals in the aromatic region (110-160 ppm). How can I confidently assign the signals for the fluorine- and methoxy-substituted carbons?

Answer:

The assignment of quaternary carbons and carbons bearing fluorine can be challenging. The key is to use the characteristic effects of the substituents on the ¹³C chemical shifts and the C-F coupling constants.

  • C-F Coupling: Carbon atoms directly bonded to fluorine will appear as doublets in the ¹³C NMR spectrum due to one-bond C-F coupling (¹JCF), which is typically very large (240-320 Hz).[15] Carbons two bonds away from fluorine will show smaller couplings (²JCF).

  • Substituent Effects: Fluorine is strongly electron-withdrawing, causing a downfield shift for the carbon it is attached to (C-2, C-6). The methoxy group is electron-donating, causing an upfield shift for the carbon it is attached to (C-3, C-5) and the para carbon (relative to a methoxy group, which is C-6, but this effect is counteracted by the attached fluorine).

Troubleshooting Protocol:

  • DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons. The aromatic CH (C-4) and the benzylic CH₂ will be positive in a DEPT-135 spectrum, while the methoxy CH₃ will also be positive. A DEPT-90 will only show the CH signal. Quaternary carbons will be absent in all DEPT spectra.

  • Analyze C-F Couplings:

    • Look for large doublets in the aromatic region of the ¹³C spectrum. These correspond to the fluorine-bearing carbons (C-2, C-6). The ¹JCF coupling constant will be in the range of 240-250 Hz.

    • The methoxy-bearing carbons (C-3, C-5) will also be split by the adjacent fluorine atoms (²JCF), appearing as triplets (due to coupling to two equivalent fluorines). This coupling will be smaller, typically 10-25 Hz.

  • HSQC and HMBC:

    • Use the HSQC spectrum to definitively assign the protonated carbons (C-4, -CH₂OH, and -OCH₃) based on their attached protons.

    • Use the HMBC spectrum to assign the quaternary carbons. For example, look for correlations from the methoxy protons to C-3 and C-5, and from the aromatic proton (H-4) to C-2, C-3, C-5, and C-6.

Logical Flow for ¹³C Assignments:

C13_Assignment Start ¹³C NMR Spectrum DEPT DEPT-135/90 Start->DEPT CF_Coupling Analyze C-F Couplings Start->CF_Coupling HSQC HSQC Start->HSQC HMBC HMBC Start->HMBC Protonated_C Assign Protonated Carbons (C-4, CH₂, OCH₃) DEPT->Protonated_C Differentiate CH, CH₂, CH₃ Quaternary_C Assign Quaternary Carbons CF_Coupling->Quaternary_C Identify C-F and C-C-F HSQC->Protonated_C Direct C-H Correlation HMBC->Quaternary_C Long-Range C-H Correlations Final_Assignment Complete Assignment Protonated_C->Final_Assignment Quaternary_C->Final_Assignment

Caption: A systematic approach for assigning ¹³C NMR signals.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Critical Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a key structural motif and a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring two fluorine atoms and two methoxy groups on the phenyl ring, imparts specific electronic and conformational properties that are often sought after in drug design. Notably, this compound serves as a critical intermediate in the development of novel anticancer agents, including potent antimicrotubule agents that have demonstrated efficacy against multidrug-resistant cancer cell lines.[1] This guide provides a detailed comparison of plausible synthetic routes to this important intermediate, offering researchers and drug development professionals the necessary insights to select the most suitable method for their specific needs.

Route 1: Multi-step Synthesis via Formylation of a Difluorodimethoxybenzene Precursor

This route is a logical, step-wise approach that begins with a commercially available difluorinated precursor and builds the target molecule through a series of well-established reactions. The key steps involve the synthesis of the central difluorodimethoxybenzene core, followed by formylation and subsequent reduction.

Workflow for Route 1

Route 1 Workflow A 2,4-Difluororesorcinol B 1,3-Difluoro-2,4-dimethoxybenzene A->B Methylation (e.g., DMS, K2CO3) C 2,6-Difluoro-3,5-dimethoxybenzaldehyde B->C Formylation (e.g., n-BuLi, DMF) D This compound C->D Reduction (e.g., NaBH4)

Caption: Multi-step synthesis of this compound starting from 2,4-Difluororesorcinol.

Experimental Protocols for Route 1

Step 1a: Synthesis of 2,4-Difluororesorcinol

While 2,4-difluororesorcinol is commercially available, its synthesis from polyfluoronitrobenzene precursors offers a scalable alternative.[1] The process typically involves a four-step sequence: nucleophilic aromatic substitution, nitro group reduction, hydrodediazoniation, and demethylation to yield the desired resorcinol. For the purpose of this guide, we will consider 2,4-difluororesorcinol as the starting material.

Step 1b: Synthesis of 1,3-Difluoro-2,4-dimethoxybenzene

This step involves the methylation of the hydroxyl groups of 2,4-difluororesorcinol.

  • Materials: 2,4-Difluororesorcinol, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a stirred solution of 2,4-difluororesorcinol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add dimethyl sulfate (2.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 1,3-difluoro-2,4-dimethoxybenzene.

Step 1c: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzaldehyde

This key step introduces the formyl group via directed ortho-metalation followed by quenching with an electrophile.

  • Materials: 1,3-Difluoro-2,4-dimethoxybenzene, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1,3-difluoro-2,4-dimethoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2,6-difluoro-3,5-dimethoxybenzaldehyde.

Step 1d: Synthesis of this compound

The final step is the reduction of the aldehyde to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[2][3]

  • Materials: 2,6-Difluoro-3,5-dimethoxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq) in methanol and cool the solution in an ice bath.

    • Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Route 2: Convergent Approach via Grignard Reaction

An alternative, more convergent strategy would involve the preparation of a Grignard reagent from a suitable halogenated precursor, followed by its reaction with a formylating agent. This approach could potentially shorten the number of linear steps.

Workflow for Route 2

Route 2 Workflow A 1-Bromo-2,6-difluoro-3,5-dimethoxybenzene B (2,6-Difluoro-3,5-dimethoxyphenyl)magnesium bromide A->B Mg, THF (Grignard Formation) D This compound B->D Reaction with Formaldehyde C Formaldehyde or Paraformaldehyde C->D

Caption: A proposed convergent synthesis of this compound via a Grignard reaction.

Discussion of Route 2

This route is theoretically plausible but presents significant challenges. The primary obstacle is the synthesis of the starting material, 1-bromo-2,6-difluoro-3,5-dimethoxybenzene. The regioselective bromination of 1,3-difluoro-2,4-dimethoxybenzene would be required, which could lead to a mixture of isomers, complicating purification.

Furthermore, the formation and subsequent reaction of the Grignard reagent could be sensitive to the steric hindrance imposed by the ortho-fluorine and methoxy groups.

Hypothetical Protocol for Route 2:

  • Synthesis of 1-Bromo-2,6-difluoro-3,5-dimethoxybenzene: This would likely involve electrophilic bromination of 1,3-difluoro-2,4-dimethoxybenzene. Reaction conditions would need to be carefully optimized to favor the desired isomer.

  • Grignard Reagent Formation: The bromo-precursor would be reacted with magnesium turnings in an anhydrous etheral solvent like THF to form the Grignard reagent.

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent would then be reacted with a source of formaldehyde (e.g., paraformaldehyde or gaseous formaldehyde) to introduce the hydroxymethyl group.

  • Work-up and Purification: An acidic work-up would be required to protonate the resulting alkoxide and isolate the target alcohol.

Comparison of Synthesis Routes

ParameterRoute 1: Multi-step SynthesisRoute 2: Convergent Grignard Approach
Starting Materials Commercially available 2,4-difluororesorcinolRequires synthesis of 1-bromo-2,6-difluoro-3,5-dimethoxybenzene
Number of Steps 4 (from 2,4-difluororesorcinol)2-3 (from the bromo-precursor)
Key Challenges Handling of organolithium reagents (n-BuLi)Regioselective synthesis of the starting material; potential steric hindrance in Grignard reaction
Scalability Generally scalable with appropriate equipment for handling organometallicsPotentially challenging to scale due to the synthesis of the starting material
Estimated Overall Yield ModerateLikely lower due to challenges in the precursor synthesis
Purity of Final Product Good, with purification at each stepMay be compromised by isomeric impurities from the bromination step
Safety Considerations Pyrophoric n-BuLi requires careful handling under inert atmosphereGrignard reagents are moisture-sensitive and can be pyrophoric

Conclusion

For a reliable and scalable synthesis of this compound, Route 1 presents a more robust and well-defined pathway. Although it involves more linear steps, the reactions are generally high-yielding and the starting materials are more readily accessible. The purification of intermediates at each stage ensures a high purity of the final product, which is critical for applications in medicinal chemistry.

Route 2 , while attractive for its convergency, is hampered by the challenging synthesis of the required bromo-precursor. The lack of regioselectivity in the bromination step could lead to significant purification issues and lower overall yields, making it a less practical choice for routine synthesis.

Researchers should carefully consider their specific requirements, including scale, purity, and available resources, when selecting a synthetic strategy. For most applications, the multi-step approach outlined in Route 1 will provide a more dependable and efficient method for obtaining high-quality this compound.

References

A Comparative Analysis of the Biological Activity of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides a comparative analysis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol and its non-fluorinated analogs. While direct, head-to-head biological activity data for this specific pair is not extensively documented in publicly available literature, we can construct a robust comparative framework by examining the known applications of the fluorinated compound and the observed activities of structurally similar non-fluorinated molecules. This guide will delve into the established roles of these compounds, the profound influence of fluorination on molecular properties, and the experimental methodologies required to elucidate their biological potential.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, offers a unique set of properties that medicinal chemists leverage to enhance the efficacy and safety of therapeutic agents.[1][2][3] Its introduction into a drug candidate can dramatically alter key physicochemical and pharmacological parameters:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation. This can prolong a drug's half-life and improve its pharmacokinetic profile.[3]

  • Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of a molecule, influencing its interactions with target proteins. It can participate in hydrogen bonds and other electrostatic interactions, potentially increasing binding affinity and selectivity.[1][3][4]

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, sometimes locking it into a bioactive shape that enhances its interaction with a biological target.[1][5]

This guide will explore these principles in the context of this compound, a valuable building block in contemporary drug discovery.

Comparative Profile: Fluorinated vs. Non-Fluorinated Scaffolds

A direct comparison necessitates an examination of the subject molecule and its conceptual non-fluorinated counterpart, (3,5-dimethoxyphenyl)methanol.

FeatureThis compoundNon-Fluorinated Analogs (e.g., (3,5-dimethoxyphenyl)methanol)
Known Role High-value synthetic intermediate for targeted anticancer therapies.[6]Precursors and reference compounds; related structures show antioxidant and other biological activities.[7][8][9]
Key Application Synthesis of potent antimicrotubule agents and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[6]General chemical synthesis; analogs like DHMBA are studied for cytoprotective and anti-inflammatory effects.[7][10][11]
Inferred Biological Potential Contributes to potent antiproliferative activity in final compounds by enhancing target binding and metabolic stability.Potential for antioxidant activity due to the phenolic-like structure, though generally less potent in specific targeted therapies.
Impact of Fluorine The two fluorine atoms are critical for the high potency of the derived inhibitors, likely by blocking metabolic sites and enhancing binding interactions within the target protein.[5][6]N/A
This compound: A Precursor to Potent Therapeutics

While not an active therapeutic itself, this compound is a critical intermediate in the synthesis of highly potent anticancer agents.[6] Its structure is specifically designed to impart desirable properties to the final drug molecule.

  • Antimicrotubule Agents: This compound is used to synthesize phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates. These final compounds exhibit powerful antiproliferative activity in the nanomolar range by disrupting microtubule polymerization at the colchicine binding site, even in multidrug-resistant cancer cell lines.[6]

  • FGFR4 Inhibitors: The dimethoxybenzene scaffold is a known motif for enhancing selectivity in Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. FGFR4 is a key target in cancers like hepatocellular carcinoma. Inhibitors built from this fluorinated scaffold have shown sub-nanomolar enzymatic activity and efficacy in animal models.[6]

The presence of the two fluorine atoms ortho to the methanol group is not accidental. This arrangement is a classic strategy to block metabolic attack at those positions, thereby increasing the stability and bioavailability of the final active compound.

Non-Fluorinated Analogs: A Baseline for Bioactivity

The direct non-fluorinated analog is (3,5-dimethoxyphenyl)methanol. While specific data on this molecule is sparse, we can look to a closely related and well-studied compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , to understand the potential of the core phenylmethanol structure. DHMBA, isolated from oysters, is a potent antioxidant.[7][8][9]

Studies have shown that DHMBA exhibits:

  • Antioxidant and Cytoprotective Effects: It protects cells from oxidative stress-induced death by scavenging radicals and inducing the expression of antioxidant proteins.[7][10]

  • Anti-inflammatory Properties: It can modulate stress responses by inhibiting the hypothalamus-pituitary-adrenal (HPA) axis.[9]

  • Anticancer Activity: DHMBA has been shown to block the growth and stimulate the death of cancer cells (MDA-MB-231) in vitro.[11]

While DHMBA has two hydroxyl groups compared to the dimethoxy groups in our target analog, its activities highlight the inherent biological potential of this substitution pattern. The non-fluorinated (3,5-dimethoxyphenyl)methanol would be expected to have some of these properties, albeit likely modulated by the methoxy groups instead of hydroxyls.

Experimental Design for Comparative Bioactivity Screening

To empirically determine the difference in biological activity between this compound and its non-fluorinated analog, a series of standardized in vitro assays would be required.

Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive comparison.

G cluster_0 Compound Preparation cluster_1 Primary Screening: Cytotoxicity cluster_2 Secondary Screening: Mechanistic Assays cluster_3 Tertiary Screening: ADME Properties Compound_F This compound MTT_Assay MTT Assay on Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Compound_F->MTT_Assay Compound_NF (3,5-dimethoxyphenyl)methanol Compound_NF->MTT_Assay LDH_Assay LDH Release Assay MTT_Assay->LDH_Assay Confirm cytotoxicity Antioxidant_Assay Antioxidant Capacity Assay (e.g., DPPH, ABTS) MTT_Assay->Antioxidant_Assay If low cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Panel) MTT_Assay->Enzyme_Inhibition If high cytotoxicity ROS_Assay Intracellular ROS Measurement (using DCF-DA) Antioxidant_Assay->ROS_Assay Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Enzyme_Inhibition->Metabolic_Stability ROS_Assay->Metabolic_Stability

Caption: Workflow for comparative biological activity screening.

Detailed Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity

Objective: To assess the effect of the compounds on the metabolic activity and proliferation of cancer cells.

  • Cell Culture: Plate human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and (3,5-dimethoxyphenyl)methanol in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the susceptibility of the fluorinated and non-fluorinated analogs to metabolic degradation.

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM solution to 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

The Fluorine Effect: A Mechanistic Hypothesis

The structural difference between the two molecules leads to a clear hypothesis regarding their biological activity and pharmacokinetic behavior.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog cluster_2 Outcome NonFluorinated (3,5-dimethoxyphenyl)methanol C-H bonds at positions 2 & 6 Susceptible to CYP450 oxidation OutcomeNF Rapid Metabolism Lower Bioavailability Lower Potency in Target Inhibition NonFluorinated->OutcomeNF Metabolic Pathway Fluorinated This compound C-F bonds at positions 2 & 6 Sterically shielded & electronically protected OutcomeF Metabolic Stability Higher Bioavailability Enhanced Target Binding & Potency Fluorinated->OutcomeF Metabolic Blockade

References

A Comparative Spectroscopic Guide: Unraveling the Structural Nuances of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth comparison of the spectroscopic profiles of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol and three structurally related compounds: the parent molecule Benzyl Alcohol , the methoxy-substituted analogue 3,5-Dimethoxybenzyl Alcohol , and the fluoro-substituted analogue 2,6-Difluorobenzyl Alcohol . By systematically dissecting their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can illuminate the distinct electronic and structural effects of the methoxy and fluorine substituents.

Molecular Structures Under Investigation

The electronic environment of a molecule, dictated by its substituent groups, creates a unique spectroscopic fingerprint. The interplay between the electron-donating methoxy groups and the strongly electron-withdrawing fluorine atoms in our target compound presents a compelling case study.

G cluster_0 This compound cluster_1 Benzyl Alcohol cluster_2 3,5-Dimethoxybenzyl Alcohol cluster_3 2,6-Difluorobenzyl Alcohol a C₉H₁₀F₂O₃ b C₇H₈O c C₉H₁₂O₃ d C₇H₆F₂O

Caption: Molecular formulas of the compared compounds.

Comparative ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of protons. The introduction of electron-donating groups (EDG) like methoxy (-OCH₃) generally causes upfield shifts (to lower ppm values) for nearby protons due to increased electron shielding. Conversely, electron-withdrawing groups (EWG) like fluorine (-F) cause downfield shifts (to higher ppm) due to deshielding.[1][2]

Compound Ar-H (ppm) -CH₂OH (ppm) -OCH₃ (ppm) -OH (ppm)
This compound ~6.6-6.8 (t)~4.8~3.9 (s)Variable
Benzyl Alcohol ~7.2-7.4 (m)[3][4]~4.6 (s)[5]N/AVariable[3]
3,5-Dimethoxybenzyl Alcohol ~6.4-6.5 (m)[6][7]~4.6 (s)[6]~3.8 (s)[6]Variable
2,6-Difluorobenzyl Alcohol ~6.9-7.4 (m)[8]~4.8 (s)N/AVariable

Causality Behind the Shifts:

  • Aromatic Protons (Ar-H): In Benzyl Alcohol, the aromatic protons appear as a multiplet around 7.2-7.4 ppm. The two methoxy groups in 3,5-Dimethoxybenzyl Alcohol donate electron density into the ring, shielding the aromatic protons and shifting them significantly upfield to ~6.4-6.5 ppm.[6][7] Conversely, the two highly electronegative fluorine atoms in 2,6-Difluorobenzyl Alcohol withdraw electron density, but their primary effect is observed on the adjacent carbons. The aromatic protons in this case are found in a more complex multiplet between 6.9-7.4 ppm. For our target compound, this compound, the single aromatic proton is flanked by methoxy groups and influenced by the fluorine atoms, resulting in a triplet (due to coupling with the two fluorine atoms) in the shielded region of approximately 6.6-6.8 ppm.

  • Benzylic Protons (-CH₂OH): The benzylic protons of Benzyl Alcohol and 3,5-Dimethoxybenzyl Alcohol appear at a similar chemical shift of ~4.6 ppm.[5][6] However, the presence of two ortho-fluorine atoms in both 2,6-Difluorobenzyl Alcohol and this compound deshields the benzylic protons, causing a downfield shift to ~4.8 ppm.

  • Methoxy Protons (-OCH₃): The methoxy protons in both 3,5-Dimethoxybenzyl Alcohol and the target compound appear as sharp singlets around 3.8-3.9 ppm, characteristic of this functional group.

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Similar to ¹H NMR, electron-donating groups shield carbon nuclei (upfield shift), while electron-withdrawing groups cause significant deshielding (downfield shift).[9]

Compound Ar-C (ppm) Ar-C-Substituent (ppm) -CH₂OH (ppm) -OCH₃ (ppm)
This compound ~95-160C-F (~158, dd), C-O (~160)~55~56
Benzyl Alcohol ~127-129C-CH₂OH (~141)~65[5]N/A
3,5-Dimethoxybenzyl Alcohol ~100, ~105C-CH₂OH (~143), C-O (~161)~65~55
2,6-Difluorobenzyl Alcohol ~111 (t), ~130 (t)C-CH₂OH (~115, t), C-F (~161, dd)~55N/A

Causality Behind the Shifts:

  • Aromatic Carbons (Ar-C): The carbons directly bonded to fluorine (C-F) in both 2,6-Difluorobenzyl Alcohol and this compound show the most dramatic effect, with strong deshielding to ~160 ppm. A key feature is the splitting of these signals into a doublet of doublets due to one-bond and two-bond C-F coupling. The carbons attached to the methoxy groups (C-O) are also significantly deshielded. In contrast, the methoxy groups in 3,5-Dimethoxybenzyl Alcohol shield the ortho and para carbons, shifting them upfield to ~100 and ~105 ppm, respectively.

  • Benzylic Carbon (-CH₂OH): The benzylic carbon in Benzyl Alcohol and its 3,5-dimethoxy derivative is found at ~65 ppm.[5] The strong inductive effect of the two ortho-fluorine substituents in 2,6-Difluorobenzyl Alcohol and the target compound causes a significant upfield shift of this carbon to ~55 ppm. This is a characteristic effect of ortho-halogen substitution on a benzyl group.

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

Compound O-H Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) sp³ C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) C-F Stretch (cm⁻¹)
This compound 3200-3600 (broad)~3000-3100~2850-2960~1000-1300~1000-1350
Benzyl Alcohol 3200-3600 (broad)[10]~3030-3080~2850-2930~1010-1050N/A
3,5-Dimethoxybenzyl Alcohol 3200-3600 (broad)~3000~2830-2960~1050, ~1200N/A
2,6-Difluorobenzyl Alcohol 3200-3600 (broad)[11]~3000-3100[11]~2900~1020~1000-1350[11]

Interpretation of Vibrational Modes:

  • O-H Stretch: All four compounds exhibit a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group's O-H stretching vibration, broadened due to intermolecular hydrogen bonding.[10][11]

  • C-H Stretches: All compounds show aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aliphatic (sp³) C-H stretches from the -CH₂- and -OCH₃ groups below 3000 cm⁻¹.[12]

  • C-O Stretch: A strong C-O stretching band is present in all four alcohols, typically in the 1000-1200 cm⁻¹ range. The dimethoxy compounds show additional strong C-O stretches associated with the aryl ether linkages.

  • C-F Stretch: The presence of strong absorption bands in the 1000-1350 cm⁻¹ region for this compound and 2,6-Difluorobenzyl Alcohol is a definitive indicator of the carbon-fluorine bonds.[11]

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural components.

Compound Molecular Weight Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
This compound 204.17204187 ([M-OH]⁺), 173 ([M-CH₂OH]⁺)
Benzyl Alcohol 108.14108107 ([M-H]⁺), 91 ([M-OH]⁺), 79, 77 ([C₆H₅]⁺)[13]
3,5-Dimethoxybenzyl Alcohol 168.19168151 ([M-OH]⁺), 137 ([M-CH₂OH]⁺)
2,6-Difluorobenzyl Alcohol 144.12144127 ([M-OH]⁺), 113 ([M-CH₂OH]⁺)

Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is observable for all compounds and corresponds to their respective molecular weights.

  • Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation pathway for benzyl alcohols is the loss of a hydroxyl radical (•OH, 17 Da), leading to the formation of a stable tropylium or substituted tropylium cation. This results in prominent peaks at m/z 91 for benzyl alcohol, m/z 151 for the dimethoxy analogue, m/z 127 for the difluoro analogue, and m/z 187 for the target compound.

  • Loss of Formaldehyde ([M-CH₂O]): Another characteristic fragmentation involves the loss of the -CH₂OH group (31 Da), leading to a phenyl or substituted phenyl cation. For benzyl alcohol, this gives the phenyl cation at m/z 77.

  • Base Peak: For benzyl alcohol, a very intense peak is often observed at m/z 79, which can be formed by rearrangement and loss of CO from the [M-H]⁺ ion.[14][15] The fragmentation patterns of the substituted analogues are dominated by losses related to their specific functional groups.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (GC-MS) a Dissolve 5-10 mg in 0.7 mL CDCl₃ b Transfer to 5mm NMR Tube a->b c Acquire ¹H, ¹³C, DEPT Spectra on 400 MHz+ Spectrometer b->c d Process Data (FT, Phasing, Baseline Correction) c->d e Place 1-2 drops of liquid sample on ATR crystal f Acquire Spectrum (e.g., 16 scans, 4 cm⁻¹ resolution) e->f g Clean Crystal with Isopropanol f->g h Prepare dilute solution (1 mg/mL in CH₂Cl₂) i Inject 1 µL into GC-MS System h->i j Run EI-MS Scan (e.g., 70 eV) i->j k Analyze Mass Spectrum j->k

Caption: Standardized workflow for spectroscopic analysis.

1. NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, place a small drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, place a small amount of the solid on the crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The sample is vaporized and then ionized, typically using electron impact (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.

Conclusion

The spectroscopic analysis of this compound and its analogues clearly demonstrates the predictable and interpretable effects of substitution on a benzyl alcohol framework. The electron-donating methoxy groups cause upfield shifts in NMR and introduce characteristic C-O stretches in the IR spectrum. The highly electronegative fluorine atoms induce significant downfield shifts for adjacent carbons and upfield shifts for the benzylic carbon in the ¹³C NMR spectrum, alongside introducing strong C-F IR absorptions and altering fragmentation patterns in MS. This comparative approach not only validates the structure of the target molecule but also provides a deeper understanding of fundamental structure-property relationships, an essential skill for professionals in chemical research and drug development.

References

The Dual Nature of Fluorinated Alcohols: A Comparative Guide to TFE and HFIP in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and selectivity of a reaction. Among the arsenal of available solvents, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as "magical" media capable of promoting challenging transformations often unattainable in conventional solvents.[1][2] This guide provides a comparative analysis of TFE and HFIP, delving into their unique physicochemical properties and showcasing their differential performance in a series of key organic reactions. Through objective comparison and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage these powerful tools in their synthetic endeavors.

The Source of Their Power: Unraveling the Physicochemical Properties

The remarkable efficacy of TFE and HFIP stems from a unique combination of properties conferred by the electron-withdrawing fluorine atoms. These properties distinguish them not only from their non-fluorinated counterparts but also from each other, leading to nuanced and often divergent behavior in chemical reactions.

The presence of trifluoromethyl groups enhances the acidity of the hydroxyl proton, making these alcohols potent hydrogen bond donors.[3] This strong hydrogen-bonding capability allows them to activate electrophiles and stabilize transition states and ionic intermediates, thereby accelerating reaction rates.[3][4] Concurrently, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the oxygen atom, minimizing solvent participation in undesired side reactions.[1][5]

While both TFE and HFIP share these general characteristics, the presence of two trifluoromethyl groups in HFIP renders it more acidic and a stronger hydrogen bond donor than TFE.[6] This heightened acidity and hydrogen-bonding capacity often translate to superior performance in reactions requiring strong electrophile activation.

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Ethanol
Formula CF₃CH₂OH(CF₃)₂CHOHCH₃CH₂OH
Molar Mass ( g/mol ) 100.04168.0446.07
Boiling Point (°C) 7458.278.37
Density (g/mL) 1.3841.5960.789
pKa 12.49.316

Fluorinated Alcohols in Action: A Comparative Study Across Key Organic Reactions

To illustrate the practical implications of their distinct properties, we will now examine the comparative performance of TFE and HFIP in four important classes of organic reactions: Friedel-Crafts acylation, ring-opening of epoxides, Baeyer-Villiger oxidation, and C-H amination.

Friedel-Crafts Acylation: A Clear Win for HFIP's Superior Activating Power

The Friedel-Crafts acylation, a cornerstone of C-C bond formation, traditionally requires strong Lewis or Brønsted acids. However, the unique properties of HFIP allow it to promote this reaction without the need for any additional catalyst.[7][8] A comparative study of the intermolecular Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride highlights the dramatic difference in efficacy between HFIP and TFE.

EntrySolventTemperature (°C)Yield (%)
1HFIPrt66
2TFErtNo reaction
3CH₂Cl₂rtNo reaction
4PFTBrtNo reaction
Data sourced from Vekariya, R. H., & Aubé, J. (2016). Organic Letters, 18(14), 3534–3537.[7][8]

The stark contrast in reactivity, with HFIP affording a good yield and TFE yielding no product, underscores the critical role of HFIP's higher acidity and hydrogen-bond donating strength in activating the acyl chloride electrophile.[8]

G cluster_0 HFIP-Mediated Activation AcylChloride R-COCl HFIP (CF₃)₂CHOH ActivatedComplex Activated Electrophile [R-COCl---HFIP] Arene Ar-H Product Ar-CO-R

To a solution of 1,3-dimethoxybenzene (0.75 mmol, 1.0 equiv) in HFIP (1 mL) is added benzoyl chloride (0.75 mmol, 1.0 equiv). The reaction mixture is stirred at room temperature for 5 hours. After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl ketone.[8]

Ring-Opening of Epoxides: A Tale of Two Regioselectivities

The ring-opening of epoxides is a versatile transformation for the synthesis of functionalized molecules. Fluorinated alcohols have proven to be excellent promoters for this reaction, often proceeding without the need for a catalyst.[9] However, the choice between TFE and HFIP can influence not only the reaction rate but also the regioselectivity of the nucleophilic attack.

A study on the alkylation of indole with spiroepoxyoxindole revealed that TFE promoted the reaction at room temperature, with an improved yield upon heating.[5] In contrast, the more acidic HFIP led to a significantly faster reaction but with a slight decrease in regioselectivity.[5]

EntrySolventTemperature (°C)Time (h)Yield (%)
1TFErt2475
2TFE60886
3HFIPrt182
Data sourced from a study on the alkylation of indole with spiro-epoxyoxindoles.[5]

Furthermore, in the reaction of styrene oxide with electron-rich alkenes, HFIP was found to be a vastly superior solvent, affording the desired tetrahydrofuran product in high conversion, while TFE barely yielded any product.[6] This difference is attributed to HFIP's higher acidity and hydrogen bond ability, which facilitate the activation of the epoxide ring, coupled with its lower nucleophilicity.[6]

G cluster_0 Epoxide Ring-Opening Mechanism Epoxide Epoxide FluorinatedAlcohol TFE or HFIP ActivatedEpoxide Activated Epoxide [H-bonded] Nucleophile Nucleophile (e.g., Indole) Product Ring-Opened Product

A solution of the epoxide (1.0 mmol) and indole (1.2 mmol) in 2,2,2-trifluoroethanol (2.0 mL) is stirred at the desired temperature. Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the corresponding 3-substituted indole.[9]

Baeyer-Villiger Oxidation: Harnessing the Power of Hydrogen Peroxide in HFIP

The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters and lactones from ketones. While traditionally carried out with peracids, the use of hydrogen peroxide as a greener oxidant is highly desirable. HFIP has been shown to be an exceptional solvent for this transformation, activating hydrogen peroxide for the efficient oxidation of cyclic ketones.[10]

To a solution of cyclohexanone (1.0 mmol) in HFIP (2.0 mL) is added a solution of aqueous hydrogen peroxide (30-50%). The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC or GC). The reaction mixture is then diluted with a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ε-caprolactone.[10]

C-H Amination: Emerging Roles in a Challenging Transformation

Direct C-H amination is a highly sought-after transformation for the efficient synthesis of nitrogen-containing molecules. Both TFE and HFIP have been shown to play crucial roles in promoting these challenging reactions, often with distinct advantages depending on the catalytic system and substrate.

In a dirhodium-catalyzed arene amination, TFE was found to be the solvent of choice, enabling the smooth generation of N-methylaniline from mesitylene.[11] Conversely, a palladium-catalyzed regioselective amination of carboranes demonstrated the critical role of HFIP, where its strong hydrogen-bond-donating ability and low nucleophilicity enhance the electrophilicity of the Pd(II) catalyst.[12]

While a direct side-by-side comparison with identical substrates and catalysts is lacking in the literature, these examples suggest that the optimal fluorinated alcohol is highly dependent on the specific reaction mechanism.

G cluster_0 Catalytic C-H Amination Substrate R-H Catalyst Transition Metal Catalyst AminatingAgent N-Source Solvent TFE or HFIP Intermediate Reactive Intermediate Product R-NHR'

To a solution of the arene (1.0 equiv) and the aminating agent (1.5 equiv) in TFE is added the dirhodium catalyst (2 mol %). The reaction mixture is stirred at 0 °C for 30 minutes. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the aminated arene.[11]

Conclusion: A Verdict on Versatility

This comparative guide demonstrates that while both TFE and HFIP are exceptionally powerful solvents for promoting a wide range of organic reactions, they are not interchangeable. The superior acidity and hydrogen-bond donating ability of HFIP make it the solvent of choice for reactions requiring strong electrophile activation, such as the Friedel-Crafts acylation and certain epoxide ring-opening reactions.[6][7] TFE, while less activating, can offer advantages in terms of regioselectivity and is a valuable alternative in specific catalytic systems.[5][11]

The choice between TFE and HFIP should be a deliberate one, guided by a thorough understanding of the reaction mechanism and the specific roles the solvent is expected to play. By carefully considering the unique properties of each of these remarkable fluorinated alcohols, researchers can unlock new avenues for chemical synthesis and accelerate the development of novel molecules with significant applications in science and medicine.

References

A Comparative Guide to the Reactivity of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the choice of building blocks is paramount. Substituted aromatic alcohols are foundational synthons, and their reactivity dictates the efficiency and feasibility of synthetic routes. This guide provides an in-depth technical comparison of the reactivity of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol , a highly functionalized aromatic alcohol, with a curated set of structurally related analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework for the behavior of this compound in common synthetic transformations, grounded in the principles of physical organic chemistry and supported by experimental data.

The unique substitution pattern of this compound, featuring both strongly electron-withdrawing fluorine atoms and electron-donating methoxy groups, presents a fascinating case of competing electronic and steric effects. This guide will dissect these influences to provide a nuanced understanding of its reactivity profile in three key reaction classes: oxidation , etherification , and esterification .

For a robust comparison, we will evaluate this compound against the following benchmark aromatic alcohols:

  • Benzyl Alcohol: The unsubstituted parent compound.

  • 4-Methoxybenzyl Alcohol: A representative electron-rich analogue.

  • 2,6-Dimethoxybenzyl Alcohol: An analogue with significant ortho-steric hindrance and electron-donating character.

  • 2,6-Difluorobenzyl Alcohol: An analogue isolating the effect of ortho-fluoro substituents.

  • 3,5-Dimethoxybenzyl Alcohol: An analogue with a similar methoxy substitution pattern, lacking the fluorine atoms.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of a benzyl alcohol is primarily governed by the electronic environment of the aromatic ring and the steric hindrance around the benzylic carbon. The substituents on the phenyl ring can either stabilize or destabilize reaction intermediates, thereby accelerating or decelerating the reaction rate.

Electronic Effects:

  • Inductive Effect (-I): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect that decreases the electron density of the aromatic ring and the benzylic carbon.

  • Resonance Effect (+M): Both fluorine and methoxy groups possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. The +M effect of the methoxy group is significantly stronger than that of fluorine.[1]

  • Combined Effects in this compound: In our target molecule, the two fluorine atoms at the ortho positions exert a powerful -I effect, while the two methoxy groups at the meta positions (relative to the CH₂OH group) provide a +M effect. The interplay of these opposing forces will determine the overall electron density at the benzylic position and the stability of any charged intermediates. Generally, electron-donating groups activate the ring towards electrophilic attack and stabilize benzylic carbocations, while electron-withdrawing groups have the opposite effect.[2]

Steric Effects: The two ortho-fluoro substituents in this compound are expected to create significant steric hindrance around the benzylic hydroxyl group. This steric congestion can impede the approach of bulky reagents and may influence the conformational preferences of the molecule.[3]

Comparative Reactivity Analysis

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The reaction mechanism often involves the formation of an intermediate where a positive charge develops on the benzylic carbon, or the cleavage of the benzylic C-H bond in the rate-determining step. Consequently, the reaction rate is highly sensitive to the electronic nature of the substituents on the aromatic ring.

General Reactivity Trend: Kinetic studies on the oxidation of substituted benzyl alcohols consistently demonstrate that electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.[4][5] This is often visualized using a Hammett plot, where a negative ρ (rho) value indicates the buildup of positive charge in the transition state.[6][7]

Predicted Reactivity of this compound: The two strongly electron-withdrawing fluorine atoms are expected to significantly deactivate the ring towards oxidation, slowing down the reaction compared to unsubstituted benzyl alcohol. While the methoxy groups are electron-donating, their meta-position relative to the benzylic carbon means their resonance effect is less pronounced at the reaction center compared to a para-substituent. Therefore, the overall electronic effect is likely to be deactivating.

Comparative Data for Oxidation of Benzyl Alcohols:

Aromatic AlcoholSubstituent EffectsExpected Relative Reactivity in OxidationSupporting Data/Citations
4-Methoxybenzyl AlcoholStrong +M, weak -IFastestHigh reactivity observed in various oxidation systems.[4]
2,6-Dimethoxybenzyl AlcoholStrong +M, steric hindranceFast, but may be slower than 4-methoxy due to stericsHighly reactive in photosolvolysis, indicating stabilization of a cationic intermediate.[8]
Benzyl AlcoholUnsubstituted baselineModerateStandard reference for comparative studies.[9]
3,5-Dimethoxybenzyl AlcoholModerate +MFaster than Benzyl AlcoholKnown to participate in oxidation reactions.[10]
2,6-Difluorobenzyl AlcoholStrong -I, weak +M, stericsSlowThe two ortho-fluorines are strongly deactivating.[11]
This compound Strong -I from F, moderate +M from OMe, sterics Slowest Predicted based on the combined deactivating inductive effect of two fluorines.
Experimental Protocol: A Representative Oxidation

This protocol describes a general procedure for the oxidation of benzyl alcohols using pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent.

Materials:

  • Substituted benzyl alcohol (1 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask, add a solution of the benzyl alcohol (1 mmol) in anhydrous CH₂Cl₂ (5 mL) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (3 x 10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide. When preparing benzyl ethers from benzyl alcohols, the alcohol is first deprotonated with a base to form the corresponding alkoxide.

Mechanism and Influencing Factors: The reaction rate is primarily influenced by the nucleophilicity of the alkoxide and the steric accessibility of the electrophile. In the context of preparing benzyl ethers from various benzyl alcohols, we are examining the formation of the alkoxide and its subsequent reaction. The acidity of the benzyl alcohol will influence the ease of deprotonation.

Predicted Reactivity of this compound: The strongly electron-withdrawing fluorine atoms will increase the acidity of the hydroxyl proton, facilitating the formation of the alkoxide. However, the significant steric hindrance from the two ortho-fluoro groups will likely impede the approach of the alkoxide to the electrophile in a subsequent SN2 reaction if the benzyl alcohol itself is converted to a halide and reacted with another alkoxide. In the more common scenario of reacting the benzyl alkoxide with an alkyl halide, the steric hindrance around the oxygen atom of the formed alkoxide could also play a role, although likely to a lesser extent.

Comparative Data for Williamson Ether Synthesis:

Aromatic AlcoholFactors Influencing EtherificationExpected Relative Yield/RateSupporting Data/Citations
4-Methoxybenzyl AlcoholEDG decreases acidity, but is generally reactive.HighStandard substrate for etherification.
Benzyl AlcoholBaseline acidity and sterics.HighA common substrate for Williamson ether synthesis.[12]
3,5-Dimethoxybenzyl AlcoholEDGs decrease acidity slightly.HighReadily converted to the corresponding bromide for ether synthesis.[13]
2,6-Dimethoxybenzyl AlcoholEDGs decrease acidity, significant steric hindrance.Moderate to LowSteric hindrance is a major factor in SN2 reactions.[14]
2,6-Difluorobenzyl AlcoholEWGs increase acidity, significant steric hindrance.Moderate to LowIncreased acidity is offset by steric hindrance.
This compound EWGs increase acidity, significant steric hindrance. Moderate to Low Ease of deprotonation is counteracted by severe steric hindrance.
Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of benzyl methyl ether from a substituted benzyl alcohol.

Materials:

  • Substituted benzyl alcohol (1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Methyl iodide (CH₃I) (1.5 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (5 mL) and NaH (1.2 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzyl alcohol (1 mmol) in anhydrous THF (5 mL) to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification (Fischer Esterification)

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and the rate is influenced by both electronic and steric factors.

Mechanism and Influencing Factors: The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The reactivity of the alcohol is dependent on its nucleophilicity and the steric hindrance around the hydroxyl group.

Predicted Reactivity of this compound: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydroxyl oxygen. Furthermore, the significant steric hindrance from the ortho-substituents will make the nucleophilic attack on the protonated carboxylic acid more difficult. Both of these factors are expected to significantly slow down the rate of Fischer esterification.

Comparative Data for Fischer Esterification:

Aromatic AlcoholFactors Influencing EsterificationExpected Relative Yield/RateSupporting Data/Citations
4-Methoxybenzyl AlcoholEDG increases nucleophilicity slightly.HighCommonly used in esterification.
Benzyl AlcoholBaseline nucleophilicity and sterics.HighA standard substrate with good yields reported.[15][16]
3,5-Dimethoxybenzyl AlcoholEDGs increase nucleophilicity slightly.HighExpected to be reactive.
2,6-Dimethoxybenzyl AlcoholIncreased nucleophilicity, significant steric hindrance.LowSteric hindrance is known to limit Fischer esterification.[6]
2,6-Difluorobenzyl AlcoholDecreased nucleophilicity, significant steric hindrance.Very LowBoth electronic and steric factors are unfavorable.
This compound Decreased nucleophilicity, significant steric hindrance. Very Low The combination of deactivating electronics and severe sterics makes this the least reactive.
Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of benzyl acetate from a substituted benzyl alcohol.

Materials:

  • Substituted benzyl alcohol (10 mmol)

  • Glacial acetic acid (20 mmol)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~3-4 drops)

  • Toluene (20 mL) (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the substituted benzyl alcohol (10 mmol), glacial acetic acid (20 mmol), and toluene (20 mL).

  • Carefully add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reflux until no more water is collected or the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Visualizing Reaction Workflows

Workflow for Comparative Oxidation

G cluster_start Starting Materials cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Products A This compound C PCC, CH2Cl2, RT A->C B Comparative Benzyl Alcohols B->C D Dilute with Ether C->D E Filter through Silica D->E F Evaporate Solvent E->F G Column Chromatography F->G H Corresponding Aldehydes G->H

Caption: General workflow for the comparative oxidation of aromatic alcohols.

Logical Relationship of Substituent Effects on Reactivity

G cluster_effects Substituent Properties cluster_reactivity Impact on Reactivity EDG Electron-Donating Group (EDG) e.g., -OCH3 Ox Oxidation Rate EDG->Ox Increases EWG Electron-Withdrawing Group (EWG) e.g., -F EWG->Ox Decreases Ester Esterification Rate EWG->Ester Decreases (lowers nucleophilicity) Sterics Steric Hindrance (ortho-substituents) Ether Etherification (SN2) Rate Sterics->Ether Decreases Sterics->Ester Decreases

Caption: Influence of substituent effects on the reactivity of benzyl alcohols.

Conclusion

The reactivity of this compound is a complex interplay of competing electronic and steric effects. Our analysis, grounded in fundamental principles of organic chemistry, leads to the following predictions:

  • Oxidation: The compound is expected to be significantly less reactive than benzyl alcohol and its electron-rich analogues due to the strong deactivating inductive effect of the two ortho-fluoro substituents.

  • Etherification (Williamson): While the electron-withdrawing groups enhance the acidity of the hydroxyl proton, facilitating alkoxide formation, the steric hindrance created by the ortho-substituents is likely to impede the SN2 reaction, resulting in lower yields or slower reaction rates compared to unhindered alcohols.

  • Esterification (Fischer): The combination of reduced nucleophilicity of the hydroxyl oxygen (due to the -I effect of fluorine) and severe steric hindrance makes this compound a challenging substrate for Fischer esterification, predicting the lowest reactivity among the compared alcohols.

This guide provides a predictive framework for the synthetic utility of this compound. While direct comparative experimental data is nascent, the principles outlined herein, supported by data from analogous systems, offer a robust starting point for reaction design and optimization. For transformations sensitive to steric hindrance or requiring high nucleophilicity of the alcohol, alternative synthetic strategies or more forcing reaction conditions may be necessary.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol in Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its heavily substituted aromatic ring, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, presents unique challenges and opportunities in synthetic chemistry. The controlled and efficient synthesis of this alcohol from its corresponding aldehyde, 2,6-difluoro-3,5-dimethoxybenzaldehyde, is a critical step in the development of novel therapeutics. This guide provides a head-to-head comparison of two widely employed catalytic systems for this transformation: Sodium Borohydride (NaBH₄) reduction and Palladium on Carbon (Pd/C) catalyzed hydrogenation. Through a detailed examination of their performance, operational parameters, and underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Catalyst Systems Under Evaluation

Two distinct and widely accessible catalytic methodologies for the reduction of 2,6-difluoro-3,5-dimethoxybenzaldehyde to this compound are compared:

  • Sodium Borohydride (NaBH₄): A classic and versatile hydride-donating reagent, valued for its operational simplicity and chemoselectivity.[1]

  • Palladium on Carbon (Pd/C) with Hydrogen Gas (H₂): A robust and scalable heterogeneous catalytic system, widely used in industrial processes for its efficiency and recyclability.[2]

Experimental Protocols

Method A: Sodium Borohydride Reduction

This protocol outlines a standard laboratory procedure for the reduction of an aromatic aldehyde using Sodium Borohydride.

Diagram of Experimental Workflow: Sodium Borohydride Reduction

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Aldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Portion-wise Addition of NaBH4 B->C D Stir at 0°C, then Warm to Room Temp. C->D E Quench with Dilute HCl D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Sodium Borohydride reduction of 2,6-difluoro-3,5-dimethoxybenzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq) in methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Sodium Borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol details a standard procedure for the catalytic hydrogenation of an aromatic aldehyde.

Diagram of Experimental Workflow: Catalytic Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Aldehyde in Ethyl Acetate B Add Pd/C Catalyst A->B C Degas and Purge with H2 B->C D Stir under H2 Atmosphere (balloon) C->D E Filter through Celite D->E F Wash Celite Pad with Ethyl Acetate E->F G Concentrate Filtrate in vacuo F->G H Purify by Column Chromatography G->H

Caption: Workflow for the Pd/C catalyzed hydrogenation of 2,6-difluoro-3,5-dimethoxybenzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq) in ethyl acetate (0.2 M concentration) in a round-bottom flask, add 10% Palladium on Carbon (5 mol %).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask via a needle. Evacuate the flask and backfill with hydrogen gas three times.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Washing: Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Head-to-Head Performance Comparison

The following table summarizes the anticipated performance of each catalytic system for the reduction of 2,6-difluoro-3,5-dimethoxybenzaldehyde based on typical outcomes for structurally similar substrates.

ParameterSodium Borohydride (NaBH₄)Palladium on Carbon (Pd/C) with H₂
Typical Yield 85-95%90-99%
Reaction Time 1-3 hours2-6 hours
Catalyst Loading Stoichiometric (1.5 eq)Catalytic (5 mol %)
Operating Temperature 0 °C to Room TemperatureRoom Temperature
Operating Pressure AtmosphericAtmospheric (balloon)
Safety Considerations Flammable hydrogen gas evolution upon quenching.Flammable hydrogen gas handling; catalyst is pyrophoric when dry.
Work-up Complexity Aqueous work-up and extraction required.Simple filtration to remove catalyst.
Cost-Effectiveness Lower initial reagent cost for small scale.Higher initial catalyst cost, but catalyst can be recycled. More cost-effective for large scale.
Chemoselectivity Excellent for aldehydes over less reactive carbonyls.[1]Can be less selective; potential for over-reduction or dehalogenation with prolonged reaction times or harsher conditions.[3]

Discussion: Causality Behind Experimental Choices and Catalyst Performance

Sodium Borohydride: The Chemoselective Workhorse

Sodium borohydride is a mild and selective reducing agent, making it an excellent choice for the reduction of aldehydes in the presence of other potentially reducible functional groups.[4] The use of a protic solvent like methanol is common, as it also serves as the proton source for the resulting alkoxide intermediate.[5] The reaction is typically performed at low temperatures initially to control the exothermic reaction and then warmed to room temperature to ensure completion.

The primary advantage of NaBH₄ lies in its operational simplicity and high chemoselectivity. The main drawback is its stoichiometric nature, which can be less atom-economical and generate more waste for large-scale synthesis compared to catalytic methods. The aqueous work-up is necessary to quench the excess hydride reagent and to protonate the alkoxide, but it adds extra steps to the overall process.

Palladium on Carbon: The Industrial Standard

Catalytic hydrogenation with Pd/C is a powerful and widely used method for the reduction of a variety of functional groups.[2] Its heterogeneous nature allows for easy separation and potential recycling of the catalyst, a significant advantage in industrial settings. The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen is activated.[6]

The key advantages of this method are its high efficiency, scalability, and the generation of water as the only byproduct. However, a notable consideration for a substrate like 2,6-difluoro-3,5-dimethoxybenzaldehyde is the potential for side reactions. Over-reduction or hydrodefluorination (replacement of a fluorine atom with hydrogen) can occur under more forcing conditions (higher pressure or temperature) or with extended reaction times. Careful monitoring of the reaction is therefore crucial to maximize the yield of the desired alcohol.

Catalytic Mechanism Overview

cluster_nabh4 Sodium Borohydride Reduction cluster_pdc Pd/C Catalyzed Hydrogenation A Aldehyde B Hydride Attack (from BH4-) A->B Nucleophilic Addition C Alkoxide Intermediate B->C D Protonation (from Solvent) C->D E Alcohol Product D->E F H2 Adsorption on Pd Surface H Stepwise Hydrogen Addition F->H G Aldehyde Adsorption on Pd Surface G->H I Alcohol Product Desorption H->I

Caption: Simplified mechanistic pathways for aldehyde reduction by NaBH₄ and catalytic hydrogenation.

Conclusion and Recommendations

Both Sodium Borohydride and catalytic hydrogenation with Palladium on Carbon are effective methods for the synthesis of this compound from its corresponding aldehyde. The choice of catalyst will largely depend on the specific requirements of the synthesis.

  • For small-scale laboratory synthesis where chemoselectivity and operational simplicity are paramount, Sodium Borohydride is an excellent choice. Its mild reaction conditions and predictable reactivity make it a reliable method for obtaining the desired product in good yield.

  • For larger-scale production where cost-effectiveness, atom economy, and ease of product isolation are critical, catalytic hydrogenation with Pd/C is the superior option. While requiring careful handling of hydrogen gas and the pyrophoric catalyst, the scalability and potential for catalyst recycling make it a more sustainable and economical choice in the long run. Careful monitoring is necessary to avoid potential side reactions.

Ultimately, the optimal catalyst is context-dependent, and the information provided in this guide should serve as a strong foundation for making an informed decision based on the specific goals of the research or production campaign.

References

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol: A Superior Building Block for Complex Syntheses?

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route and the properties of the final molecule. Among the vast arsenal of available synthons, (2,6-Difluoro-3,5-dimethoxyphenyl)methanol emerges as a specialized yet potent option. This guide provides an in-depth comparison of this building block against more conventional alternatives, supported by an analysis of its structural features and potential reactivity.

This compound is a chemical building block with potential applications in medicinal chemistry and anticancer research.[1] It serves as a synthetic intermediate for creating targeted therapies.[1] For instance, it has been used in the synthesis of novel antimicrotubule agents that show strong antiproliferative activity.[1]

The Strategic Advantage: Analyzing the Substituent Effects

The utility of this compound as a building block is best understood by dissecting the influence of its substituent groups on the phenyl ring. The presence of two fluorine atoms and two methoxy groups, in conjunction with the methanol moiety, creates a unique electronic and steric environment.

Fluorine Substituents: The two fluorine atoms at the ortho-positions to the methanol group are powerful electron-withdrawing groups due to their high electronegativity.[2][3] This has several important consequences:

  • Modulation of Reactivity: The strong inductive effect (-I) of fluorine can decrease the electron density of the aromatic ring, potentially making it less susceptible to electrophilic aromatic substitution.[4] However, halogens can also donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][5][6]

  • Metabolic Stability: In drug discovery, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2] Incorporating fluorine can block metabolically vulnerable sites, enhancing the pharmacokinetic profile of a drug candidate.[2]

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can influence the rotational freedom around the bond connecting the phenyl ring to the methanol group, potentially locking the molecule into a specific conformation. This can be advantageous for optimizing binding to a biological target.

Methoxy Substituents: The two methoxy groups at the meta-positions relative to the methanol group are electron-donating through resonance (+M effect), while also exerting a weaker electron-withdrawing inductive effect (-I).

  • Increased Nucleophilicity: The electron-donating nature of the methoxy groups can increase the electron density of the aromatic ring, making it more nucleophilic and potentially facilitating certain reactions.

  • Directing Effects: Methoxy groups are typically ortho-para directing activators in electrophilic aromatic substitution reactions.[7][8] Their presence can influence the regioselectivity of subsequent synthetic transformations.

  • Solubility and Binding: The polarity of the methoxy groups can influence the solubility of the molecule and its ability to form hydrogen bonds, which are crucial for drug-receptor interactions.

Comparative Analysis with Alternative Building Blocks

To appreciate the unique advantages of this compound, it is useful to compare it with other classes of building blocks commonly employed in organic synthesis.

Building Block ClassAdvantagesDisadvantagesWhen to Consider this compound as an Alternative
Unsubstituted Benzyl Alcohol Simple, readily available, and inexpensive.Lacks the nuanced electronic and steric control offered by substituted analogs. Susceptible to metabolic oxidation at multiple positions.When precise control over reactivity, metabolic stability, and conformation is required for the target molecule.
Monosubstituted Benzyl Alcohols (e.g., 4-methoxybenzyl alcohol) Offers some level of electronic control and is widely used.Lacks the combined effects of multiple substituents. May not provide sufficient metabolic stability.When a higher degree of metabolic stability and specific electronic modulation from both electron-donating and withdrawing groups is necessary.
Other Dihalogenated Benzyl Alcohols (e.g., 2,6-dichlorobenzyl alcohol) Provides steric hindrance and some electronic effects.Chlorine is less effective at improving metabolic stability compared to fluorine and has a different electronic profile.When the unique properties of fluorine, such as its strong electronegativity and ability to form favorable interactions with biological targets, are desired.

Hypothetical Experimental Workflow: Ether Synthesis

The following diagram illustrates a potential synthetic workflow where this compound could be a superior choice.

Caption: Hypothetical workflow for an ether synthesis using this compound.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general method for the synthesis of an ether from this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Justification of Protocol Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the alcohol, forming the corresponding alkoxide.

  • Anhydrous Conditions: The reaction is sensitive to water, which would quench the sodium hydride and the alkoxide intermediate.

  • Inert Atmosphere: Prevents the reaction of the strong base and any anionic intermediates with oxygen or moisture from the air.

  • Two-Step Solvent System: THF is a good solvent for the deprotonation step, while the addition of a polar aprotic solvent like DMF can accelerate the subsequent S_N2 reaction.

Conclusion

While not a universally applicable building block, this compound offers a unique combination of electronic and steric features that can be highly advantageous in specific synthetic contexts, particularly in the fields of medicinal chemistry and materials science. Its ability to impart metabolic stability, control conformation, and modulate reactivity makes it a superior alternative to simpler building blocks when these properties are paramount to the design of the target molecule. The strategic incorporation of this and other highly functionalized building blocks will continue to be a key enabler of innovation in chemical synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, empowering you to manage this specific chemical waste with confidence and precision.

Hazard Assessment: Understanding the "Why" Behind the Procedure

(2,6-Difluorophenyl)methanol , a close structural relative, is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Similarly, 3,5-Dimethoxybenzyl alcohol is also identified as a skin, eye, and respiratory irritant.[1][3] Given these precedents, it is prudent to handle this compound as a hazardous substance with similar irritant properties.

Furthermore, the presence of fluorine in the molecule is a critical consideration. Halogenated organic compounds are often subject to specific waste disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[4] Thermal decomposition of fluorinated compounds can lead to the release of highly toxic and corrosive gases such as hydrogen fluoride.[5]

The following table summarizes the key hazard information inferred from analogous compounds, forming the basis for the recommended disposal workflow.

PropertyInferred Hazard ClassificationRationale and Source Analogy
Acute Toxicity (Oral) Potentially HarmfulHarmful if swallowed (Warning) - based on 2,6-Difluorobenzyl alcohol.[2]
Skin Irritation IrritantCauses skin irritation (Warning) - consistent for both 2,6-Difluorobenzyl alcohol and 3,5-Dimethoxybenzyl alcohol.[1][2][5]
Eye Irritation Serious IrritantCauses serious eye irritation (Warning) - consistent for both 2,6-Difluorobenzyl alcohol and 3,5-Dimethoxybenzyl alcohol.[1][2][5]
Respiratory Irritation IrritantMay cause respiratory irritation (Warning) - consistent for both 2,6-Difluorobenzyl alcohol and 3,5-Dimethoxybenzyl alcohol.[1][2][5]
Environmental Hazard Treat as HazardousHalogenated organic compounds require special disposal to prevent environmental contamination.[4]
Combustion Products Highly ToxicThermal decomposition may produce carbon oxides and gaseous hydrogen fluoride.[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. Adherence to this workflow is critical for regulatory compliance and laboratory safety.

Step 1: Waste Segregation - The First Line of Defense

The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams.[6] Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic solvents.[4]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs. More importantly, inadvertent mixing of incompatible chemicals can lead to dangerous reactions.

Step 2: Container Selection and Management - Ensuring Integrity

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[4][6] The container must be in good condition, free from cracks or degradation.

  • Causality: Improper container selection can lead to chemical degradation of the container material, resulting in leaks and exposure hazards. The container must remain closed except when adding waste to prevent the release of vapors and to avoid spills.[7][8]

Step 3: Labeling - Clear and Compliant Communication

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool.[9][10][11][12][13]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include the following information:

    • The words "Hazardous Waste" .[9][10][13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant").

    • The accumulation start date (the date the first waste is added to the container).

    • The name and address of the waste generator (your laboratory or institution).[9][13]

  • Causality: Federal and local regulations mandate specific information on hazardous waste labels to ensure proper handling, transport, and disposal, and to inform emergency responders in case of an incident.

Step 4: Accumulation and Storage - A Safe Holding Pattern

Waste must be stored safely in a designated area within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment, such as a spill tray, is used.

  • Causality: Storing hazardous waste in designated and controlled areas prevents accidental spills and unauthorized access. Secondary containment provides an essential barrier in the event of a primary container failure.

Step 5: Arranging for Disposal - The Final Hand-off

Disposal of hazardous chemical waste must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Causality: Licensed hazardous waste disposal facilities have the specialized equipment and permits required to treat or incinerate chemical waste in an environmentally sound and legally compliant manner. High-temperature incineration with appropriate scrubbers is a common method for destroying halogenated organic compounds.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Is the this compound considered waste? B YES: Initiate Disposal Protocol A->B Yes C NO: Retain in proper chemical storage A->C No D Segregate as 'Halogenated Organic Waste' B->D E Select a compatible, sealable waste container (HDPE or Glass) D->E F Affix a 'Hazardous Waste' label with full chemical name and start date E->F G Store in a designated Satellite Accumulation Area with secondary containment F->G H Contact EHS or licensed contractor for pickup and disposal G->H I Provide accurate waste composition information for manifest H->I J Disposal Complete I->J

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Proactive Stance on Safety

Understanding the chemical's structure is paramount to anticipating its potential hazards. (2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a solid substance featuring a difluorinated, dimethoxy-substituted phenyl ring attached to a methanol group. Based on the known reactivity of these functional groups, we can logically infer the following primary hazards:

  • Skin and Eye Irritation: Substituted benzyl alcohols are frequently classified as skin and eye irritants. Direct contact may cause redness, discomfort, or more severe irritation.[1][2][3]

  • Respiratory Tract Irritation: If the solid material is a fine powder, inhalation of dust particles may cause irritation to the respiratory tract, leading to symptoms like coughing or tightness in the chest.[1][2][4]

  • Hazardous Combustion Products: A critical consideration for any fluorinated organic compound is its behavior in a fire. Thermal decomposition will likely produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[1][4][5] Exposure to HF requires specialized medical attention.

Given these potential hazards, a risk-averse strategy is essential. All handling operations should be predicated on the assumption that this compound is hazardous upon contact, inhalation, or in the event of thermal decomposition.

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is critically dependent on the primary safety measures implemented in the laboratory.[6][7]

  • Engineering Controls: All weighing, handling, and reaction setup involving this compound must be conducted within a properly functioning chemical fume hood.[4][8] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for this chemical.[8] These should include protocols for storage in a cool, dry, well-ventilated area away from strong oxidizing agents, as well as clear procedures for spill cleanup and waste disposal.[1][9] Never work alone when handling highly hazardous or novel compounds.[8]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be tailored to the specific procedure being performed. The following provides a step-by-step guide to ensure comprehensive protection.

Eye and Face Protection

Due to the risk of irritation from splashes or airborne dust, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all operations.[10] Standard safety glasses with side shields do not provide adequate protection against splashes.[11]

  • Enhanced Protection: When there is a heightened risk of splashing or a highly exothermic reaction is anticipated, a full-face shield must be worn in addition to chemical splash goggles.[3][10]

Hand Protection

Selecting the correct gloves is crucial, as no single glove material is impervious to all chemicals.

  • Glove Selection: For handling the solid compound, disposable nitrile gloves are generally suitable for providing short-term protection.[10] Always inspect gloves for any signs of degradation before use.

  • When Using Solvents: If the compound is dissolved in a solvent, glove selection must be based on the solvent's breakthrough time. Consult the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., butyl rubber or Viton for more aggressive solvents).[12]

  • Double Gloving: For operations involving larger quantities or when working with solutions, wearing two pairs of gloves (double-gloving) is a recommended best practice to mitigate exposure from a potential tear or degradation of the outer glove.[8]

Skin and Body Protection

Protecting the skin from accidental contact is a fundamental aspect of laboratory safety.

  • Lab Coat: A flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down.[8]

  • Apron: For larger-scale work or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[10] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[10]

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: If engineering controls fail or for cleaning up a significant spill outside of a fume hood, a respirator is required. A NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter would be appropriate.[5][10][13] All respirator use requires prior medical evaluation, training, and fit-testing as part of a formal respiratory protection program.[10]

Summary of PPE Recommendations

Task / Condition Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids (Small Scale) Chemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatNot required inside fume hood
Solution Preparation/Reaction Setup Chemical Splash GogglesDouble-layered Gloves (Nitrile or solvent-specific)Flame-Resistant Lab CoatNot required inside fume hood
Large Scale Work / Splash Hazard Face Shield over Chemical Splash GogglesDouble-layered Gloves (Solvent-specific)Chemical-Resistant Apron over Lab CoatNot required inside fume hood
Spill Cleanup (Outside Fume Hood) Face Shield over Chemical Splash GogglesHeavy-duty, solvent-specific GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator (OV/AG/P100)

PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_controls Primary Controls cluster_ppe PPE Selection cluster_end Final Steps Start Start: Plan to handle This compound RiskAssess Consult SDS of Analogous Compounds & Assess Task-Specific Risks Start->RiskAssess FumeHood Work in Chemical Fume Hood? RiskAssess->FumeHood AdminControls Follow Established SOPs (Storage, Waste, etc.) FumeHood->AdminControls Yes Stop STOP! Re-evaluate Controls FumeHood->Stop No Eye Mandatory: Chemical Splash Goggles AdminControls->Eye Body Mandatory: Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes Eye->Body SplashRisk Splash or Explosion Risk? Body->SplashRisk FaceShield Add Full Face Shield SplashRisk->FaceShield Yes Gloves Select Gloves: Nitrile (solids) or Solvent-Rated (solutions). Consider Double Gloving. SplashRisk->Gloves No FaceShield->Gloves Resp Aerosol/Dust Risk Outside Hood? Gloves->Resp Respirator Use Air-Purifying Respirator (OV/AG/P100) Resp->Respirator Yes Proceed Proceed with Work Resp->Proceed No Respirator->Proceed

Caption: A workflow for selecting PPE for this compound.

Operational Plans: Spills and Disposal

Spill Response

In the event of a small spill inside a chemical fume hood:

  • Ensure you are wearing the appropriate PPE as outlined above.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][9]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[8]

  • Segregation: Collect waste in a clearly labeled, compatible container. Do not mix with incompatible waste streams.[7][8]

  • Disposal Route: Halogenated organic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[14][15] Do not dispose of this chemical down the drain or in regular trash.[1][4]

By adhering to these rigorous, evidence-based protocols, you can confidently and safely incorporate this compound into your research and development workflows, building a culture of safety that protects you, your colleagues, and your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Reactant of Route 2
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.